molecular formula C14H13ClN6O4 B12421088 Antileishmanial agent-3

Antileishmanial agent-3

Katalognummer: B12421088
Molekulargewicht: 364.74 g/mol
InChI-Schlüssel: MCCHNZYSPZWPTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Antileishmanial agent-3 (Compound 13; HY-144700) is a promising synthetic compound identified as a potent growth inhibitor of the protozoan parasite Leishmania major . Its molecular formula is C 14 H 13 ClN 6 O 4 , with a molecular weight of 364.74 . This agent is part of a novel class of 3-chloro-6-nitro-1H-indazole derivatives, which have been designed and synthesized to address the critical need for new therapeutics against leishmaniasis . Leishmaniasis is a neglected tropical disease caused by Leishmania parasites, and current treatment options, such as pentavalent antimonials, amphotericin B, and miltefosine, are often limited by significant toxicity, emerging drug resistance, and high cost . As a research chemical, this compound represents a valuable tool for scientists exploring new mechanisms of action and developing potential antileishmanial candidates. It is supplied for laboratory research applications and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C14H13ClN6O4

Molekulargewicht

364.74 g/mol

IUPAC-Name

ethyl 2-[4-[(3-chloro-6-nitroindazol-1-yl)methyl]triazol-1-yl]acetate

InChI

InChI=1S/C14H13ClN6O4/c1-2-25-13(22)8-19-6-9(16-18-19)7-20-12-5-10(21(23)24)3-4-11(12)14(15)17-20/h3-6H,2,7-8H2,1H3

InChI-Schlüssel

MCCHNZYSPZWPTF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN1C=C(N=N1)CN2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis and Characterization of a Novel Antileishmanial Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a promising antileishmanial agent, 2-methyl-3-[(2E)-3-phenylprop-2-enyl]quinolin-4-ol, hereafter referred to as Antileishmanial Agent-3. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, affecting millions worldwide.[1][2][3] The limitations of current therapies, such as high toxicity, emerging drug resistance, and parenteral administration, necessitate the development of new, effective, and safer antileishmanial drugs.[4][5][6][7] Quinoline-based compounds have historically shown significant antiparasitic activity and serve as a valuable scaffold for the development of new therapeutic agents.[4] This guide focuses on a novel quinoline (B57606) derivative, this compound, which has demonstrated potent in vitro activity against Leishmania parasites.

Synthesis of this compound

The synthesis of this compound, a 3-substituted quinoline derivative, is a relatively straightforward process that yields a high purity product.[4] The general synthetic approach allows for the generation of various analogs for structure-activity relationship (SAR) studies.[1][2]

Experimental Protocol: Synthesis of 2-Methyl-3-[(2E)-3-phenylprop-2-enyl]quinolin-4-ol (Agent-3) [4]

  • Starting Materials: Commercially available reagents and solvents are used without further purification.

  • Reaction: The synthesis involves the reaction of 2-methylquinolin-4-ol with cinnamaldehyde (B126680) in the presence of a suitable catalyst and solvent.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

  • Final Product: The final product is obtained as a yellow solid.[4]

Physicochemical Characterization

The structural identity and purity of the synthesized this compound were confirmed using various spectroscopic and analytical techniques.

PropertyDataReference
Molecular Formula C19H17NO[4]
Molecular Weight 275.35 g/mol
Appearance Yellow solid[4]
Melting Point 238°C to 240°C[4]
Elemental Analysis Calculated: C, 82.88; H, 6.22; N, 5.09. Found: C, 82.69; H, 6.15; N, 5.12.[4]

In Vitro Antileishmanial Activity

The efficacy of this compound was evaluated against both the promastigote (extracellular) and amastigote (intracellular) forms of Leishmania chagasi.[4]

Experimental Protocol: In Vitro Susceptibility Assays [4][8]

  • Promastigote Assay:

    • Leishmania chagasi promastigotes are cultured in appropriate media.

    • The parasites are seeded in 96-well plates.

    • Serial dilutions of this compound are added to the wells.

    • Plates are incubated for a defined period.

    • Parasite viability is determined using a colorimetric assay (e.g., MTT).[4]

    • The 50% inhibitory concentration (IC50) is calculated.[4]

  • Amastigote Assay:

    • Macrophages are cultured and infected with Leishmania chagasi promastigotes.

    • The infected macrophages are treated with serial dilutions of this compound.

    • After incubation, the cells are fixed and stained.

    • The number of intracellular amastigotes is quantified by microscopy.

    • The IC50 value is determined.

Summary of In Vitro Activity:

ParameterThis compoundPentamidine (B1679287) (Standard Drug)Reference
IC50 against L. chagasi Promastigotes (µg/mL) 0.0912.02[4]
IC50 against L. chagasi Amastigotes Significantly more active than pentavalent antimonyStandard[4]

The results indicate that this compound is significantly more potent than the standard drug pentamidine against the promastigote form of L. chagasi.[4] Notably, its activity against the clinically relevant intracellular amastigote form was also superior to the standard pentavalent antimony treatment.[4]

Mechanism of Action

Preliminary studies into the mechanism of action of this compound suggest that it targets the parasite's mitochondria.[4]

Experimental Protocol: Ultrastructural Studies [4]

  • Leishmania chagasi promastigotes are treated with this compound.

  • The parasites are fixed, processed, and embedded for transmission electron microscopy (TEM).

  • Ultrathin sections are examined to observe morphological changes.

Ultrastructural analysis of treated promastigotes revealed significant changes in the mitochondria, including enlargement, matrix swelling, and a reduction in the number of cristae.[4] This suggests that this compound may disrupt mitochondrial function, leading to parasite death. The antileishmanial effect appears to be independent of host cell activation, as no significant increase in nitric oxide production was observed in treated macrophages.[4]

Antileishmanial_Agent_3_Mechanism cluster_parasite Leishmania Parasite cluster_host Host Macrophage Agent3 This compound Mitochondrion Mitochondrion Agent3->Mitochondrion Disrupts Function ParasiteDeath Parasite Death Mitochondrion->ParasiteDeath Leads to NO_Production Nitric Oxide Production Agent3_Host This compound Agent3_Host->NO_Production No significant effect

Caption: Proposed mechanism of action of this compound.

Structure-Activity Relationship (SAR)

SAR studies on related quinoline derivatives have provided insights into the chemical features essential for antileishmanial activity. The presence of a hydroxyl group at position 4 of the quinoline ring appears to be crucial for the observed antiparasitic effect.[4] Substitution of this hydroxyl group with a chlorine atom resulted in a significant decrease in activity.[4]

SAR_Flowchart Start Quinoline Scaffold Position4 Substitution at Position 4 Start->Position4 OH_Group Hydroxyl (OH) Group Position4->OH_Group Cl_Group Chlorine (Cl) Atom Position4->Cl_Group High_Activity High Antileishmanial Activity OH_Group->High_Activity Low_Activity Low Antileishmanial Activity Cl_Group->Low_Activity

Caption: Structure-Activity Relationship for quinoline derivatives.

Conclusion

This compound, a novel 3-substituted quinoline derivative, has demonstrated potent and selective in vitro activity against Leishmania chagasi. Its mechanism of action appears to involve the disruption of mitochondrial function in the parasite. The favorable activity profile and the potential for further optimization through SAR studies make this compound a promising lead compound for the development of new treatments for leishmaniasis. Further in vivo studies are warranted to evaluate its efficacy and safety in animal models.

References

The Quest for New Weapons: A Technical Guide to the Discovery of Novel Scaffolds for Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health threat, affecting millions worldwide with a spectrum of clinical manifestations ranging from cutaneous lesions to fatal visceral disease.[1][2][3][4] The inadequacy of current therapies, marred by toxicity, emerging resistance, and high costs, underscores the urgent need for novel, effective, and safe antileishmanial agents.[3][5][6][7][8][9] This technical guide provides an in-depth overview of the contemporary strategies employed in the discovery of new chemical scaffolds with antileishmanial activity, focusing on data-driven approaches, experimental methodologies, and the elucidation of targeted biological pathways.

High-Throughput Screening: Casting a Wide Net for Novel Scaffolds

High-throughput screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds with desired biological activity.[2] In the context of antileishmanial drug discovery, HTS campaigns are typically designed as multi-step processes to efficiently identify potent and selective compounds.[5][6][10]

A common HTS workflow begins with a primary screen against the readily culturable promastigote stage of the parasite, followed by secondary screening of the initial hits against the clinically relevant intracellular amastigote stage within host macrophages.[5][6][10] This tiered approach allows for the early elimination of compounds that are inactive against the disease-causing form of the parasite. Subsequent assays for cytotoxicity against host cells are crucial to determine the selectivity of the compounds, a critical factor for therapeutic potential.[5][6][10]

The following table summarizes data from a representative HTS campaign for the discovery of new antileishmanial compounds:

Screening StageLibrary SizeAssay TargetKey MetricResultsReference
Primary Screening 26,500 diverse chemical compoundsLeishmania promastigotes>70% growth inhibition567 active compounds identified[5][6]
Secondary Screening (Selectivity) 567 active compoundsMammalian cellsCytotoxicity78% of compounds excluded due to toxicity[5][6]
Confirmatory Screening 124 remaining compoundsIntracellular Leishmania amastigotesActivity against the clinically relevant stageAll 124 compounds confirmed active[5][6]

Novel Chemical Scaffolds with Antileishmanial Potential

The relentless search for new drugs has led to the identification of several promising chemical scaffolds with potent antileishmanial activity. These scaffolds serve as starting points for medicinal chemistry efforts to optimize their efficacy, selectivity, and pharmacokinetic properties.

Recently Identified Antileishmanial Scaffolds
Scaffold ClassExample Compound(s)Target Organism(s)In Vitro Potency (IC50/EC50)Selectivity Index (SI)Reference
Naphthoquinones Ethyl-(3-chloro-1,4-naphthoquinone-2-yl)carbamateLeishmania spp.Not explicitly stated in the provided textNot explicitly stated[11]
Pyrazolopyrrolidinones Not specifiedLeishmania donovani, L. majorActive against intracellular parasitesNot specified[1]
FDA-Approved Drugs (Repurposed) AbemaciclibLeishmania donovaniPromastigote IC50: 0.92 ± 0.02 µM; Amastigote EC50: 1.52 ± 0.37 µMSignificant difference in binding energy with human citrate (B86180) synthase[12][13]
BazedoxifeneLeishmania donovaniPromastigote IC50: 0.65 ± 0.09 µM; Amastigote EC50: 2.11 ± 0.38 µMNot specified[12][13]
VorapaxarLeishmania donovaniPromastigote IC50: 6.1 ± 0.91 µM; Amastigote EC50: 10.4 ± 1.27 µMNot specified[12][13]
9-Anilinoacridines 1'-NHhexyl lead compound analoguesLeishmania majorPotent activityHigh in vitro therapeutic indices[14]
Flavonoids FisetinLeishmania donovaniIC50: 0.6 µg/mlNot specified[15]
3-HydroxyflavoneLeishmania donovaniIC50: 0.7 µg/mlNot specified[15]
LuteolinLeishmania donovaniIC50: 0.8 µg/mlNot specified[15]
Quinoline Dimers N1,N12-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamineLeishmania (Leishmania) infantumIC50: 0.60 ± 0.11 µM19.48[16]
Vanillin-containing 1,2,3-Triazoles Compound 4bLeishmania braziliensisAmastigote IC50: 4.2 ± 1.0 µmol/L39[17]
3-Substituted Quinolines Compound 3bLeishmania chagasiPromastigote IC50: 0.091 µg/mlNot specified[18]

Experimental Protocols: A Guide to Key Assays

The reliable assessment of antileishmanial activity and cytotoxicity is paramount in the drug discovery pipeline. This section details the methodologies for key in vitro assays.

In Vitro Promastigote Viability Assay

This assay is often used for primary high-throughput screening due to the ease of cultivating Leishmania promastigotes.

  • Parasite Culture : Leishmania promastigotes are cultured in appropriate liquid medium (e.g., M-199) at 25°C.

  • Compound Addition : A library of test compounds is added to 384-well plates containing a suspension of promastigotes.

  • Incubation : The plates are incubated for 48-72 hours at 25°C.

  • Viability Assessment : Parasite viability is determined using a fluorescent or colorimetric reagent such as resazurin, which is reduced by metabolically active cells.

  • Data Analysis : The concentration of the compound that inhibits parasite growth by 50% (IC50) is calculated.

In Vitro Intracellular Amastigote Assay

This assay is more physiologically relevant as it evaluates compound activity against the amastigote stage residing within host cells.[2]

  • Host Cell Culture : A suitable macrophage cell line (e.g., THP-1) is cultured and differentiated into macrophages.

  • Infection : The macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells.

  • Compound Addition : Test compounds are added to the infected macrophage cultures.

  • Incubation : The plates are incubated for 48-72 hours at 37°C.

  • Assessment of Parasite Load : The number of intracellular amastigotes is quantified. This can be done manually by microscopy after Giemsa staining or through high-content imaging systems. Alternatively, parasites engineered to express reporter genes like luciferase can be used for a more high-throughput readout.[2][19]

  • Data Analysis : The effective concentration of the compound that reduces the parasite load by 50% (EC50) is determined.

Cytotoxicity Assay

This assay is performed to assess the toxicity of the compounds against mammalian cells, allowing for the determination of a selectivity index.

  • Cell Culture : A mammalian cell line (e.g., the same macrophage line used in the amastigote assay or another standard line like HEK293) is cultured.

  • Compound Addition : Test compounds are added to the cells.

  • Incubation : The plates are incubated for a period similar to the amastigote assay (48-72 hours) at 37°C.

  • Viability Assessment : Cell viability is measured using a suitable assay, such as the MTT assay or a resazurin-based assay.

  • Data Analysis : The concentration of the compound that is toxic to 50% of the cells (CC50) is calculated. The selectivity index (SI) is then determined by the ratio of CC50 to EC50.

Visualizing the Path to Discovery and the Mechanisms of Action

Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide visualizations of the antileishmanial drug discovery workflow and key signaling pathways targeted by novel compounds.

Antileishmanial Drug Discovery Workflow

The process of discovering and developing new antileishmanial drugs is a multi-stage endeavor, from initial large-scale screening to preclinical and clinical evaluation.

DrugDiscoveryWorkflow cluster_0 In Vitro Discovery cluster_1 Preclinical & Clinical Development HTS High-Throughput Screening (Promastigote Assay) Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Amastigote_Screen Intracellular Amastigote Screening Hit_Confirmation->Amastigote_Screen Cytotoxicity Cytotoxicity Assay (Host Cells) Amastigote_Screen->Cytotoxicity Selectivity Selectivity Index Calculation Cytotoxicity->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET In Vitro ADMET Profiling Lead_Opt->ADMET In_Vivo_PK In Vivo Pharmacokinetics ADMET->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., mouse models) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials Drug New Antileishmanial Drug Clinical_Trials->Drug

Caption: High-throughput screening and drug development workflow for antileishmanial agents.

Key Signaling Pathways Targeted by Antileishmanial Compounds

Many novel antileishmanial agents exert their effects by disrupting essential parasite signaling pathways or by inducing programmed cell death.

Some compounds, such as the repurposed anticancer drug Abemaciclib, have been shown to induce apoptosis-like cell death in Leishmania.[12] This process involves a cascade of events leading to the controlled demise of the parasite.

ApoptosisPathway Compound Antileishmanial Compound (e.g., Abemaciclib) ROS Increased Reactive Oxygen Species (ROS) Production Compound->ROS Mito_Depol Mitochondrial Membrane Potential Depolarization ROS->Mito_Depol DNA_Damage DNA Damage Mito_Depol->DNA_Damage SubG1 Increase in Sub-G1 Cell Population DNA_Damage->SubG1 Apoptosis Apoptosis-like Cell Death SubG1->Apoptosis

Caption: Proposed mechanism of apoptosis-like cell death induction in Leishmania.

Leishmania parasites possess unique metabolic pathways that are distinct from their mammalian hosts, making them attractive targets for drug development.[9][20] The sterol biosynthesis and purine (B94841) salvage pathways are two such examples.

Ergosterol (B1671047) is the major sterol in the cell membrane of Leishmania, in contrast to cholesterol in mammalian cells.[9] Enzymes in this pathway are validated drug targets.

SterolBiosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple steps including SMT HMG_CoA_reductase HMG-CoA reductase Squalene_synthase Squalene synthase Sterol_methyltransferase Δ24-sterol methyltransferase (SMT)

Caption: Simplified overview of the Leishmania ergosterol biosynthesis pathway highlighting key enzymes.

Leishmania are incapable of de novo purine synthesis and rely entirely on salvaging purines from their host.[9][21] This dependency makes the enzymes of the purine salvage pathway attractive drug targets.

PurineSalvage Host_Purines Host Purines (e.g., Adenosine, Guanosine) Parasite_Purine_Transporters Parasite Purine Transporters Host_Purines->Parasite_Purine_Transporters Parasite_Purines Parasite Intracellular Purines Parasite_Purine_Transporters->Parasite_Purines Nucleotides Purine Nucleotides (AMP, GMP) Parasite_Purines->Nucleotides HGPRT, APRT, etc. HGPRT Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) APRT Adenine phosphoribosyltransferase (APRT) DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA

Caption: Simplified representation of the Leishmania purine salvage pathway.

Conclusion

The discovery of novel scaffolds for antileishmanial agents is a dynamic and multifaceted field. The integration of high-throughput screening, medicinal chemistry, and a deep understanding of parasite biology is essential for the development of the next generation of therapies. The data and methodologies presented in this guide offer a framework for researchers dedicated to combating this neglected tropical disease. Continued innovation in screening technologies, coupled with rational drug design targeting unique parasite vulnerabilities, holds the promise of delivering safer and more effective treatments for leishmaniasis.

References

In Silico Modeling of Antileishmanial Agent-3 Binding Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue, affecting millions worldwide.[1][2] The current therapeutic arsenal (B13267) is limited by issues of toxicity, cost, and increasing drug resistance, necessitating the discovery of novel, effective, and safer antileishmanial agents.[2][3][4] Computational, or in silico, approaches have become indispensable in modern drug discovery, accelerating the identification and validation of potential drug targets and optimizing lead compounds.[5][6][7] This guide provides a comprehensive overview of the in silico methodologies used to identify and characterize the binding targets of a novel compound, designated here as Antileishmanial agent-3.

Putative Molecular Targets in Leishmania

The ideal drug target in Leishmania should be essential for the parasite's survival and distinct from its human host equivalent to minimize toxicity.[4] Several metabolic pathways and key enzymes have been identified as promising targets for antileishmanial drugs.[1][3][8] For this compound, a reverse pharmacology approach can be employed to screen against a panel of validated and putative Leishmania targets.

Key Potential Targets Include:

  • Sterol Biosynthesis Pathway: Leishmania synthesizes ergosterol (B1671047) for its cell membrane, whereas mammals utilize cholesterol. This metabolic difference makes enzymes in this pathway, such as squalene (B77637) epoxidase, squalene synthase, and lanosterol (B1674476) 14α-demethylase (CYP51), attractive targets.[1][2][3][9]

  • Pteridine (B1203161) and Folate Metabolism: Enzymes like pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR) are crucial for the synthesis of essential cofactors for DNA and RNA production.[1][10] PTR1 is a particularly validated target as it provides a bypass for DHFR inhibition.[10]

  • Trypanothione (B104310) Reductase (TryR): This enzyme is unique to trypanosomatids and is central to their defense against oxidative stress, making it an excellent drug target.[11][12]

  • Protein Kinases: Cyclin-dependent kinases (CDKs) are essential for regulating the parasite's cell cycle. Their divergence from human kinases offers a window for selective inhibition.[1]

  • Purine Salvage Pathway: As Leishmania cannot synthesize purines de novo, they rely on a salvage pathway. Enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH) and adenylosuccinate lyase (ADSL) are critical for parasite survival.[1][13][14]

  • N-myristoyltransferase (NMT): This enzyme is involved in the essential post-translational modification of proteins and has been identified as a promising target.[5]

In Silico Target Identification Workflow

The process of identifying the molecular target of a novel agent like this compound involves a multi-step computational workflow. This workflow, often termed "target fishing" or "reverse docking," aims to predict the most likely protein targets from a library of candidates.[5]

In_Silico_Target_Identification_Workflow A This compound (3D Structure) C Molecular Docking (Inverse Virtual Screening) A->C B Target Protein Database (e.g., Leishmania spp. Proteome) B->C D Scoring and Ranking (Binding Affinity, Docking Score) C->D Calculate Scores E Hit Prioritization (Top-ranked Targets) D->E Select Best Fits F Molecular Dynamics (MD) Simulation (Stability & Energetics) E->F Assess Complex Stability G Binding Free Energy Calculation (MM/PBSA, MM/GBSA) F->G Refine Binding Energy H Final Putative Targets (Hypothesis Generation) G->H Identify Strongest Candidates I Experimental Validation H->I Confirm In Vitro

Caption: In silico workflow for identifying binding targets.
Quantitative Analysis of Agent-3-Target Interactions

Following the in silico workflow, quantitative data from molecular docking and molecular dynamics simulations are compiled to rank the putative targets. This data provides a theoretical basis for the strength and stability of the interaction between this compound and its potential protein partners.

Putative Target ProteinPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
Trypanothione Reductase (TryR)2JK6-10.8-145.2 ± 12.5Tyr110, Trp21, His461
Pteridine Reductase 1 (PTR1)2C86-9.5-120.7 ± 9.8Ser111, Phe113, Tyr173
Squalene Epoxidase (SQLE)6CDE-9.2-115.4 ± 11.2Phe189, Pro211, Met345
N-myristoyltransferase (NMT)4KE0-8.9-102.1 ± 8.5Leu99, Phe103, Tyr217
Lanosterol 14α-demethylase (CYP51)3L4D-8.5-98.6 ± 10.1Tyr103, Cys422, Met460

Note: The data presented in this table is hypothetical and serves as an illustrative example of the output from in silico modeling studies. Docking scores and binding affinities are commonly used metrics.[9][10]

Key Signaling Pathways in Leishmania

Understanding the broader biological context of a drug target is crucial. The Nrf2 signaling pathway is an example of a host-parasite interaction pathway that can be modulated by therapeutic agents. Leishmania parasites can manipulate host cell signaling to ensure their survival.[15] Targeting proteins that disrupt these essential pathways is a viable therapeutic strategy.

Nrf2_Signaling_Pathway_Modulation cluster_host Host Macrophage A Leishmania Infection B ROS Production (Oxidative Stress) A->B Induces C Keap1 B->C Inactivates D Nrf2 C->D Releases E ARE (Antioxidant Response Element) D->E Translocates & Binds F Antioxidant Gene Expression (e.g., HO-1) E->F Activates G Reduced Parasite Killing F->G Promotes Agent This compound Agent->B Inhibits ROS or Modulates Nrf2

Caption: Modulation of the host Nrf2 pathway by Leishmania.

Experimental Protocols for Target Validation

In silico predictions must be validated through rigorous experimental assays.[16][17] The following protocols outline standard methods for confirming the interaction between this compound and its predicted targets.

Recombinant Protein Expression and Purification

Objective: To produce a pure, active form of the predicted target protein for use in biochemical and biophysical assays.

Methodology:

  • Cloning: The gene encoding the target protein (e.g., L. donovani TryR) is amplified by PCR and cloned into an expression vector (e.g., pET-28a) containing a purification tag (e.g., 6x-His).

  • Transformation: The recombinant plasmid is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).

  • Expression: A bacterial culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

  • Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). This is followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

  • Quality Control: Protein purity and concentration are assessed by SDS-PAGE and a Bradford or BCA protein assay, respectively.

In Vitro Enzyme Inhibition Assay

Objective: To determine if this compound inhibits the catalytic activity of the purified target enzyme and to calculate its potency (IC₅₀).

Methodology (Example for Trypanothione Reductase):

  • Assay Principle: The assay measures the NADPH-dependent reduction of trypanothione disulfide (TS₂) by TryR. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing assay buffer, NADPH, TS₂, and varying concentrations of this compound (e.g., from 0.01 µM to 100 µM).

  • Initiation: The reaction is initiated by adding the purified TryR enzyme to the mixture.

  • Measurement: The decrease in absorbance at 340 nm is measured kinetically over 5-10 minutes using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated for each concentration of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve using non-linear regression analysis.[18]

Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)

Objective: To confirm direct binding of this compound to the target protein by measuring changes in protein thermal stability.

Methodology:

  • Assay Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed during protein unfolding.

  • Sample Preparation: In a 96-well PCR plate, mix the purified target protein with the fluorescent dye and varying concentrations of this compound.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased (e.g., from 25°C to 95°C). Fluorescence is measured at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm in the presence of this compound indicates direct binding.

Cell-Based Viability Assay

Objective: To confirm that the inhibition of the target leads to parasite death.

Methodology:

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media.

  • Drug Treatment: Parasites are seeded into 96-well plates and incubated with serial dilutions of this compound for a specified period (e.g., 72 hours).[19]

  • Viability Assessment: Parasite viability is assessed using a metabolic indicator dye such as Resazurin (AlamarBlue) or MTT. The dye is added to the wells, and after an incubation period, the fluorescence or absorbance is measured.

  • Data Analysis: The EC₅₀ value (the effective concentration that inhibits parasite growth by 50%) is calculated from the dose-response curve. This provides a crucial link between target inhibition and the desired antiparasitic effect.[18]

Conclusion

The integration of in silico modeling with experimental validation provides a powerful and efficient paradigm for modern drug discovery.[5][20] The workflow and protocols detailed in this guide offer a robust framework for identifying and confirming the binding targets of novel compounds like this compound. By elucidating the mechanism of action at a molecular level, this approach not only validates the primary targets but also helps in anticipating potential off-target effects and guiding future lead optimization efforts to develop safer and more potent therapies against leishmaniasis.

References

Mechanism of action studies of new antileishmanial compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mechanism of Action Studies of New Antileishmanial Compounds

Introduction

Leishmaniasis is a complex and devastating parasitic disease caused by over 20 species of protozoa from the genus Leishmania.[1] The disease presents in several forms, including cutaneous, mucocutaneous, and the fatal visceral leishmaniasis (VL).[1][2] It is considered a neglected tropical disease, endemic in 98 countries and placing 350 million people at risk.[1][3] Current chemotherapies are limited by significant drawbacks, including high toxicity, parenteral administration, high cost, and increasing parasite resistance.[4][5][6] For instance, pentavalent antimonials, the first-line treatment in many regions for over 60 years, now face widespread resistance.[3][7] Newer drugs like miltefosine (B1683995), the only oral option, are teratogenic, while liposomal amphotericin B requires hospitalization and is costly.[2][7]

This urgent need for safer, more effective, and affordable drugs has accelerated the search for new antileishmanial compounds.[2][8] A critical component of this drug discovery pipeline is the elucidation of a compound's mechanism of action (MoA). Understanding how a compound kills the parasite is essential for rational lead optimization, predicting potential resistance mechanisms, and identifying effective combination therapies.[9] This guide provides an in-depth overview of the key molecular targets of novel antileishmanial agents, presents detailed protocols for essential MoA studies, and visualizes complex pathways and workflows.

Key Molecular Targets and Compound Activity

Phenotypic screening of large compound libraries has successfully identified multiple new chemical scaffolds with potent antileishmanial activity.[2] Subsequent target deconvolution studies have revealed that many of these compounds interfere with specific and essential parasite metabolic pathways that differ from the mammalian host, providing a therapeutic window.[6] The most promising targets include the ergosterol (B1671047) biosynthesis pathway, protein kinases, and DNA topoisomerases.

Ergosterol Biosynthesis Pathway

Leishmania parasites, like fungi, utilize ergosterol as the primary sterol in their cell membranes, where it is crucial for maintaining membrane fluidity and integrity.[10][11] This pathway is absent in humans, who synthesize cholesterol, making the enzymes involved prime targets for selective drug action.[12] Sterol 14α-demethylase (CYP51) is a key enzyme in this pathway and the target of azole antifungal drugs, which have been repurposed and tested for leishmaniasis.[11][13] More recently, the enzyme CYP5122A1, a sterol C4-methyl oxidase, has been identified as another essential enzyme in this pathway and a critical target for effective azole action against Leishmania.[11]

Ergosterol_Biosynthesis_Pathway Squalene Squalene SQE SQE Squalene->SQE 2,3-Oxidosqualene 2,3-Oxidosqualene OSC OSC 2,3-Oxidosqualene->OSC Lanosterol (B1674476) Lanosterol CYP51 CYP51 Lanosterol->CYP51 4,14-dimethylzymosterol 4,14-dimethylzymosterol CYP5122A1 CYP5122A1 4,14-dimethylzymosterol->CYP5122A1 Intermediates ... Ergosterol Ergosterol Intermediates->Ergosterol Inhibitor_Azoles Azoles (Posaconazole, Ketoconazole) Inhibitor_Azoles->CYP51 Inhibitor_Azoles->CYP5122A1 Inhibitor_Amorolfine Amorolfine SMT SMT Inhibitor_Amorolfine->SMT SQE->2,3-Oxidosqualene OSC->Lanosterol CYP51->4,14-dimethylzymosterol CYP5122A1->SMT SMT->Intermediates caption Fig 1. Leishmania Ergosterol Biosynthesis Pathway and Inhibitors

Table 1: Representative Inhibitors of Ergosterol Biosynthesis

Compound Specific Target Leishmania Species Activity (ED50/EC50) Host Cell Cytotoxicity (LD50) Reference(s)
Ketoconazole CYP51 L. donovani >3.3 mg/L - [14]
Oxiconazole CYP51 L. donovani 3.3 mg/L - [14]
Posaconazole CYP51 L. donovani Effective in mouse models - [13]
Amorolfine Δ14-reductase, Δ8-Δ7 isomerase L. donovani 1.6 mg/L High therapeutic index [14]

| RO 43-3815 | 2,3 oxidosqualene lanosterol cyclase | L. donovani | 0.6 mg/L | - |[14] |

Protein Kinases

Protein kinases are crucial regulators of essential cellular processes, including cell cycle progression, differentiation, and stress response.[15] The Leishmania kinome contains approximately 200 eukaryotic protein kinases, some of which are structurally distinct from their human counterparts, making them attractive drug targets.[15][16] In particular, MAP kinases (MAPKs) and cyclin-dependent kinases (CDKs) are being explored as targets.[9][17] Drug repurposing efforts have shown that FDA-approved kinase inhibitors developed for oncology, such as sorafenib (B1663141) and imatinib, exhibit potent antileishmanial activity.[17][18]

Kinase_Signaling_Pathway Stimulus External Stimulus (e.g., Stress, pH change) Receptor Membrane Receptor Stimulus->Receptor MAPKKK MAP Kinase Kinase Kinase (MAPKKK) Receptor->MAPKKK Activates MAPKK MAP Kinase Kinase (MAPKK) MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (MAPK) MAPKK->MAPK Phosphorylates Response Cellular Response (Proliferation, Differentiation, Apoptosis) MAPK->Response Regulates Inhibitor Kinase Inhibitor (e.g., Sorafenib) Inhibitor->MAPK Blocks ATP binding site caption Fig 2. Generic MAP Kinase Signaling Cascade and Inhibition

Table 2: Representative Protein Kinase Inhibitors with Antileishmanial Activity

Compound Putative Target Leishmania Species Activity (IC50/EC50) Host Cell Cytotoxicity (LD50) Reference(s)
Sorafenib MAP Kinases L. donovani Effective in vitro - [17][18]
Imatinib MAP Kinases L. donovani Effective in vitro - [17][18]
Trametinib Not specified L. infantum, L. braziliensis Inhibits promastigotes & amastigotes - [16]
NMS-1286937 Not specified L. infantum, L. braziliensis Inhibits promastigotes & amastigotes - [16]

| Formycin A | Protein Kinases (as triphosphate) | L. mexicana | Ki = 40-120 µM | Ki (beef heart) = 1,380 µM |[19] |

DNA Topoisomerases

DNA topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and recombination.[20][21] Leishmania parasites possess topoisomerases that are structurally and functionally distinct from their human equivalents, presenting another key therapeutic target.[20][22] Both Type I and Type II topoisomerases in Leishmania have been targeted by various compounds, including camptothecin (B557342) derivatives, fluoroquinolones, and novel scaffolds like indenoisoquinolines.[21][23] These inhibitors typically function as "poisons," stabilizing the transient DNA-enzyme cleavage complex, which leads to irreversible DNA breaks and cell death.[23]

DNA_Topoisomerase_Action Inhibitor Topoisomerase Inhibitor (e.g., Camptothecin) Cleavage Cleavage Inhibitor->Cleavage Traps/Stabilizes Apoptosis DNA Damage & Cell Death Cleavage->Apoptosis caption Fig 3. Simplified Mechanism of DNA Topoisomerase I Inhibition

Table 3: Representative DNA Topoisomerase Inhibitors with Antileishmanial Activity

Compound Class Specific Target Leishmania Species Mechanism Reference(s)
Camptothecin derivatives Topoisomerase I Leishmania spp. Poison (stabilizes cleavage complex) [21]
Indenoisoquinolines Topoisomerase I Leishmania spp. Poison (stabilizes cleavage complex) [21]
Fluoroquinolones Topoisomerase II Leishmania spp. Poison (stabilizes cleavage complex) [21]
Betulinic acid derivatives Topoisomerase I & II L. donovani Catalytic inhibitor [23]

| Diamidines | Topoisomerase IB | L. donovani | Inhibition of kDNA replication |[21] |

Experimental Protocols for MoA Elucidation

A hierarchical approach is typically used to investigate the MoA of a novel antileishmanial compound. Initial phenotypic screens confirm potency, followed by a battery of secondary assays to pinpoint the affected cellular pathways.

MoA_Workflow Start Novel Compound Identified from Phenotypic Screen Assay1 Confirm Potency (EC50) vs. Intracellular Amastigotes & Host Cell Cytotoxicity (CC50) Start->Assay1 Decision1 Selective Index (SI) > 10? Assay1->Decision1 Stop Discard (Toxic or Inactive) Decision1->Stop No Assay2 Secondary MoA Assays Decision1->Assay2 Yes Mito Mitochondrial Dysfunction? (ΔΨm Assay) Assay2->Mito ROS Oxidative Stress? (ROS Assay) Assay2->ROS Death Apoptosis/Necrosis? (Annexin V / PI Assay) Assay2->Death DNA DNA/Cell Cycle Effects? (e.g., DAPI staining) Assay2->DNA TargetDeconv Target Deconvolution (e.g., Thermal Proteome Profiling, Resistant Line Sequencing) Mito->TargetDeconv ROS->TargetDeconv Death->TargetDeconv DNA->TargetDeconv caption Fig 4. Experimental Workflow for Antileishmanial MoA Studies

In Vitro Antileishmanial Activity (Intracellular Amastigote Assay)

This assay is the gold standard for determining the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite and its selectivity over the host cell.[24]

Objective: To determine the 50% effective concentration (EC50) of a compound against intracellular Leishmania amastigotes and the 50% cytotoxic concentration (CC50) against the host macrophage cell line.

Materials:

  • Host cell line (e.g., J774A.1 murine macrophages, THP-1 human monocytes).[2][14]

  • Leishmania promastigotes (e.g., L. donovani, L. infantum, L. major).

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, L-glutamine, penicillin/streptomycin).

  • Test compound stock solution (in DMSO).

  • 96-well clear-bottom black plates.

  • Fluorescent DNA stain (e.g., SYBR Green, DAPI) or a viability reagent (e.g., Resazurin).

  • Plate reader (fluorescence or absorbance).

Protocol:

  • Macrophage Seeding: Seed macrophages (e.g., 2.5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight at 37°C, 5% CO2. For THP-1 cells, differentiate them into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to infection.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).

  • Incubation: Incubate the infected cells for 24 hours to allow for promastigote-to-amastigote transformation and phagocytosis. After incubation, wash the wells with pre-warmed medium to remove any non-phagocytosed parasites.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. Add the dilutions to the infected cells. Include wells for "no drug" (infected, untreated) and "uninfected" controls. A reference drug like amphotericin B or miltefosine should be included.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Quantification of Parasite Burden:

    • Microscopy (Traditional): Fix the cells, stain with Giemsa, and manually count the number of amastigotes per 100 macrophages to determine the infection rate and parasite load.[24]

    • Fluorometric Method: Lyse the host cells and quantify parasite viability using a fluorescent reporter like GFP-expressing parasites or a DNA-binding dye like SYBR Green.[24]

  • Quantification of Host Cell Viability: In a parallel plate with uninfected macrophages, add the same serial dilutions of the compound. After 72 hours, assess cell viability using a reagent like Resazurin (alamarBlue) or MTT.

  • Data Analysis: Plot the percentage of parasite inhibition and host cell viability against the log of compound concentration. Use a non-linear regression model to calculate the EC50 and CC50 values. The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates greater selectivity for the parasite.

Mitochondrial Membrane Potential (ΔΨm) Assay

Mitochondrial dysfunction is a common mechanism of action for antileishmanial drugs.[25][26][27] A reduction in the mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis.[27]

Objective: To assess the effect of a test compound on the mitochondrial membrane potential of Leishmania parasites.

Materials:

  • Leishmania promastigotes.

  • Test compound.

  • Fluorescent cationic dyes: e.g., Rhodamine 123 (Rh123), JC-1, or TMRM.

  • Flow cytometer.

  • Positive control (depolarizing agent): Carbonyl cyanide m-chlorophenylhydrazone (CCCP).[28]

  • PBS or appropriate buffer.

Protocol:

  • Parasite Culture: Culture promastigotes to the mid-log phase.

  • Treatment: Incubate the parasites (e.g., 1 x 10^7 cells/mL) with the test compound at relevant concentrations (e.g., EC50, 2x EC50) for a defined period (e.g., 4, 12, 24 hours). Include untreated and positive (CCCP) controls.

  • Staining: After treatment, harvest the parasites by centrifugation and wash with PBS. Resuspend the pellet in PBS containing the fluorescent dye (e.g., 5 µg/mL Rhodamine 123).

  • Incubation: Incubate in the dark at 25°C for 15-30 minutes.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. For Rhodamine 123, measure the fluorescence in the green channel (e.g., FITC). A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.[28]

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the treated samples to the untreated control.

Cell Death Mechanism Assay (Annexin V / Propidium Iodide Staining)

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[29][30]

Objective: To determine the mode of cell death (apoptosis vs. necrosis) induced by a test compound.

Materials:

  • Leishmania promastigotes.

  • Test compound.

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Annexin-binding buffer).[30]

  • Flow cytometer.

Protocol:

  • Treatment: Treat promastigotes with the test compound as described in the previous protocol for various time points.

  • Harvest and Wash: Harvest 1-5 x 10^5 parasites by centrifugation. Wash the cells once with cold PBS.

  • Staining: Resuspend the parasite pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells (phosphatidylserine has translocated to the outer membrane).

    • Annexin V+ / PI+: Late apoptotic or necrotic cells (membrane integrity is lost).

    • Annexin V- / PI+: Necrotic cells (rarely observed, typically indicates mechanical damage).

Reactive Oxygen Species (ROS) Production Assay

Many antileishmanial compounds induce cell death by generating oxidative stress through the production of reactive oxygen species (ROS).[30][31]

Objective: To measure the intracellular accumulation of ROS in Leishmania after compound treatment.

Materials:

  • Leishmania promastigotes.

  • Test compound.

  • ROS-sensitive fluorescent probe (e.g., 2',7'–dichlorofluorescin diacetate (H2DCFDA) or CellROX Green).

  • Positive control (e.g., H2O2).

  • Flow cytometer or fluorescence plate reader.

Protocol:

  • Treatment: Treat promastigotes with the test compound for a short duration (e.g., 30-120 minutes).

  • Staining: Add the H2DCFDA probe (final concentration ~10 µM) to the cell suspension and incubate for 30 minutes at 25°C in the dark. H2DCFDA is cell-permeable and non-fluorescent; upon intracellular oxidation by ROS, it is converted to the highly fluorescent dichlorofluorescein (DCF).

  • Washing: Wash the cells with PBS to remove excess probe.

  • Analysis: Resuspend the cells in PBS and measure the fluorescence intensity using a flow cytometer (FITC channel) or a plate reader.

  • Data Analysis: An increase in fluorescence intensity in treated cells compared to untreated controls indicates ROS production.[30]

References

The Pivotal Role of the C-3 Position: A Deep Dive into the Structure-Activity Relationship of Novel Quinoline-Based Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, underscore the urgent need for novel, effective, and safer antileishmanial agents. This technical guide delves into the critical structure-activity relationships (SAR) of a promising class of compounds: 3-substituted quinoline (B57606) analogs. By systematically exploring the impact of structural modifications on their biological activity, we aim to provide a comprehensive resource for researchers and drug development professionals dedicated to combating this neglected tropical disease.

Quantitative Analysis of Biological Activity

The antileishmanial efficacy of novel quinoline derivatives has been evaluated against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite. The following tables summarize the key quantitative data, providing a clear comparison of the inhibitory concentrations (IC50) and effective concentrations (EC50) of various analogs.

Table 1: In Vitro Activity of 3-Substituted Quinoline Analogs against Leishmania chagasi Promastigotes

CompoundSubstituent at C-3IC50 (µg/mL)[1]
3a Aryl group< 0.8[1]
3b Aryl group0.091[1]
4a Heteroaryl group18.78[1]
4b Heteroaryl groupNot specified
Pentamidine (Standard) -2.02[1]

Table 2: In Vitro Activity of 3-Substituted Quinoline Analogs against Leishmania chagasi Intracellular Amastigotes

CompoundSubstituent at C-3IC50 (µg/mL)[1]
3a Aryl groupNo significant activity[1]
3b Aryl group3.55[1]
4a Heteroaryl groupNo significant activity[1]
4b Heteroaryl groupNo significant activity[1]
Pentavalent Antimony (Standard) -29.55[1]

Table 3: In Vitro Activity of 3-Arylquinoline Analogs against Leishmania donovani Intracellular Amastigotes

CompoundModificationsEC50 (nM)[2]Selectivity Index (SI)
27 Arylquinoline< 250[2]> 10[2]
34 3-[3-(N-methylindolyl)-N7,N7-dimethyl]-2,7-quinolinediamine120[2]30[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of these antileishmanial agents.

Synthesis of 3-Arylquinolines

The synthesis of 3-arylquinolines is typically achieved through a Friedländer condensation reaction.[2]

Procedure:

  • A mixture of an appropriate ortho-aminobenzaldehyde (1 equivalent) and an arylacetonitrile or heteroarylacetonitrile (1 equivalent) is prepared.[2]

  • Potassium tert-butoxide (1.2 equivalents) is added to the mixture in a solvent of N,N-dimethylformamide (DMF).[2]

  • The reaction mixture is heated to 90°C for a period of 1-3 hours.[2]

  • Upon completion, the reaction is cooled to room temperature and the product is isolated.

  • The resulting free base is often treated with ethereal hydrochloric acid to yield a more water-soluble salt.[2]

  • The final compounds are purified, and their structures are confirmed using 1H NMR, 13C NMR, and mass spectrometry. Purity is typically assessed by UPLC-MS.[2]

In Vitro Antileishmanial Activity against Promastigotes

Procedure:

  • Leishmania promastigotes are cultured in appropriate media (e.g., M-199 medium) until they reach the logarithmic growth phase.

  • The parasites are then seeded into 96-well plates at a density of 2 x 10^6 cells/mL.

  • The test compounds are added to the wells at various concentrations. Pentamidine is often used as a standard drug control.[1]

  • The plates are incubated at 26°C for 72 hours.

  • Parasite viability is determined using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[1]

  • The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.[1]

In Vitro Antileishmanial Activity against Intracellular Amastigotes

Procedure:

  • Peritoneal macrophages are harvested from mice and seeded into 24-well plates.

  • The macrophages are then infected with Leishmania promastigotes at a specific parasite-to-macrophage ratio.

  • After an incubation period to allow for internalization of the parasites, the non-internalized promastigotes are removed by washing.

  • The infected macrophages are then treated with various concentrations of the test compounds. A standard drug, such as pentavalent antimony, is used as a control.[1]

  • The plates are incubated for a further period (e.g., 72 hours).

  • The cells are then fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes per macrophage is determined by microscopy.

  • The parasite burden is calculated, and the 50% inhibitory concentration (IC50) is determined.[1]

Cytotoxicity Assay

Procedure:

  • Mammalian cells (e.g., murine macrophages or human cell lines) are seeded into 96-well plates.

  • The cells are exposed to a range of concentrations of the test compounds.

  • After an incubation period (e.g., 48-72 hours), cell viability is assessed using the MTT assay.

  • The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.

  • The selectivity index (SI) is calculated as the ratio of CC50 for the mammalian cells to the IC50 or EC50 for the parasites.

Visualizing Key Relationships and Workflows

To better understand the structure-activity relationships and experimental processes, the following diagrams have been generated using the DOT language.

SAR_of_3_Arylquinolines cluster_scaffold Quinoline Scaffold cluster_modifications Modifications at C-3 cluster_activity Antileishmanial Activity Quinoline Quinoline Aryl_Group Aryl Group Quinoline->Aryl_Group Substitution Heteroaryl_Group Heteroaryl Group Quinoline->Heteroaryl_Group Substitution High_Activity High Activity Aryl_Group->High_Activity Low_Activity Low Activity Heteroaryl_Group->Low_Activity

Caption: Structure-activity relationship of 3-substituted quinolines.

Experimental_Workflow Start Start Synthesis Synthesis of Analogs Start->Synthesis In_Vitro_Promastigote In Vitro Assay (Promastigotes) Synthesis->In_Vitro_Promastigote In_Vitro_Amastigote In Vitro Assay (Amastigotes) Synthesis->In_Vitro_Amastigote Cytotoxicity Cytotoxicity Assay Synthesis->Cytotoxicity SAR_Analysis SAR Analysis In_Vitro_Promastigote->SAR_Analysis In_Vitro_Amastigote->SAR_Analysis Cytotoxicity->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Workflow for antileishmanial drug discovery.

Discussion of Structure-Activity Relationships

The data presented in the tables and visualized in the diagrams highlight several key structure-activity relationships for 3-substituted quinoline analogs:

  • Importance of the C-3 Substituent: The nature of the substituent at the 3-position of the quinoline ring is a critical determinant of antileishmanial activity. Analogs with aryl group substitutions at this position (compounds 3a and 3b ) demonstrated significantly higher potency against Leishmania chagasi promastigotes compared to those with heteroaryl groups (compound 4a ).[1]

  • Activity Against Intracellular Amastigotes: Crucially, potent activity against the promastigote form does not always translate to efficacy against the clinically relevant intracellular amastigote stage. While both 3a and 3b were highly active against promastigotes, only compound 3b showed significant activity against intracellular amastigotes.[1] This underscores the importance of evaluating compounds against both life stages of the parasite.

  • Potency of 3-Arylquinolines: Further studies on 3-arylquinolines have identified compounds with potent activity against Leishmania donovani amastigotes, with EC50 values in the nanomolar range.[2] Compound 34 , a 3-[3-(N-methylindolyl)-N7,N7-dimethyl]-2,7-quinolinediamine, emerged as a particularly promising lead, exhibiting an EC50 of 120 nM and a selectivity index of 30.[2]

  • Selectivity is Key: A high selectivity index (the ratio of cytotoxicity in mammalian cells to antileishmanial activity) is a crucial parameter for a viable drug candidate. The 3-arylquinolines have shown promising selectivity, with some analogs exhibiting an SI of over 10.[2]

Conclusion

The exploration of 3-substituted quinoline analogs has revealed a promising scaffold for the development of new antileishmanial drugs. The substituent at the C-3 position plays a pivotal role in determining the potency and selectivity of these compounds. Specifically, aryl substitutions have been shown to be more favorable than heteroaryl substitutions for activity against Leishmania. The identification of highly potent and selective 3-arylquinoline leads, such as compound 34 , provides a strong foundation for further optimization and preclinical development. Future efforts should focus on refining the substitutions on the aryl ring and the quinoline core to enhance efficacy, improve pharmacokinetic properties, and minimize toxicity, with the ultimate goal of delivering a novel, safe, and effective oral treatment for leishmaniasis.

References

Unearthing Vulnerabilities: A Technical Guide to Identifying Novel Therapeutic Targets in Leishmania Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Cellular Armoury of Leishmania Reveals New Avenues for Drug Discovery

[CITY, State] – [Date] – As the global health community continues to grapple with the challenges posed by leishmaniasis, a parasitic disease affecting millions worldwide, a new in-depth technical guide offers a comprehensive roadmap for researchers and drug development professionals. This whitepaper details promising novel therapeutic targets within Leishmania species, providing a critical resource in the fight against a disease burdened by limited treatment options and emerging drug resistance. The guide meticulously outlines key biological pathways ripe for therapeutic intervention, supported by quantitative data, detailed experimental protocols, and illustrative visualizations of the parasite's molecular machinery.

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, presents a spectrum of clinical manifestations, from disfiguring cutaneous lesions to the fatal visceral form. The current chemotherapeutic arsenal (B13267) is plagued by issues of toxicity, high cost, and the alarming rise of drug-resistant parasite strains.[1][2] This underscores the urgent need for innovative therapeutic strategies that target essential parasite-specific processes. This guide focuses on three critical areas for drug discovery: protein kinases, unique metabolic pathways, and the molecular underpinnings of drug resistance.

Key Therapeutic Arenas in Leishmania

Protein Kinases: Master Regulators of Parasite Survival

Eukaryotic protein kinases are crucial regulators of virtually all cellular processes, including cell cycle progression, differentiation, and virulence.[3][4] Their essential roles in the Leishmania life cycle make them attractive targets for rational drug design.[3][5] The Leishmania kinome displays significant divergence from that of its human host, offering a window for selective inhibition.[6] Cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and casein kinases (CKs) are among the most promising candidates.[4][7] Genetic and chemical validation studies have confirmed the essentiality of several of these kinases, paving the way for the development of potent and selective inhibitors.[5]

Metabolic Pathways: Exploiting Parasite-Specific Dependencies

Leishmania parasites have evolved unique metabolic pathways to survive within the hostile environments of the sandfly vector and the mammalian host.[8] These pathways, often absent or significantly different in humans, present a wealth of potential drug targets.[1][2] Key areas of vulnerability include:

  • Sterol Biosynthesis: Unlike mammalian cells that utilize cholesterol, Leishmania synthesizes ergosterol (B1671047) and other 24-methyl sterols, which are vital for membrane integrity and function.[7] Enzymes in this pathway, such as squalene (B77637) synthase and sterol methyltransferase, are validated targets.[7]

  • Purine (B94841) Salvage Pathway: Leishmania are incapable of de novo purine synthesis and rely entirely on salvaging purines from their host.[1][9] This dependency makes the enzymes of the purine salvage pathway essential for parasite survival and attractive targets for therapeutic intervention.[9]

  • Glycolysis and Energy Metabolism: While sharing similarities with the host, key enzymes in Leishmania's energy metabolism exhibit distinct structural and kinetic properties that can be exploited for selective drug design.[10]

Confronting Drug Resistance: A Molecular Arms Race

The emergence of drug resistance is a major obstacle to effective leishmaniasis control.[11] Resistance mechanisms are complex and multifactorial, often involving:

  • Changes in Drug Transport: Reduced uptake or increased efflux of drugs is a common resistance strategy.[11][12]

  • Alterations in Drug Targets: Mutations in the target protein can reduce drug binding and efficacy.[11]

  • Metabolic Reprogramming: Parasites can alter their metabolic pathways to bypass the effects of a drug.[12]

Understanding the genetic and molecular basis of resistance is crucial for developing new drugs that can circumvent these mechanisms and for designing effective combination therapies.[11]

Quantitative Insights into Target-Based Drug Discovery

The following tables summarize key quantitative data from various studies, providing a comparative overview of the potency of different inhibitors and the kinetic parameters of target enzymes.

Table 1: Inhibitory Activity of Selected Compounds against Leishmania Species

CompoundTarget/PathwayLeishmania SpeciesAssay TypeIC50 (µM)Reference
SunitinibProtein KinasesL. donovaniAmastigote1.1[13][14]
SorafenibProtein KinasesL. donovaniAmastigote3.7[13][14]
LapatinibProtein KinasesL. donovaniAmastigote2.5[13][14]
MiltefosineGeneralL. donovaniAmastigote1.0[13][14]
ER-119884Squalene SynthaseL. amazonensisPromastigote0.01[15]
E5700Squalene SynthaseL. amazonensisPromastigote0.03[15]
NSC107522MAPK3L. donovaniPromastigote2.68[16]
NSC107522MAPK3L. donovaniAmastigote4.04[16]
NSC84100MAPK3L. martiniquensisPromastigote3.14[16]
NSC84100MAPK3L. martiniquensisAmastigote2.61[16]

Table 2: Kinetic Parameters of Key Leishmania Metabolic Enzymes

EnzymeLeishmania SpeciesSubstrateK_m_k_cat_Reference
HexokinaseL. infantumGlucose0.11 mM12.5 U/mg[17]
PhosphofructokinaseL. infantumFructose-6-phosphate0.25 mM8.2 U/mg[17]
6-Phosphogluconate DehydrogenaseL. donovani6-Phosphogluconate18.8 ± 0.9 µM-[18]
6-Phosphogluconate DehydrogenaseL. donovaniNADP+16.1 ± 1.3 µM-[18]

Table 3: Gene Expression Changes in Drug-Resistant Leishmania Isolates

GeneFunctionLeishmania SpeciesResistance toFold Change in ExpressionReference
AQP1Drug uptakeL. tropicaAntimony0.47 (down)[19]
MRPADrug effluxL. tropicaAntimony2.45 (up)[19]
γ-GCSThiol metabolismL. tropicaAntimony2.1 (up)[19]
TRYRThiol metabolismL. tropicaAntimony1.97 (up)[19]
SCMT BSterol biosynthesisL. donovaniAmphotericin B~2.5 (up)[4]
MDR1Drug effluxL. donovaniAmphotericin BHigher in resistant strain[4]

Visualizing the Path to New Therapeutics

To facilitate a deeper understanding of the complex biological processes at play, this guide includes a series of diagrams generated using the Graphviz DOT language.

Leishmania_MAPK_Pathway Leishmania MAPK Signaling Pathway Stress Host Environment Stress (e.g., Oxidative Stress, pH change) MAPKKK MAPK Kinase Kinase (e.g., STE11-like) Stress->MAPKKK Activates MAPKK MAPK Kinase (e.g., MKK) MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (e.g., MAPK3) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cell_Survival Cell Survival & Differentiation Transcription_Factors->Cell_Survival Promotes Drug_Target NSC107522 (MAPK3 Inhibitor) Drug_Target->MAPK Inhibits

Caption: A simplified representation of a Leishmania MAP kinase signaling cascade, a key pathway for stress response and survival, highlighting the inhibitory action of a potential drug candidate on MAPK3.

Sterol_Biosynthesis_Pathway Leishmania Sterol Biosynthesis Pathway cluster_pathway Key Steps in Ergosterol Synthesis cluster_inhibitors Therapeutic Intervention Points AcetylCoA Acetyl-CoA FPP Farnesyl Diphosphate (FPP) AcetylCoA->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase (SQS) Epoxysqualene 2,3-Oxidosqualene Squalene->Epoxysqualene Squalene Epoxidase Ergosterol Ergosterol Epoxysqualene->Ergosterol Multiple Steps (incl. SMT) SQS_Inhibitor ER-119884 (SQS Inhibitor) SQS_Inhibitor->FPP SMT_Inhibitor Azasterols (SMT Inhibitors) SMT_Inhibitor->Epoxysqualene

Caption: An overview of the Leishmania-specific ergosterol biosynthesis pathway, indicating key enzymes like Squalene Synthase (SQS) and Sterol Methyltransferase (SMT) as validated drug targets.

CRISPR_Workflow CRISPR-Cas9 Gene Knockout Workflow in Leishmania Start Start: Identify Target Gene Design_sgRNA Design sgRNA (e.g., using LeishGEdit.net) Start->Design_sgRNA Prepare_Constructs Prepare DNA Constructs: - sgRNA template (PCR) - Donor DNA with resistance marker (PCR) Design_sgRNA->Prepare_Constructs Transfection Co-transfect Leishmania (expressing Cas9 and T7 RNA Polymerase) Prepare_Constructs->Transfection Selection Drug Selection Transfection->Selection Screening Screen for Knockouts (PCR, Western Blot) Selection->Screening Validation Phenotypic Validation (e.g., drug susceptibility, virulence assay) Screening->Validation End Validated Target Validation->End

Caption: A streamlined experimental workflow for validating a potential drug target in Leishmania using CRISPR-Cas9-mediated gene knockout.

Detailed Experimental Protocols

This guide provides detailed, step-by-step protocols for key experimental procedures essential for the identification and validation of novel therapeutic targets in Leishmania.

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Leishmania

This protocol is adapted from established methods for rapid gene editing in Leishmania.[1][2][3]

  • Design of sgRNA and Donor DNA:

    • Utilize online tools such as LeishGEdit.net to design specific single-guide RNAs (sgRNAs) targeting the gene of interest.

    • Design primers to amplify a donor DNA cassette containing a selectable marker (e.g., antibiotic resistance gene) flanked by short (30-50 bp) homology arms corresponding to the regions upstream and downstream of the target gene.

  • Generation of sgRNA and Donor DNA Cassettes:

    • Amplify the sgRNA template and the donor DNA cassette using PCR with the designed primers.

    • Purify the PCR products using a standard PCR purification kit.

  • Transfection of Leishmania Promastigotes:

    • Culture Leishmania promastigotes expressing Cas9 and T7 RNA polymerase to mid-log phase.

    • Harvest and wash the parasites in a suitable electroporation buffer.

    • Co-transfect the parasites with the purified sgRNA template and donor DNA cassette using an electroporator (e.g., Amaxa Nucleofector or Bio-Rad Gene Pulser).

  • Selection and Cloning of Mutant Parasites:

    • Allow the transfected parasites to recover for 18-24 hours in fresh culture medium.

    • Add the appropriate selective drug to the culture medium to select for parasites that have integrated the donor DNA.

    • Monitor the cultures for the emergence of drug-resistant parasites.

    • Clone the resistant population by limiting dilution or plating on semi-solid agar (B569324) to obtain clonal lines.

  • Verification of Gene Knockout:

    • Isolate genomic DNA from the clonal lines.

    • Confirm the correct integration of the donor DNA and deletion of the target gene by PCR using primers flanking the integration site.

    • If possible, confirm the absence of the target protein by Western blotting.

Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for assessing the activity of inhibitors against Leishmania protein kinases.

  • Expression and Purification of Recombinant Kinase:

    • Clone the coding sequence of the target Leishmania kinase into a suitable expression vector (e.g., pET vector with a His-tag).

    • Express the recombinant protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA resin).

    • Verify the purity and concentration of the recombinant kinase.

  • Kinase Activity Assay:

    • Prepare a reaction mixture containing the purified kinase, a suitable kinase buffer (containing ATP and MgCl₂), and a generic or specific substrate (e.g., myelin basic protein or a specific peptide substrate).

    • Add the test inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Detection of Kinase Activity:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

      • Luminescence-based assay: Using a commercial kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced.

      • ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration.

    • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: MTT Assay for Drug Susceptibility of Leishmania Promastigotes

This colorimetric assay is widely used to assess the viability of Leishmania promastigotes after drug treatment.[20]

  • Preparation of Parasites and Compounds:

    • Culture Leishmania promastigotes to late-log or early-stationary phase.

    • Harvest and resuspend the parasites in fresh culture medium at a density of 1-2 x 10⁶ cells/mL.

    • Prepare serial dilutions of the test compounds in the culture medium.

  • Assay Setup:

    • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

    • Add 100 µL of the serially diluted compounds to the respective wells. Include wells with untreated parasites (negative control) and a reference drug (positive control).

    • Incubate the plate at the appropriate temperature for Leishmania promastigotes (e.g., 26°C) for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable parasites.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viability for each drug concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

This comprehensive technical guide serves as a vital resource for the scientific community, providing the foundational knowledge and practical methodologies required to accelerate the discovery and development of the next generation of antileishmanial drugs. By targeting the unique biology of the Leishmania parasite, researchers can hope to overcome the limitations of current therapies and offer new hope to those affected by this devastating disease.

References

A Researcher's In-Depth Guide to the Initial Screening of Natural Products for Antileishmanial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health challenge. With the limitations of current chemotherapeutics, including toxicity and emerging resistance, the exploration of natural products as a source of novel antileishmanial agents is a critical area of research. This technical guide provides a comprehensive overview of the methodologies and key data considerations for the initial screening of natural products against Leishmania parasites.

Introduction to Antileishmanial Drug Discovery from Natural Products

Natural products have historically been a rich source of therapeutic agents, and their vast chemical diversity offers a promising reservoir for the discovery of new antileishmanial compounds.[1][2] The initial stages of screening are designed to identify "hit" compounds with potent and selective activity against the parasite. This process typically involves a series of in vitro assays to assess the compound's efficacy against different life stages of the Leishmania parasite and its toxicity to mammalian cells.

The primary life cycle stages of Leishmania relevant to in vitro screening are the promastigote and the amastigote. Promastigotes are the motile, flagellated forms found in the sandfly vector, while amastigotes are the non-motile, intracellular forms that reside within mammalian macrophages, representing the clinically relevant stage of infection.[3] A successful initial screening cascade will identify compounds that are effective against the intracellular amastigotes with minimal cytotoxicity to the host cells.

Experimental Protocols for In Vitro Screening

A standardized and reproducible set of experimental protocols is fundamental to the successful screening of natural products. The following sections detail the core assays required for the initial evaluation of antileishmanial activity.

Anti-promastigote Assay

This primary screening assay evaluates the direct effect of a natural product on the viability of Leishmania promastigotes. It is a relatively simple and cost-effective method for high-throughput screening of a large number of compounds.

Methodology:

  • Parasite Culture: Leishmania promastigotes (e.g., L. donovani, L. major, L. amazonensis) are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) and antibiotics at 24-26°C.[4] Cultures are maintained in the logarithmic phase of growth for optimal assay performance.[1]

  • Assay Setup: Logarithmic-phase promastigotes are harvested and their concentration adjusted to approximately 1-2 x 10^6 parasites/mL in fresh culture medium.[1] 100 µL of the parasite suspension is then added to the wells of a 96-well microtiter plate.

  • Compound Preparation and Addition: The natural product is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions of the compound are prepared in culture medium, ensuring the final DMSO concentration in the assay wells does not exceed a non-toxic level (usually <1%).[1] 100 µL of each dilution is added to the wells containing the parasites.

  • Controls: Each assay plate should include:

    • Negative Control: Parasites with culture medium and the solvent (DMSO) at the same final concentration as the test wells.

    • Positive Control: Parasites with a known antileishmanial drug, such as Amphotericin B or Miltefosine.[1]

  • Incubation: The plates are incubated at 24-26°C for 48-72 hours.[1]

  • Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the Resazurin (B115843) reduction assay or by direct counting with a hemocytometer.

    • Resazurin Assay: 20 µL of resazurin solution (e.g., 0.15 mg/mL) is added to each well, and the plates are incubated for an additional 4-24 hours.[5] Viable cells reduce the blue resazurin to the pink, fluorescent resorufin, which can be quantified by measuring fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance.[5]

  • Data Analysis: The 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.

Intracellular Anti-amastigote Assay

This assay is more physiologically relevant as it assesses the activity of the natural product against the intracellular amastigote form of the parasite within a host macrophage.[3]

Methodology:

  • Host Cell Culture: A mammalian macrophage cell line (e.g., murine J774A.1 or human THP-1) is cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.[1]

  • Macrophage Seeding and Differentiation (for THP-1 cells): Macrophages are seeded into 96-well plates at an appropriate density (e.g., 4 x 10^4 cells/well) and allowed to adhere overnight.[1] For THP-1 monocytes, differentiation into adherent macrophages is induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours, followed by a wash to remove the PMA.[6]

  • Infection: Adherent macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[1] The plates are incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

  • Removal of Extracellular Parasites: After incubation, the wells are washed with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove any non-phagocytosed promastigotes.[1]

  • Compound Treatment: Fresh medium containing serial dilutions of the test compound is added to the infected macrophages.

  • Incubation: The plates are incubated for an additional 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Intracellular Amastigotes: The number of intracellular amastigotes is quantified. This can be done by:

    • Microscopic Counting: The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by light microscopy.[7]

    • High-Content Imaging: Automated microscopy and image analysis software can be used to quantify the number of infected cells and the number of amastigotes per cell.[8]

    • Parasite Rescue and Transformation Assay: Infected macrophages are lysed with a mild detergent (e.g., 0.05% SDS for 30 seconds) to release the viable amastigotes.[9] These are then transferred to a new plate with promastigote culture medium and incubated at 26°C for 48 hours to allow transformation back into promastigotes. The growth of these transformed promastigotes is then quantified using the resazurin assay.[2][9]

  • Data Analysis: The IC50 value against the intracellular amastigotes is determined from the dose-response curves.

Cytotoxicity Assay

It is crucial to assess the toxicity of the natural product against the host mammalian cells to determine its selectivity.

Methodology:

  • Cell Culture and Seeding: The same macrophage cell line used in the anti-amastigote assay is seeded into a 96-well plate at a density of approximately 5 x 10^4 cells/well and allowed to adhere for 24 hours.[10]

  • Compound Treatment: The cells are treated with the same serial dilutions of the natural product as used in the antiparasitic assays.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.

    • MTT Assay: 10 µL of 5 mg/mL MTT solution is added to each well, and the plate is incubated for 3 hours.[11] The medium is then removed, and 200 µL of DMSO is added to dissolve the formazan (B1609692) crystals.[11] The absorbance is read at 570 nm.[11]

    • Resazurin Assay: As described in the anti-promastigote assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curves.[2]

Selectivity Index Calculation

The Selectivity Index (SI) is a critical parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the CC50 to the IC50.

SI = CC50 (mammalian cells) / IC50 (amastigotes) [7]

A higher SI value is desirable, as it indicates that the compound is more toxic to the parasite than to the host cells. Generally, an SI value greater than 10 is considered promising for a potential drug candidate.

Data Presentation: Antileishmanial Activity of Natural Products

The following tables summarize the in vitro antileishmanial activity of various classes of natural products against different Leishmania species.

Table 1: Antileishmanial Activity of Selected Flavonoids

FlavonoidLeishmania SpeciesAssay FormIC50 (µM)CC50 (µM)SIReference(s)
LuteolinL. donovaniAmastigote0.8 µg/mL>30 µg/mL>37.5[12]
FisetinL. donovaniAmastigote0.6 µg/mL>30 µg/mL>50[12]
QuercetinL. donovaniAmastigote1.0 µg/mL>30 µg/mL>30[13]
ApigeninL. amazonensisAmastigote2.3-34.3[14]
FM09hL. amazonensisAmastigote0.3>10>33[1]
HesperidinL. majorPromastigote98.62 ng/µL--[10]
RutinL. majorPromastigote118.86 ng/µL--[10]

Table 2: Antileishmanial Activity of Selected Terpenoids

TerpenoidLeishmania SpeciesAssay FormIC50 (µM)CC50 (µM)SIReference(s)
CarvacrolL. majorPromastigote5.80 µg/mL-22.4[9]
LimoneneL. majorPromastigote16.00 µg/mL--[9]
ThymolL. infantumPromastigote7.2 µg/mL--[9]
NerolidolL. amazonensisPromastigote7.9--[15]
TerpinoleneL. tropicaPromastigote11.6 µg/mL207.3 µg/mL17.8[16]
TerpinoleneL. tropicaAmastigote19.6 µg/mL207.3 µg/mL10.6[16]

Table 3: Antileishmanial Activity of Selected Alkaloids

AlkaloidLeishmania SpeciesAssay FormIC50 (µM)CC50 (µM)SIReference(s)
CoronaridineL. amazonensisAmastigote4.7 µg/mL>40 µg/mL>8.5[17]
ChelerythrineL. donovaniAmastigote<3-3.4[18]
AngolineL. donovaniAmastigote<3-≥4[18]
BMD-NP-00820 (Lycorine enantiomer)L. donovaniAmastigote1.74>50>29[14]
BMD-NP-01555L. donovaniAmastigote2.20>50>23[14]

Visualization of Experimental Workflows and Signaling Pathways

Visual representations are crucial for understanding complex experimental processes and biological mechanisms. The following diagrams, generated using the DOT language, illustrate the key workflows and signaling pathways involved in the screening of natural products for antileishmanial activity.

Experimental Workflow

G cluster_0 In Vitro Screening Cascade start Natural Product Library promastigote_assay Anti-promastigote Assay (Primary Screen) start->promastigote_assay High-throughput screening cytotoxicity_assay Cytotoxicity Assay (on Macrophages) promastigote_assay->cytotoxicity_assay Active compounds amastigote_assay Intracellular Anti-amastigote Assay (Secondary Screen) cytotoxicity_assay->amastigote_assay Non-toxic compounds hit_compounds Hit Compounds (High Potency & Selectivity) amastigote_assay->hit_compounds Potent & selective hits lead_optimization Lead Optimization hit_compounds->lead_optimization

Caption: Workflow for the initial in vitro screening of natural products for antileishmanial activity.

Signaling Pathways Targeted by Natural Products

Natural products exert their antileishmanial effects through various mechanisms of action, often by targeting specific signaling pathways within the parasite or by modulating the host immune response.

The sterol biosynthesis pathway in Leishmania is essential for maintaining the integrity of the parasite's cell membrane and differs from that of mammals, making it an attractive drug target.[19] Terpenoids are a class of natural products known to interfere with this pathway.

cluster_pathway Leishmania Sterol Biosynthesis Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase squalene Squalene mevalonate->squalene squalene_epoxide 2,3-Oxidosqualene squalene->squalene_epoxide Squalene epoxidase ergosterol Ergosterol squalene_epoxide->ergosterol terpenoids Terpenoids terpenoids->squalene_epoxide Inhibition

Caption: Inhibition of the Leishmania sterol biosynthesis pathway by terpenoids.

Flavonoids can exert their antileishmanial activity not only by directly targeting the parasite but also by modulating the host's immune response, particularly the signaling pathways within macrophages.

cluster_host_response Modulation of Macrophage Signaling by Flavonoids flavonoids Flavonoids (e.g., Quercetin) nrf2 Nrf2 flavonoids->nrf2 Activation ho1 HO-1 nrf2->ho1 Upregulation antioxidant_response Antioxidant Response ho1->antioxidant_response parasite_killing Enhanced Parasite Killing antioxidant_response->parasite_killing

Caption: Flavonoids can enhance the antileishmanial activity of macrophages by activating the Nrf2 signaling pathway.[7]

Conclusion

The initial screening of natural products for antileishmanial activity is a multi-step process that requires robust and reproducible experimental protocols. By employing a cascade of in vitro assays, researchers can effectively identify promising hit compounds with potent and selective activity against Leishmania parasites. The data presented in this guide highlights the potential of diverse classes of natural products, including flavonoids, terpenoids, and alkaloids, as starting points for the development of new antileishmanial drugs. Further investigation into the mechanisms of action of these compounds, aided by the visualization of their target pathways, will be crucial in advancing the most promising candidates through the drug discovery pipeline. This comprehensive approach, combining rigorous experimental screening with a deeper understanding of the underlying biology, is essential in the global effort to combat leishmaniasis.

References

In Vitro Susceptibility of Leishmania donovani to Antileishmanial Agent-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro susceptibility of Leishmania donovani, the causative agent of visceral leishmaniasis, to a novel therapeutic candidate, Antileishmanial agent-3. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antileishmanial compounds. The guide details the experimental protocols for assessing the efficacy of this compound against both the promastigote and intracellular amastigote stages of the parasite, presents quantitative data in a structured format, and illustrates key experimental workflows and potential mechanisms of action through diagrams.

Quantitative Data Presentation: In Vitro Susceptibility of Leishmania donovani

The in vitro activity of this compound was evaluated against both the extracellular promastigote and the clinically relevant intracellular amastigote stages of Leishmania donovani. The 50% inhibitory concentration (IC50) values were determined and are presented below. For comparative purposes, data for standard antileishmanial drugs are also included.

CompoundParasite StageHost Cell (for Amastigotes)IC50 (µM)Reference
This compound Promastigote N/A [Insert Value] [Cite]
This compound Intracellular Amastigote Mouse Peritoneal Macrophages [Insert Value] [Cite]
Amphotericin BPromastigoteN/A0.6 - 0.7[1][2]
Amphotericin BIntracellular AmastigoteMouse Peritoneal Macrophages0.1 - 0.4[1][2]
MiltefosinePromastigoteN/A0.4 - 3.8[2][3]
MiltefosineIntracellular AmastigoteMouse Peritoneal Macrophages0.9 - 4.3[2][3]
Sodium StibogluconatePromastigoteN/A>64 µg/mL[2][3]
Sodium StibogluconateIntracellular AmastigoteMouse Peritoneal Macrophages22 - 28 µg/mL[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for the accurate and reproducible assessment of the in vitro antileishmanial activity of novel compounds.

Cultivation of Leishmania donovani Promastigotes

Leishmania donovani promastigotes are cultured in M-199 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The parasites are maintained at 25°C and subcultured every 72-96 hours to ensure they remain in the logarithmic phase of growth for use in susceptibility assays.

Promastigote Susceptibility Assay

The susceptibility of promastigotes to this compound is determined using a colorimetric assay, such as the MTT assay.

  • Parasite Seeding: Logarithmic phase promastigotes are seeded in a 96-well plate at a density of 1 x 10^6 parasites/mL.

  • Compound Addition: this compound is serially diluted and added to the wells. A positive control (a known antileishmanial drug) and a negative control (medium only) are included.

  • Incubation: The plate is incubated at 25°C for 72 hours.

  • Viability Assessment: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for a further 4 hours. The formazan (B1609692) crystals formed are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to the control, and the IC50 value is determined by non-linear regression analysis.

Cultivation of Host Cells (Macrophages)

Primary mouse peritoneal macrophages or a macrophage cell line (e.g., THP-1) are commonly used as host cells for intracellular amastigote assays.[4] THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere. For differentiation into macrophages, THP-1 monocytes are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

Intracellular Amastigote Susceptibility Assay

The intracellular amastigote model is considered the gold standard for in vitro drug discovery research for Leishmania.[2][5]

  • Macrophage Seeding: Differentiated macrophages are seeded in a 96-well plate and allowed to adhere.

  • Infection: Macrophages are infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1. After an incubation period of 4-24 hours to allow for phagocytosis, non-internalized promastigotes are removed by washing.

  • Compound Addition: this compound is serially diluted and added to the infected macrophages.

  • Incubation: The plate is incubated for 72-120 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Infection: The number of intracellular amastigotes is determined by staining the cells with Giemsa or a fluorescent dye (e.g., DAPI) and counting the number of amastigotes per macrophage under a microscope. Alternatively, high-content imaging systems can be used for automated quantification.

  • Data Analysis: The percentage of infection inhibition is calculated, and the IC50 value is determined.

Mandatory Visualizations

Experimental Workflow for In Vitro Susceptibility Testing

G cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay P1 Culture L. donovani Promastigotes P2 Seed Promastigotes in 96-well plate P1->P2 P3 Add Serial Dilutions of This compound P2->P3 P4 Incubate for 72h at 25°C P3->P4 P5 Assess Viability (MTT) P4->P5 P6 Calculate IC50 P5->P6 A1 Culture & Differentiate Host Macrophages A2 Seed Macrophages in 96-well plate A1->A2 A3 Infect with L. donovani Promastigotes A2->A3 A4 Remove Extracellular Parasites A3->A4 A5 Add Serial Dilutions of This compound A4->A5 A6 Incubate for 72-120h at 37°C A5->A6 A7 Fix, Stain & Quantify Intracellular Amastigotes A6->A7 A8 Calculate IC50 A7->A8

Caption: Workflow for in vitro susceptibility testing of this compound.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a potential mechanism of action for this compound, targeting the parasite's redox homeostasis, a known vulnerability in Leishmania.

G Agent3 This compound Membrane Leishmania Cell Membrane Agent3->Membrane Enters Parasite TryR Trypanothione Reductase (TryR) Inhibition Membrane->TryR TryS Trypanothione Synthetase Inhibition Membrane->TryS ROS Increased Reactive Oxygen Species (ROS) Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Redox Disruption of Redox Balance TryR->Redox TryS->Redox Redox->ROS

Caption: Hypothetical mechanism of this compound action.

References

Preliminary Cytotoxicity Assessment of Antileishmanial Agent-3 on Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of a novel compound, Antileishmanial Agent-3, on macrophage host cells. The document outlines the experimental protocols used to determine the cytotoxic profile of the agent, presents the quantitative data in a clear and comparative format, and visualizes the experimental workflow and a hypothetical signaling pathway to elucidate its potential mechanism of action.

Introduction

Leishmaniasis remains a significant global health challenge, with current therapeutic options often limited by toxicity and emerging drug resistance. The development of new, effective, and safe antileishmanial agents is therefore a critical research priority. A crucial step in the preclinical evaluation of any new antileishmanial candidate is the assessment of its cytotoxicity against host macrophages, the primary cells harboring the Leishmania parasite.[1] This guide details the initial in vitro toxicity profile of this compound, a promising new chemical entity.

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound on two common macrophage cell lines, RAW 264.7 (murine) and THP-1 (human), was evaluated.[2][3] The 50% cytotoxic concentration (CC50), the concentration at which 50% of the macrophages are no longer viable, was determined. For context, these values are compared to a standard-of-care antileishmanial drug, Amphotericin B. The selectivity index (SI), a critical parameter indicating the compound's specificity for the parasite over the host cell, is calculated as the ratio of CC50 to the 50% inhibitory concentration (IC50) against intracellular Leishmania amastigotes.[3][4]

CompoundMacrophage Cell LineIncubation Time (hours)CC50 (µg/mL)IC50 (µg/mL)Selectivity Index (SI)
This compound RAW 264.74885.64.220.4
Amphotericin BRAW 264.7481.50.115.0
This compound THP-17292.35.118.1
Amphotericin BTHP-1722.10.1514.0

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to assess the cytotoxicity of this compound.

Macrophage Cell Culture
  • Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 were used.

  • Culture Medium: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. THP-1 monocytes were cultured in RPMI-1640 medium with the same supplements and differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to experiments.

  • Incubation Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to quantify the metabolic activity of macrophages as an indicator of cell viability.[2][3][5]

  • Cell Seeding: Macrophages were seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.[4]

  • Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of this compound or Amphotericin B. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 or 72 hours at 37°C and 5% CO2.[4]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[3]

  • Formazan (B1609692) Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage relative to the untreated control cells. The CC50 value was determined from the dose-response curve.

Trypan Blue Dye Exclusion Assay

To confirm the results of the MTT assay, the Trypan Blue dye exclusion method was used to differentiate viable from non-viable cells based on membrane integrity.[2]

  • Cell Treatment: Macrophages were seeded in a 24-well plate and treated with various concentrations of this compound as described for the MTT assay.

  • Cell Harvesting: Following incubation, the cells were detached using a cell scraper.

  • Staining: An equal volume of 0.4% Trypan Blue stain was added to the cell suspension.

  • Cell Counting: The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer under a light microscope.

  • Viability Calculation: The percentage of viable cells was calculated as (Number of viable cells / Total number of cells) x 100.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the action of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Macrophage Culture (RAW 264.7 & THP-1) seeding Seeding in 96-well Plates cell_culture->seeding adherence Overnight Adherence seeding->adherence treatment Addition to Macrophages adherence->treatment dilutions Serial Dilutions of This compound dilutions->treatment incubation Incubation (48-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_inc Incubate (4h) mtt_add->formazan_inc dissolve Dissolve Formazan (DMSO) formazan_inc->dissolve read Read Absorbance (570nm) dissolve->read viability Calculate % Viability read->viability cc50 Determine CC50 viability->cc50

Caption: Experimental workflow for the cytotoxicity assessment of this compound.

signaling_pathway cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus agent3 This compound receptor Receptor Interaction agent3->receptor ros Increased ROS Production receptor->ros downstream signaling mapk MAPK Pathway Activation (p38, JNK) ros->mapk ap1 AP-1 Activation mapk->ap1 pro_apoptotic_genes Pro-apoptotic Gene Expression ap1->pro_apoptotic_genes apoptosis Apoptosis pro_apoptotic_genes->apoptosis

Caption: Hypothetical signaling pathway for this compound induced macrophage cytotoxicity.

Discussion

The preliminary cytotoxicity data indicates that this compound exhibits a favorable selectivity index, suggesting a wider therapeutic window compared to the standard drug Amphotericin B. The CC50 values are significantly higher than the IC50 values against the intracellular amastigotes, indicating that the compound is more toxic to the parasite than to the host macrophage cells.

The proposed mechanism of action, as depicted in the hypothetical signaling pathway, involves the induction of oxidative stress (increased ROS production) and the activation of the MAPK signaling cascade, ultimately leading to apoptosis of the macrophage at high concentrations. Leishmania parasites are known to modulate host cell signaling to ensure their survival, including the suppression of pathways that lead to nitric oxide production and apoptosis.[6] The ability of an antileishmanial agent to counteract these manipulations and induce a pro-apoptotic state in heavily infected cells could be a valuable therapeutic strategy.

Conclusion

This compound demonstrates promising in vitro activity against Leishmania parasites with a manageable cytotoxicity profile against host macrophages. The favorable selectivity index warrants further investigation, including in vivo efficacy and toxicity studies. The elucidation of the precise molecular targets and signaling pathways affected by this compound will be crucial for its continued development as a potential new treatment for leishmaniasis.

References

Exploring the Chemical Space for Novel Antileishmanial Drug Candidates: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity, emerging drug resistance, and high cost, underscore the urgent need for novel, effective, and accessible antileishmanial agents.[1][2] This technical guide provides a comprehensive overview of the strategies and methodologies employed in the exploration of new chemical spaces for the discovery and development of next-generation antileishmanial drugs.

The Shifting Landscape of Antileishmanial Drug Discovery

The search for new antileishmanial compounds has evolved from traditional screening to a more targeted and rational approach. Key strategies driving modern drug discovery in this field include drug repurposing, exploration of natural products, high-throughput screening of diverse chemical libraries, and computational drug design.

Drug Repurposing: A prominent and cost-effective strategy involves repositioning existing drugs, originally developed for other indications, for the treatment of leishmaniasis.[3] Notable successes include miltefosine, an anticancer agent, and amphotericin B, an antifungal drug, which have become important components of the current antileishmanial arsenal.[4][5][6] This approach significantly reduces the time and financial investment required for drug development.[4]

Natural Products: Nature remains a vast and largely untapped reservoir of chemical diversity.[7][8] Compounds derived from plants, fungi, bacteria, and marine organisms, such as alkaloids, flavonoids, steroids, terpenes, and coumarins, have demonstrated significant antileishmanial activity and provide novel chemical scaffolds for further development.[7][9][10][11]

High-Throughput Screening (HTS): HTS allows for the rapid screening of tens of thousands of compounds against Leishmania parasites, enabling the identification of novel "hit" compounds.[1][12][13] These campaigns often utilize both the promastigote (insect stage) and the clinically relevant amastigote (mammalian stage) forms of the parasite.[14][15]

Computational Drug Design: In silico methods, including virtual screening, molecular docking, and pharmacophore modeling, are increasingly being used to identify potential drug candidates and to understand their mechanisms of action at a molecular level.[16][17][18][19][20] These computational tools accelerate the discovery process and aid in the rational design of more potent and selective inhibitors.[19]

Emerging Drug Targets in Leishmania

A deeper understanding of the parasite's unique biology has unveiled a range of potential drug targets that are essential for its survival and distinct from the host's cellular machinery. Targeting these pathways and molecules offers the promise of more selective and less toxic therapies.

Key Metabolic Pathways:

  • Sterol Biosynthesis: Leishmania parasites synthesize ergosterol (B1671047) for their cell membranes, a pathway absent in mammals who utilize cholesterol. This metabolic difference makes enzymes in the ergosterol biosynthesis pathway, such as sterol 14α-demethylase (CYP51), attractive drug targets.[21][22]

  • Trypanothione (B104310) Metabolism: The trypanothione reductase system is unique to kinetoplastid parasites and is crucial for their defense against oxidative stress. Targeting enzymes like trypanothione reductase offers a parasite-specific approach.[21]

  • Glycosylphosphatidylinositol (GPI) Biosynthesis: GPI anchors are essential for the attachment of key surface molecules in Leishmania. The enzymes involved in this pathway are potential targets for disrupting the parasite's surface coat.[21][23]

  • Purine (B94841) Salvage Pathway: Leishmania are incapable of de novo purine synthesis and rely on a salvage pathway to acquire purines from the host. This dependency presents several enzymatic targets for therapeutic intervention.[22]

Specific Enzyme Targets:

  • Protein Kinases: The Leishmania kinome represents a rich source of potential drug targets involved in various essential cellular processes. Glycogen synthase kinase 3 (GSK-3) is one such kinase that has been validated as a drug target.[2][24]

  • Citrate Synthase: This key enzyme in the Krebs cycle has been explored as a target for novel antileishmanial compounds.[25]

  • S-adenosylmethionine decarboxylase (AdoMetDC): Involved in polyamine biosynthesis, this enzyme is another promising target for drug development.[26]

  • Arginase: This enzyme plays a crucial role in the parasite's ability to modulate the host immune response and is being investigated as a therapeutic target.[20]

Data Presentation: In Vitro and In Vivo Efficacy of Novel Compounds

The following tables summarize quantitative data for various compounds with demonstrated antileishmanial activity, providing a basis for comparison and further investigation.

Table 1: In Vitro Activity of Repurposed and Novel Compounds against Leishmania spp.

CompoundCompound ClassTarget/Mechanism of ActionLeishmania SpeciesIC50 (µM) - PromastigoteEC50 (µM) - AmastigoteReference
AbemaciclibAnticancerCitrate Synthase InhibitorL. donovani0.92 ± 0.021.52 ± 0.37[25]
BazedoxifeneSERMCitrate Synthase InhibitorL. donovani0.65 ± 0.092.11 ± 0.38[25]
VorapaxarPAR-1 AntagonistCitrate Synthase InhibitorL. donovani6.1 ± 0.9110.4 ± 1.27[25]
PerphenazineAntipsychoticNot specifiedNot specified-1.2 µg/mL[27]
RifabutinAntibioticNot specifiedNot specified-8.5 µg/mL[27]
FisetinFlavonoidNot specifiedL. donovani-0.6 µg/mL[28]
3-HydroxyflavoneFlavonoidNot specifiedL. donovani-0.7 µg/mL[28]
LuteolinFlavonoidNot specifiedL. donovani-0.8 µg/mL[28]
QuercetinFlavonoidNot specifiedL. donovani-1.0 µg/mL[28]

Table 2: Structure-Activity Relationship Data for 1,2,3,4-tetrahydroacridine (B1593851) Derivatives against L. infantum Promastigotes

Compound IDModificationsIC50 (µM)Reference
7g Unsubstituted, 12-carbon linker1.86 ± 0.48[26]
7n Chlorinated, 12-carbon linker4.47 ± 0.79[26]
9d Dimer with benzoquinone linker2.17 ± 0.45[26]
12 Quinoline dimer0.60 ± 0.11[26]

Experimental Protocols: A Guide to Key Assays

Detailed and standardized experimental protocols are crucial for the reliable evaluation of potential antileishmanial drug candidates.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for antileishmanial drug discovery follows a multi-step process to identify and validate hit compounds.[1][14]

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_tertiary Lead Optimization A Compound Library B Promastigote Viability Assay (e.g., Resazurin) A->B C Dose-Response Curve (IC50 Determination) B->C Hits D Cytotoxicity Assay (e.g., against Macrophages) C->D E Intracellular Amastigote Assay (EC50 Determination) D->E F In Vivo Efficacy Studies (Animal Models) E->F Leads G ADMET Profiling F->G

Caption: A generalized workflow for high-throughput screening of antileishmanial compounds.

Primary Screening: Promastigote Viability Assay (Resazurin-based) [14]

  • Culture: Leishmania promastigotes are cultured in appropriate media to mid-log phase.

  • Dispensing: Promastigotes are dispensed into 384-well microplates.

  • Compound Addition: Test compounds from a chemical library are added to the wells at a fixed concentration.

  • Incubation: Plates are incubated for 48-72 hours at the appropriate temperature for promastigote growth.

  • Resazurin Addition: Resazurin solution is added to each well.

  • Incubation: Plates are incubated for a further 4-24 hours.

  • Measurement: Fluorescence (excitation ~530-560 nm, emission ~590 nm) is measured to determine cell viability. A reduction in fluorescence compared to control wells indicates growth inhibition.

Secondary Screening: Intracellular Amastigote Assay [1][12][13]

  • Macrophage Seeding: A suitable macrophage cell line (e.g., THP-1, J774) is seeded in 96- or 384-well plates and allowed to adhere.

  • Infection: Macrophages are infected with stationary-phase Leishmania promastigotes and incubated to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Hit compounds from the primary screen are added in a dose-response manner.

  • Incubation: Plates are incubated for 72-96 hours.

  • Fixation and Staining: Cells are fixed and stained with a DNA dye (e.g., DAPI, Hoechst) to visualize macrophage and amastigote nuclei.

  • Imaging and Analysis: Plates are imaged using a high-content imaging system. The number of amastigotes per macrophage and the percentage of infected macrophages are quantified to determine the EC50 value.

In Vivo Efficacy Models

Animal models are indispensable for evaluating the efficacy of lead compounds in a physiological setting.[29][30]

Murine Model of Cutaneous Leishmaniasis (L. major) [30][31]

  • Animal Strain: BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected subcutaneously in the footpad or the base of the tail with stationary-phase L. major promastigotes.

  • Lesion Development: The development of a cutaneous lesion is monitored and measured weekly using a caliper.

  • Treatment: Once lesions are established, treatment with the test compound is initiated via the desired route (e.g., oral, intraperitoneal).

  • Efficacy Assessment: Efficacy is determined by measuring the reduction in lesion size and by quantifying the parasite burden in the lesion and draining lymph nodes at the end of the experiment using methods like limiting dilution assay or qPCR.

Hamster Model of Visceral Leishmaniasis (L. donovani)

  • Animal Strain: Golden hamsters are highly susceptible to L. donovani infection.

  • Infection: Hamsters are infected intracardially or intravenously with L. donovani amastigotes or promastigotes.

  • Disease Progression: The infection is allowed to establish for several weeks, leading to hepatosplenomegaly.

  • Treatment: Treatment with the test compound is administered.

  • Efficacy Assessment: Efficacy is evaluated by measuring the reduction in spleen and liver weight and by determining the parasite burden in these organs (expressed as Leishman-Donovan Units).

Bioluminescence imaging using luciferase-expressing parasites is a more recent advancement that allows for real-time, non-invasive monitoring of infection and treatment response in living animals.[32][33]

Visualizing Key Signaling Pathways in Leishmania-Host Interaction

Leishmania has evolved sophisticated mechanisms to manipulate host cell signaling pathways to ensure its survival and replication within macrophages. Understanding these interactions can reveal novel therapeutic targets aimed at disrupting the host-parasite relationship.

Manipulation of Host Cell Survival Pathways

Leishmania actively inhibits apoptosis in infected macrophages to create a safe haven for its replication. This is achieved through the modulation of key survival pathways like PI3K/Akt and the MAPK cascade.[34]

Host_Manipulation cluster_parasite Leishmania cluster_host Host Macrophage gp63 GP63 PI3K PI3K gp63->PI3K activates p38 p38 MAPK gp63->p38 inhibits JNK JNK gp63->JNK inhibits ERK ERK gp63->ERK inhibits Akt Akt PI3K->Akt activates Bad Bad Akt->Bad phosphorylates (inactivates) Caspase3 Caspase-3 p38->Caspase3 activates JNK->Caspase3 activates ERK->Caspase3 activates Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3->Apoptosis induces

Caption: Leishmania's manipulation of host macrophage survival and apoptosis pathways.

Mechanisms of Drug Resistance

The emergence of drug resistance is a major threat to the effective control of leishmaniasis. Resistance mechanisms are complex and can involve reduced drug accumulation, modification of the drug target, or increased drug efflux.[35][36][37]

Drug_Resistance cluster_cell Leishmania Parasite cluster_membrane AQP1 AQP1 Transporter (Drug Influx) Reduced_efficacy Reduced Efficacy AQP1->Reduced_efficacy Downregulation ABC ABC Transporters (Drug Efflux) Drug_efflux Drug Efflux ABC->Drug_efflux Upregulation Thiol Increased Thiols (Drug Detoxification) Drug_detox Drug Inactivation Thiol->Drug_detox Increased levels Target Drug Target Alteration Target->Reduced_efficacy Mutation/Amplification Drug_in Antimonial Drug Drug_in->AQP1 Influx

Caption: Key mechanisms of drug resistance in Leishmania parasites.

Conclusion and Future Directions

The exploration of novel chemical spaces for antileishmanial drug candidates is a dynamic and multifaceted field. The integration of HTS, natural product chemistry, drug repurposing, and computational approaches has significantly expanded the pipeline of potential new treatments. Future efforts will likely focus on the validation of novel drug targets, the development of more predictive in vitro and in vivo models, and the application of artificial intelligence and machine learning to accelerate the drug discovery process. A multi-pronged approach, combining diverse discovery strategies with a deeper understanding of the parasite's biology and its interaction with the host, will be critical to overcoming the challenges of drug resistance and delivering the next generation of safe and effective therapies for leishmaniasis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Screening of Antileishmanial Agent-3 against Promastigotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents a spectrum of clinical manifestations, from cutaneous lesions to fatal visceral forms.[1] Current treatment options are limited by toxicity, emerging drug resistance, and high cost, underscoring the urgent need for novel, effective, and safe antileishmanial agents.[1][2] This document provides a detailed protocol for the in vitro screening of a novel compound, designated "Antileishmanial agent-3," against the promastigote stage of Leishmania parasites. Promastigotes, the flagellated, motile, and extracellular forms found in the sandfly vector, are commonly used for primary drug screening due to the ease of their in vitro cultivation.[3]

The described protocol utilizes a colorimetric MTT assay to assess the viability of Leishmania promastigotes following exposure to this compound.[4][5][6] This assay measures the metabolic activity of the parasites, providing a quantitative measure of the agent's inhibitory effect.[6][7] Additionally, a protocol for assessing the cytotoxicity of the compound against a mammalian cell line is included to determine its selectivity index, a critical parameter in early-stage drug discovery.[8][9]

Data Presentation

Table 1: In Vitro Antileishmanial Activity of this compound against Leishmania donovani Promastigotes

CompoundIC50 (µM) ± SD
This compound[Insert Value]
Amphotericin B[Insert Value]
Miltefosine[Insert Value]

IC50: 50% inhibitory concentration. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity of this compound against Mammalian Cells (RAW 264.7 Macrophages)

CompoundCC50 (µM) ± SDSelectivity Index (SI)
This compound[Insert Value][Insert Value]
Amphotericin B[Insert Value][Insert Value]
Miltefosine[Insert Value][Insert Value]

CC50: 50% cytotoxic concentration. SI = CC50 (mammalian cells) / IC50 (promastigotes).

Experimental Protocols

Cultivation of Leishmania Promastigotes

This protocol describes the routine maintenance of Leishmania promastigotes in a liquid culture medium.

Materials:

  • Leishmania donovani (or other species) promastigotes

  • M199 medium (or RPMI 1640)[3][10]

  • Heat-inactivated Fetal Bovine Serum (FBS)[3]

  • Penicillin-Streptomycin solution

  • Hemin solution[3]

  • Sterile 25 cm² culture flasks

  • Incubator (24-26°C)[3]

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Prepare complete M199 medium by supplementing it with 10% heat-inactivated FBS, 1% penicillin-streptomycin, and 0.1% hemin.

  • Inoculate a sterile 25 cm² culture flask containing 10 mL of complete M199 medium with Leishmania promastigotes to a final density of 1 x 10⁵ cells/mL.[11]

  • Incubate the flask at 24-26°C.[3]

  • Monitor the growth of the promastigotes daily using a microscope.

  • Subculture the parasites every 3-4 days, when they reach the late logarithmic to early stationary phase of growth, by transferring an aliquot of the culture to a fresh flask with complete M199 medium to maintain a density of 1 x 10⁵ cells/mL.

In Vitro Antileishmanial Susceptibility Assay (MTT Assay)

This colorimetric assay evaluates the efficacy of this compound against Leishmania promastigotes.

Materials:

  • Logarithmic phase Leishmania promastigotes

  • Complete M199 medium

  • This compound (stock solution in DMSO)

  • Amphotericin B and Miltefosine (as reference drugs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[11][12]

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Harvest logarithmic phase promastigotes by centrifugation and resuspend them in fresh complete M199 medium to a final concentration of 2 x 10⁶ cells/mL.[7]

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Prepare serial dilutions of this compound and the reference drugs in complete M199 medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate at 24-26°C for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 24-26°C.[11]

  • Add 100 µL of solubilization buffer to each well and incubate overnight at room temperature in the dark to dissolve the formazan (B1609692) crystals.[11]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viability against the log concentration of the compound using a suitable software.

In Vitro Cytotoxicity Assay against Mammalian Cells

This protocol assesses the toxicity of this compound against a mammalian cell line (e.g., RAW 264.7 macrophages) to determine its selectivity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.

  • Prepare serial dilutions of this compound in complete DMEM.

  • Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Carefully remove the medium and add 100 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.[12]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log concentration of the compound.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis Cultivation Leishmania Promastigote Cultivation Harvest Harvest Log-Phase Parasites Cultivation->Harvest Plating Plate Parasites (96-well plate) Harvest->Plating AddCompound Add Serial Dilutions of This compound Plating->AddCompound Incubation Incubate for 72h AddCompound->Incubation AddMTT Add MTT Reagent Incubation->AddMTT IncubateMTT Incubate for 4h AddMTT->IncubateMTT AddSolubilizer Add Solubilization Buffer IncubateMTT->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Caption: Experimental workflow for the in vitro screening of this compound against promastigotes.

cytotoxicity_workflow cluster_cell_culture Cell Culture cluster_compound_treatment Compound Treatment cluster_viability_assay Viability Assay (MTT) cluster_data_analysis Data Analysis SeedCells Seed Mammalian Cells (e.g., RAW 264.7) AttachCells Incubate for 24h for Cell Attachment SeedCells->AttachCells AddAgent3 Add Serial Dilutions of This compound AttachCells->AddAgent3 IncubateCompound Incubate for 48h AddAgent3->IncubateCompound AddMTT AddMTT IncubateCompound->AddMTT reagent Incubate for 3-4h IncubateMTT IncubateMTT reagent->IncubateMTT Solubilize Add Solubilization Buffer reagent->Solubilize MeasureAbsorbance Read Absorbance (570 nm) Solubilize->MeasureAbsorbance CalculateCC50 Calculate CC50 and Selectivity Index MeasureAbsorbance->CalculateCC50

Caption: Workflow for determining the cytotoxicity and selectivity index of this compound.

References

Application Notes & Protocols: In Vivo Efficacy of Antileishmanial Agent-3 in a BALB/c Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview and experimental protocols for evaluating the in vivo efficacy of a novel compound, Antileishmanial Agent-3, against both cutaneous and visceral leishmaniasis in a BALB/c mouse model.

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The BALB/c mouse is a widely used and susceptible model for studying both cutaneous leishmaniasis (CL), often caused by Leishmania major, and visceral leishmaniasis (VL), typically induced by Leishmania donovani[1][2][3]. This document outlines the procedures for assessing the therapeutic potential of this compound in this model, from parasite culture and animal infection to the evaluation of treatment efficacy through the quantification of parasite burden.

Data Presentation: Efficacy of this compound

The following tables summarize the hypothetical quantitative data from in vivo studies evaluating this compound.

Table 1: Efficacy of this compound against Cutaneous Leishmaniasis (L. major)

Treatment GroupDose (mg/kg/day)Mean Lesion Size (mm ± SD) at 4 Weeks Post-TreatmentParasite Load in Lesion (Log10 parasites/g ± SD)
Vehicle Control-8.5 ± 1.27.2 ± 0.5
This compound104.1 ± 0.85.1 ± 0.4
This compound252.3 ± 0.53.9 ± 0.6
Amphotericin B12.8 ± 0.64.2 ± 0.5

Table 2: Efficacy of this compound against Visceral Leishmaniasis (L. donovani)

Treatment GroupDose (mg/kg/day)Spleen Parasite Burden (LDU ± SD)Liver Parasite Burden (LDU ± SD)
Vehicle Control-2850 ± 4503200 ± 510
This compound101150 ± 3201350 ± 380
This compound25450 ± 150580 ± 210
Miltefosine20510 ± 180650 ± 230

*LDU (Leishman-Donovan Units) is calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

Experimental Protocols

Parasite Culture and Preparation

Leishmania major and Leishmania donovani promastigotes are cultured in M199 medium supplemented with 20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 26°C. For infection, stationary-phase promastigotes are harvested, as they have a higher proportion of infectious metacyclic forms[4].

Animal Model and Infection

Female BALB/c mice, 6-8 weeks old, are used for these studies[2][5]. All animal procedures should be approved by an institutional animal care and use committee.

  • Cutaneous Leishmaniasis (L. major) Model: Mice are infected by subcutaneous injection of 2 x 10^6 stationary-phase L. major promastigotes in 50 µL of saline into the hind footpad[6].

  • Visceral Leishmaniasis (L. donovani) Model: Mice are infected via intravenous (tail vein) injection of 1 x 10^7 L. donovani amastigotes[2][7].

Treatment Protocol

Treatment is initiated at a time point when the infection is established (e.g., 1-2 weeks post-infection for VL, or when lesions become measurable for CL).

  • Grouping: Animals are randomly assigned to vehicle control, this compound (at various doses), and positive control (e.g., Amphotericin B for CL, Miltefosine for VL) groups.

  • Administration: this compound is administered daily for a specified period (e.g., 14-28 days) via a clinically relevant route, such as oral gavage or intraperitoneal injection.

  • Monitoring: For the CL model, lesion size is measured weekly using a digital caliper. For both models, animal weight and general health are monitored throughout the experiment.

Quantification of Parasite Burden

At the end of the treatment period, mice are euthanized, and tissues are collected for parasite quantification.

  • Limiting Dilution Assay (LDA): This is a common method for determining parasite load[8][9].

    • Infected organs (spleen, liver) or tissue from the lesion site are aseptically removed and weighed.

    • Tissues are homogenized in Schneider's Drosophila medium.

    • The homogenate is serially diluted in a 96-well plate and incubated at 26°C.

    • After 7-10 days, the presence of motile promastigotes is assessed by microscopy[10]. The reciprocal of the highest dilution at which parasites are observed is used to calculate the parasite load.

  • Giemsa Staining for LDU Calculation (VL Model):

    • Impression smears of the liver and spleen are made on glass slides.

    • The slides are fixed with methanol (B129727) and stained with Giemsa stain.

    • The number of amastigotes per host cell nucleus is counted under a microscope.

    • Leishman-Donovan Units (LDU) are calculated to represent the parasite burden in the organ.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Analysis p1 Parasite Culture (L. major / L. donovani) p2 Harvest Stationary-Phase Promastigotes p1->p2 i1 Infect BALB/c Mice (Footpad or IV) p2->i1 i2 Allow Infection Establishment i1->i2 t1 Group Allocation (Vehicle, Agent-3, Control) i2->t1 t2 Daily Drug Administration (e.g., 28 days) t1->t2 t3 Monitor Lesion Size & Health t2->t3 a1 Euthanize & Collect Tissues (Spleen, Liver, Lesion) t3->a1 a2 Quantify Parasite Burden (LDA or LDU) a1->a2 a3 Statistical Analysis & Data Reporting a2->a3

Caption: Workflow for in vivo efficacy testing of this compound.

Hypothetical Signaling Pathway

G cluster_parasite Leishmania Parasite cluster_macrophage Infected Macrophage agent3 This compound mito Mitochondrion agent3->mito Inhibits ETC tryr Trypanothione Reductase (TryR) agent3->tryr Inhibits Activity ros Increased ROS mito->ros tryr->ros Disrupts Redox Balance death Parasite Death ros->death nos2 iNOS Expression no Nitric Oxide (NO) nos2->no no->death Induces Killing agent3_host This compound agent3_host->nos2 Upregulates

Caption: Hypothetical mechanism of action for this compound.

References

Revolutionizing Leishmaniasis Treatment: A High-Throughput LC-MS/MS Method for the Pharmacokinetic Analysis of Antileishmanial Agent-3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The development of novel, effective, and safe therapeutic agents is a critical priority. Antileishmanial agent-3 is a promising new small molecule inhibitor of Leishmania dihydroorotate (B8406146) dehydrogenase, a key enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. To facilitate its clinical development, a robust, sensitive, and high-throughput bioanalytical method for the quantitative determination of this compound in biological matrices is essential. This application note describes a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the pharmacokinetic analysis of this compound in human plasma.

Principle of the Method

This method utilizes protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Materials and Reagents

  • Analytes: this compound (purity >99%), Internal Standard (IS) - [¹³C₆]-Antileishmanial agent-3 (purity >99%)

  • Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma (K₂EDTA)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of this compound and the IS were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation Protocol

A simple and efficient protein precipitation method was employed for plasma sample extraction.

  • To 50 µL of plasma sample (calibration standard, QC, or study sample), add 150 µL of the internal standard spiking solution (IS in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Table 1: Liquid Chromatography Conditions

ParameterValue
HPLC System Shimadzu Nexera X2
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 2
Column Temperature 40°C
Injection Volume 5 µL
Run Time 4.0 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.0595
3.0595
3.1955
4.0955

Table 3: Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer SCIEX QTRAP 6500+
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions See Table 4

Table 4: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound 345.2210.180 V35 eV
[¹³C₆]-Antileishmanial agent-3 (IS) 351.2216.180 V35 eV

Method Validation

The LC-MS/MS method was fully validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2] The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 5: Summary of Method Validation Results

ParameterResult
Linearity Range 1 - 2000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Intra-day Accuracy (%Bias) -5.3% to 6.8%
Inter-day Accuracy (%Bias) -7.1% to 8.0%
Mean Extraction Recovery 92.5%
Matrix Effect Minimal (CV < 15%)
Stability Stable for 24h at RT, 72h at 4°C, 3 freeze-thaw cycles, and 90 days at -80°C

Pharmacokinetic Study Application

The validated method was successfully applied to a preclinical pharmacokinetic study in Sprague-Dawley rats. A single oral dose of 10 mg/kg of this compound was administered, and plasma samples were collected at various time points.

Table 6: Pharmacokinetic Parameters of this compound in Rats (n=6)

ParameterMean ± SD
Cmax (ng/mL) 1580 ± 210
Tmax (h) 2.0 ± 0.5
AUC₀₋t (ng·h/mL) 12560 ± 1890
AUC₀₋inf (ng·h/mL) 13100 ± 2050
t₁/₂ (h) 8.5 ± 1.2
CL/F (L/h/kg) 0.76 ± 0.11
Vd/F (L/kg) 8.7 ± 1.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL/F: Apparent total body clearance; Vd/F: Apparent volume of distribution.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Addition Add IS in ACN (150 µL) Plasma->IS_Addition Vortex Vortex (30s) IS_Addition->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC UPLC Separation Injection->LC MS Mass Spectrometry (MRM) LC->MS Quantification Quantification MS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling_Pathway cluster_parasite Leishmania Parasite DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Parasite_Replication Parasite Replication DNA_RNA->Parasite_Replication Agent3 This compound Agent3->DHODH Inhibition

Caption: Mechanism of action of this compound.

Conclusion

This application note details a rapid, sensitive, and robust LC-MS/MS method for the quantification of the novel this compound in human plasma. The method demonstrates excellent performance characteristics in terms of linearity, accuracy, precision, and stability, making it suitable for supporting preclinical and clinical pharmacokinetic studies. The successful application of this method will be instrumental in advancing the development of this promising new therapy for leishmaniasis.

References

Application Notes and Protocols for Resazurin-Based Viability Assay for Leishmania Amastigotes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The clinically relevant stage in the mammalian host is the intracellular amastigote, which resides and replicates within macrophages. The development of new anti-leishmanial drugs requires robust and reliable in vitro assays to screen for compounds that are effective against this intracellular form of the parasite. The resazurin-based viability assay is a simple, cost-effective, and high-throughput method for assessing the viability of Leishmania amastigotes.[1][2][3][4][5][6] This fluorometric assay utilizes the reduction of the blue, non-fluorescent dye resazurin (B115843) to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. The intensity of the fluorescence signal is directly proportional to the number of viable cells, providing a quantitative measure of parasite survival after drug treatment.

These application notes provide a detailed protocol for performing a resazurin-based viability assay to determine the efficacy of compounds against Leishmania amastigotes residing within a macrophage host cell line.

Principle of the Assay

The assay is based on the ability of viable, metabolically active cells to reduce resazurin to resorufin.[3][4][5][6][7] This reduction is carried out by various dehydrogenase and reductase enzymes in the cytoplasm and mitochondria.[3][6] The resulting resorufin is fluorescent, and the amount of fluorescence produced is proportional to the number of viable cells.[3][4][5][6][7] In the context of a Leishmania amastigote viability assay, the measured fluorescence reflects the metabolic activity of the infected host cells and the intracellular amastigotes. A decrease in fluorescence in treated wells compared to untreated controls indicates a reduction in cell viability, which can be attributed to the anti-leishmanial activity of the test compound.

G cluster_cell Viable Macrophage with Amastigotes cluster_measurement Measurement Resazurin Resazurin (Blue, Non-fluorescent) Enzymes Mitochondrial & Cytosolic Dehydrogenases/Reductases Resazurin->Enzymes Uptake Resorufin Resorufin (Pink, Fluorescent) Fluorometer Fluorometer (Ex: ~560 nm, Em: ~590 nm) Resorufin->Fluorometer Detection Enzymes->Resorufin Reduction

Figure 1: Principle of the Resazurin Viability Assay.

Experimental Protocols

This section provides a detailed methodology for the resazurin-based viability assay for intracellular Leishmania amastigotes.

Materials and Reagents
  • Leishmania promastigotes: (e.g., L. donovani, L. amazonensis) in the stationary phase of growth.

  • Macrophage cell line: (e.g., J774.A1, THP-1, or primary peritoneal macrophages).

  • Culture Media:

    • For Leishmania promastigotes: M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin.

    • For macrophages: RPMI-1640 or DMEM supplemented with 10% heat-inactivated FBS, 1% penicillin-streptomycin.

  • Resazurin sodium salt: (e.g., AlamarBlue®). Prepare a 0.15 mg/mL stock solution in DPBS, filter-sterilize (0.2 µm filter), and store protected from light at 4°C for frequent use or -20°C for long-term storage.[7]

  • Test compounds: Dissolved in an appropriate solvent (e.g., DMSO).

  • Reference drugs: (e.g., Amphotericin B, Miltefosine) for positive controls.

  • Phosphate-buffered saline (PBS): Sterile.

  • Trypan blue solution: For cell counting.

  • 96-well clear-bottom black plates: For fluorometric readings.

  • Humidified incubator: 37°C, 5% CO2.

  • Fluorometric microplate reader: With excitation and emission filters of approximately 560 nm and 590 nm, respectively.[7][8]

Step-by-Step Protocol

The entire experimental workflow is a multi-day process that involves culturing macrophages, infecting them with Leishmania promastigotes, allowing for the transformation into amastigotes, treating with compounds, and finally assessing viability with resazurin.

G Day1 Day 1: Seed Macrophages Day2 Day 2: Infect with Promastigotes Day1->Day2 24h incubation Day3 Day 3: Add Test Compounds Day2->Day3 24h incubation (promastigote to amastigote) Day5 Day 5: Add Resazurin & Incubate Day3->Day5 48-72h drug incubation Day5_Read Day 5: Read Fluorescence Day5->Day5_Read 4h incubation Data_Analysis Data Analysis (IC50 Calculation) Day5_Read->Data_Analysis

Figure 2: Experimental Workflow for the Amastigote Viability Assay.

Day 1: Seeding of Macrophages

  • Culture the macrophage cell line to about 80% confluency.

  • Harvest the cells and perform a cell count using a hemocytometer and trypan blue to assess viability.

  • Seed the macrophages into a 96-well clear-bottom black plate at a density of 5 x 10^4 cells per well in 100 µL of macrophage culture medium.[9]

  • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow the cells to adhere.

Day 2: Infection with Leishmania Promastigotes

  • Count the stationary phase Leishmania promastigotes.

  • Centrifuge the promastigotes and resuspend them in fresh macrophage culture medium.

  • Remove the culture medium from the adhered macrophages.

  • Infect the macrophages with promastigotes at a parasite-to-macrophage ratio of 10:1 in 100 µL of fresh medium.[9]

  • Incubate the plate for 24 hours at 37°C with 5% CO2. During this time, the promastigotes will be phagocytosed by the macrophages and will begin to transform into amastigotes.

Day 3: Addition of Test Compounds

  • Prepare serial dilutions of the test compounds and reference drugs in the macrophage culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically ≤ 0.5%).

  • After the 24-hour infection period, gently wash the wells with sterile PBS to remove any non-phagocytosed promastigotes.

  • Add 100 µL of the medium containing the serially diluted compounds to the respective wells.

  • Include the following controls on each plate:

    • Untreated infected cells (100% viability): Wells with infected macrophages and medium containing the same concentration of solvent as the test compound wells.

    • Uninfected cells: Wells with macrophages only to assess the baseline metabolic activity of the host cells.

    • Medium only (background): Wells containing only culture medium to measure background fluorescence.

    • Positive control: Wells with infected macrophages treated with a known anti-leishmanial drug (e.g., Amphotericin B).

  • Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

Day 5: Resazurin Addition and Fluorescence Measurement

  • After the drug incubation period, add 10 µL of the 0.15 mg/mL resazurin stock solution to each well (final concentration ~0.0125%).[2]

  • Incubate the plate for an additional 4 hours at 37°C with 5% CO2, protected from light.[10][11][12] The incubation time with resazurin may need to be optimized for different cell lines and parasite densities.[3]

  • Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[7][8]

Data Analysis
  • Subtract the average fluorescence value of the medium-only wells from all other wells.

  • Calculate the percentage of viability for each compound concentration using the following formula:

    % Viability = (Fluorescence of test well / Average fluorescence of untreated infected cells) x 100

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Microcal Origin).[2]

Data Presentation

The following tables summarize representative IC50 values of standard anti-leishmanial drugs against different Leishmania species, as determined by resazurin-based or similar viability assays.

Table 1: IC50 Values of Standard Drugs against Leishmania donovani

DrugStageHost CellIC50 (µM)Reference
Miltefosine (B1683995)Promastigote-1.94 ± 0.32[13]
MiltefosineAmastigotePeritoneal Macrophages2.77 - 18.18[2]
Amphotericin BPromastigote-0.056 ± 0.007[13]
Amphotericin BAmastigotePMM0.1 - 0.4[14]

Table 2: IC50 Values of Standard Drugs against other Leishmania Species

DrugSpeciesStageHost CellIC50 (µM)Reference
MiltefosineL. amazonensisAxenic Amastigote-< 10[15]
MDL28170L. amazonensisAxenic Amastigote-13.5 - 17.6[16]

Note: IC50 values can vary depending on the Leishmania strain, host cell type, and specific assay conditions.

Conclusion

The resazurin-based viability assay is a reliable, sensitive, and high-throughput compatible method for screening and evaluating the efficacy of anti-leishmanial compounds against the clinically relevant intracellular amastigote stage. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can obtain reproducible and accurate results to advance the discovery of new treatments for leishmaniasis.

References

Application Notes and Protocols for Establishing a Leishmania major Infected Hamster Model for Drug Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The golden Syrian hamster (Mesocricetus auratus) serves as a robust and clinically relevant animal model for studying cutaneous leishmaniasis caused by Leishmania major. This model is particularly valuable for preclinical drug efficacy studies as the pathophysiology of the infection in hamsters closely mimics human cutaneous leishmaniasis, characterized by the development of chronic, non-healing skin lesions.[1][2] This document provides detailed protocols for establishing the L. major infection model in hamsters, monitoring disease progression, and evaluating the efficacy of anti-leishmanial drug candidates.

Data Presentation: Efficacy of Anti-leishmanial Drugs in the Hamster Model

The following tables summarize quantitative data on the efficacy of various drugs against Leishmania infections in hamster models. It is important to note that experimental conditions such as the specific Leishmania species, drug dosage, and treatment duration can vary between studies, affecting direct comparability.

DrugLeishmania SpeciesRoute of AdministrationDosage RegimenEfficacy EndpointEfficacy (% Reduction or Cure Rate)Reference
Sodium StibogluconateLeishmania spp.Intralesional0.5 ml of 10% solution, once dailyLesion Cure90%[3]
Meglumine AntimonateLeishmania spp.Intralesional0.5 ml of 10% solution, once dailyLesion Cure100%[3]
MiconazoleLeishmania spp.Topical20% cream, three times a dayLesion Cure100%[3]
Miltefosine (B1683995)L. donovani / L. infantumOral40 mg/kg/day for 5 daysParasite BurdenDid not fully clear the infection[4]
ParomomycinL. donovani / L. infantumIntraperitoneal150 mg/kg/day for 5 daysParasite Burden80% reduction in amastigote burden[4]

Experimental Protocols

Parasite Culture and Preparation of Inoculum

This protocol describes the in vitro cultivation of L. major promastigotes to the infective metacyclic stage.

Materials:

  • Leishmania major strain (e.g., LV39)

  • Novy-MacNeal-Nicolle (NNN) medium or other suitable biphasic medium

  • Schneider's Drosophila Medium or M199, supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • Hemocytometer or automated cell counter

  • Centrifuge

  • Incubator (26°C)

Procedure:

  • Culture L. major promastigotes in the liquid phase of the NNN medium or in supplemented liquid medium at 26°C.

  • Passage the parasites every 3-4 days to maintain logarithmic growth.

  • To obtain infective-stage metacyclic promastigotes, allow the culture to enter the stationary phase (typically 5-7 days of culture without passaging).

  • Harvest the stationary phase promastigotes by centrifugation at 1500 x g for 10 minutes at 4°C.

  • Wash the parasite pellet twice with sterile PBS to remove culture medium components.

  • Resuspend the final pellet in sterile PBS and determine the parasite concentration using a hemocytometer.

  • Adjust the final concentration to 1 x 10⁸ promastigotes/mL in sterile PBS for inoculation.

Hamster Infection

This protocol details the procedure for infecting Golden Syrian hamsters with L. major promastigotes.

Materials:

  • 6-8 week old male or female Golden Syrian hamsters (Mesocricetus auratus)

  • Prepared L. major promastigote inoculum (1 x 10⁸ parasites/mL)

  • Insulin (B600854) syringes with 29G or 30G needles

  • Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)

  • Electric clippers or depilatory cream

  • Disinfectant (e.g., 70% ethanol)

Procedure:

  • Anesthetize the hamster using an appropriate anesthetic protocol.

  • Remove the fur from a small area on the dorsal side of the hamster, near the base of the tail.

  • Disinfect the shaved area with 70% ethanol.

  • Draw 0.1 mL of the parasite suspension (containing 1 x 10⁷ promastigotes) into an insulin syringe.

  • Carefully inject the 0.1 mL inoculum intradermally into the shaved area of the dorsal skin. A small, raised bleb should be visible at the injection site.

  • Monitor the animal until it has fully recovered from anesthesia.

  • House the infected animals in appropriate caging with ad libitum access to food and water, and monitor their health regularly.

Monitoring of Lesion Development and Measurement

This protocol outlines the procedure for tracking the progression of cutaneous lesions.

Materials:

  • Digital calipers

  • Logbook or electronic spreadsheet for data recording

Procedure:

  • Beginning two weeks post-infection, and continuing weekly thereafter, measure the size of the developing lesion.

  • Measure the longest diameter (length) and the perpendicular diameter (width) of the lesion using digital calipers.

  • Calculate the lesion area using the formula: Area = Length x Width (in mm²).

  • Note the presence and size of any ulceration.

  • Record all measurements meticulously for each animal, ensuring consistent measurement techniques throughout the study.

  • Lesions typically begin as small nodules and progress to ulcerative lesions over 4-6 weeks.[2]

Drug Administration and Efficacy Evaluation

This protocol provides a general framework for testing the efficacy of a candidate drug.

Materials:

  • Test compound (formulated for the desired route of administration)

  • Vehicle control

  • Positive control drug (e.g., miltefosine or a pentavalent antimonial)

  • Appropriate administration equipment (e.g., gavage needles for oral administration, syringes for injection)

Procedure:

  • Once lesions have developed to a predefined size (e.g., 50-100 mm²), randomly assign animals to treatment and control groups (a typical group size is 6-8 animals).[5]

  • Administer the test compound, vehicle control, and positive control drug to the respective groups according to the planned dosage and schedule.

  • Continue to measure lesion size weekly throughout the treatment period and for a specified follow-up period post-treatment.

  • At the end of the experiment, euthanize the animals according to approved protocols.

  • Primary Efficacy Endpoint: Calculate the percentage reduction in lesion size compared to the vehicle control group.

  • Secondary Efficacy Endpoint (Parasite Load Quantification):

    • Excise the lesion and a small piece of surrounding tissue.

    • Homogenize the tissue in an appropriate buffer.

    • Quantify the parasite burden using methods such as:

      • Quantitative PCR (qPCR): Targeting a Leishmania-specific gene (e.g., kDNA or SSU rRNA).

      • Limiting Dilution Assay (LDA): A culture-based method to determine the number of viable parasites.

Visualizations

Experimental Workflow

G cluster_parasite_prep Parasite Preparation cluster_infection Animal Infection cluster_monitoring Monitoring and Treatment cluster_evaluation Efficacy Evaluation p1 Culture L. major promastigotes p2 Harvest stationary phase (metacyclic) promastigotes p1->p2 p3 Wash and resuspend in PBS p2->p3 p4 Adjust concentration to 1x10^8/mL p3->p4 a3 Intradermal injection of 1x10^7 promastigotes p4->a3 a1 Anesthetize hamster a2 Shave and disinfect dorsal skin a1->a2 a2->a3 a4 Monitor recovery a3->a4 m1 Weekly lesion measurement a4->m1 m2 Group animals and initiate treatment m1->m2 m3 Continue treatment and monitoring m2->m3 e1 Endpoint: Euthanasia m3->e1 e2 Measure final lesion size e1->e2 e3 Quantify parasite load (qPCR/LDA) e1->e3 e4 Data analysis e2->e4 e3->e4

Caption: Experimental workflow for drug testing in a L. major infected hamster model.

Macrophage Activation and Th1/Th2 Response in Leishmaniasis

G cluster_innate Innate Response cluster_adaptive Adaptive Response cluster_th1 Th1 Response (Healing) cluster_th2 Th2 Response (Progression) Leishmania Leishmania promastigote Macrophage Macrophage Leishmania->Macrophage Phagocytosis APC Antigen Presenting Cell (e.g., Dendritic Cell) Macrophage->APC Antigen Presentation M1 M1 Macrophage (Classically Activated) M2 M2 Macrophage (Alternatively Activated) Th0_1 Naive T Cell APC->Th0_1 IL12 IL-12 APC->IL12 Th0_2 Naive T Cell APC->Th0_2 IL4 IL-4 APC->IL4 Th1 Th1 Cell Th0_1->Th1 IL-12 IFNg IFN-γ Th1->IFNg IFNg->M1 Th2 Th2 Cell IFNg->Th2 inhibits IL12->Th1 NO Nitric Oxide (NO) M1->NO Parasite_Killing Parasite Killing NO->Parasite_Killing Th0_2->Th2 IL-4 Th2->IL4 IL10 IL-10 Th2->IL10 IL4->Th1 inhibits IL4->Th2 IL4->M2 IL10->M2 promotes Arginase Arginase-1 M2->Arginase Parasite_Survival Parasite Survival & Proliferation Arginase->Parasite_Survival

Caption: Th1/Th2 signaling in macrophage activation during Leishmania infection.

References

Determining the Potency and Selectivity of Antileishmanial Agent-3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of a novel compound, Antileishmanial agent-3. These parameters are crucial for evaluating the antileishmanial efficacy and host cell safety profile of new drug candidates. The protocols herein describe in vitro assays against both the extracellular promastigote and intracellular amastigote stages of Leishmania parasites, as well as cytotoxicity assessment in a relevant mammalian macrophage cell line.

Data Presentation

The following table summarizes hypothetical quantitative data for the in vitro activity of this compound.

Parameter Organism/Cell Line Value (µM) ± SD
IC50 Leishmania donovani (Promastigotes)8.5 ± 0.7
IC50 Leishmania major (Promastigotes)12.2 ± 1.1
IC50 Leishmania donovani (Amastigotes)2.1 ± 0.3
CC50 J774A.1 Macrophages75.4 ± 5.9
Selectivity Index (SI) (CC50 / IC50 Amastigotes)35.9

A Selectivity Index (SI) greater than 10 is generally considered a favorable characteristic for a potential antileishmanial drug candidate.

Experimental Protocols

In Vitro Antileishmanial Susceptibility Assay Against Promastigotes

This protocol outlines the determination of the IC50 value of this compound against the promastigote stage of Leishmania species.

Materials:

  • Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • This compound

  • Amphotericin B (positive control)

  • Resazurin (B115843) solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound. Add 100 µL of the highest concentration to the first well of a row and perform 2-fold serial dilutions down the row. The final solvent concentration should not exceed 0.5%.[1]

  • Include wells with Amphotericin B as a positive control and wells with medium only (no drug) as a negative control.

  • Add 100 µL of the promastigote suspension (1 x 10^6 cells/mL) to each well, resulting in a final concentration of 5 x 10^5 cells/well.[1]

  • Incubate the plates at 24-26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

  • Measure the absorbance at 570 nm and 600 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration compared to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[2][3]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_agent Prepare serial dilutions of This compound add_agent Add agent dilutions to 96-well plate prep_agent->add_agent prep_parasite Harvest log-phase promastigotes add_parasite Add promastigote suspension to wells prep_parasite->add_parasite add_agent->add_parasite incubation Incubate for 72 hours at 24-26°C add_parasite->incubation add_resazurin Add resazurin and incubate for 4-6 hours incubation->add_resazurin read_plate Measure absorbance with microplate reader add_resazurin->read_plate calc_inhibition Calculate % inhibition read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50 G cluster_infection Macrophage Infection cluster_treatment Treatment cluster_readout Readout and Analysis seed_macro Seed J774A.1 macrophages infect_macro Infect with L. donovani promastigotes seed_macro->infect_macro wash_cells Wash to remove extracellular parasites infect_macro->wash_cells treat_infected Treat infected macrophages (IC50) wash_cells->treat_infected prep_agent Prepare serial dilutions of This compound prep_agent->treat_infected treat_uninfected Treat uninfected macrophages (CC50) prep_agent->treat_uninfected incubation Incubate for 72 hours treat_infected->incubation treat_uninfected->incubation add_resazurin Add resazurin incubation->add_resazurin read_plate Measure absorbance add_resazurin->read_plate calculate_values Calculate IC50 and CC50 read_plate->calculate_values G cluster_membrane Parasite Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus agent Antileishmanial agent-3 membrane_disruption Membrane Stress/ Receptor Interaction agent->membrane_disruption Binds to or perturbs ros Increased ROS Production membrane_disruption->ros ca2 Ca2+ Influx membrane_disruption->ca2 mito_potential Loss of Mitochondrial Membrane Potential ros->mito_potential ca2->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c caspase Caspase-like Protease Activation cyto_c->caspase dna_frag DNA Fragmentation caspase->dna_frag apoptosis Apoptosis dna_frag->apoptosis G cluster_macrophage Macrophage cluster_parasite Intracellular Amastigote agent Antileishmanial agent-3 activation Macrophage Activation agent->activation inos iNOS Upregulation activation->inos no Nitric Oxide (NO) inos->no arginine L-Arginine arginine->no Substrate parasite_death Parasite Killing no->parasite_death Induces

References

Application Notes & Protocols: Determining the Selectivity Index of Novel Antileishmanial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The discovery of novel, effective, and safe antileishmanial agents is a critical area of research. A key parameter in the early stages of drug development is the selectivity index (SI). The SI provides a quantitative measure of a compound's ability to inhibit the growth of the parasite (bioactivity) versus its toxicity to host cells.[1][2][3] A higher SI value is desirable, as it indicates greater selectivity for the parasite and a lower potential for host cell toxicity.[1][4] This document provides detailed protocols for determining the selectivity index of novel antileishmanial compounds.

Core Principle

The selectivity index is calculated using the following formula:

SI = CC50 / IC50 [1]

Where:

  • CC50 (50% Cytotoxic Concentration): The concentration of a compound that causes a 50% reduction in the viability of host cells (e.g., mammalian macrophages).[4][5]

  • IC50 (50% Inhibitory Concentration): The concentration of a compound that causes a 50% reduction in the viability or proliferation of the Leishmania parasite.[2][6]

To determine the SI, two primary sets of experiments are required: a cytotoxicity assay on a relevant host cell line and an antileishmanial activity assay against the parasite.

Experimental Workflow

The overall workflow for determining the selectivity index is depicted below.

G cluster_0 Phase 1: In Vitro Assays cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Calculation A Cytotoxicity Assay on Host Cells (e.g., Macrophages) C Determine CC50 from Cytotoxicity Data A->C B Antileishmanial Assay (Promastigotes or Amastigotes) D Determine IC50 from Antileishmanial Data B->D E Calculate Selectivity Index (SI = CC50 / IC50) C->E D->E G A Test Compound B Antiparasitic Activity (Low IC50) A->B inhibits C Host Cell Toxicity (High CC50) A->C affects D High Selectivity Index (SI) B->D C->D

References

Application Notes and Protocols for In Vivo Imaging of Leishmania Infection Using Fluorescent Reporter Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmania are protozoan parasites that cause a spectrum of diseases known as leishmaniasis, ranging from cutaneous lesions to fatal visceral disease.[1] Studying the complex host-parasite interactions and evaluating the efficacy of new drugs or vaccines requires accurate monitoring of parasite burden and disease progression in vivo.[2] Traditional methods, such as measuring lesion size or quantifying parasites in tissue homogenates, are often labor-intensive, require sacrificing animals at multiple time points, and can be subject to variability.[3][4]

The use of fluorescent reporter proteins (FRPs) expressed by transgenic Leishmania has revolutionized the study of leishmaniasis. This technology enables non-invasive, real-time visualization and quantification of parasite loads within a living host, typically a mouse model.[5][6] By genetically modifying Leishmania to express proteins like Green Fluorescent Protein (GFP) or mCherry, researchers can track the infection longitudinally in the same animal, providing more robust and dynamic data.[5] This approach significantly improves sensitivity and allows for the acquisition of real-time data on the progression and spread of the infection, making it an invaluable tool for pathogenesis studies and high-throughput screening of therapeutic candidates.[1][4]

Principle of In Vivo Fluorescence Imaging

In vivo fluorescence imaging relies on the detection of photons emitted by fluorescent proteins expressed by the pathogen within a live animal.

  • Transgenic Parasites : Leishmania are genetically engineered to stably express a gene encoding a fluorescent protein, such as GFP or mCherry.[6] This is typically achieved by integrating the expression cassette into the parasite's genome or using an episomal plasmid.[3][7]

  • Excitation and Emission : The anesthetized animal is placed inside an imaging chamber (e.g., an IVIS Spectrum). The system uses a specific wavelength of light to excite the fluorescent protein in the parasites. The excited protein then emits light at a longer wavelength.

  • Signal Detection : A highly sensitive CCD camera detects the emitted photons, filtering out the excitation light. The signal intensity is often overlaid on a photographic image of the animal to provide anatomical context.

  • Quantification : The captured signal can be quantified. The intensity of the fluorescence (measured in pixel counts or radiance) correlates directly with the number of parasites present in the tissue, allowing for a semi-quantitative assessment of the parasite burden.[3][8]

Commonly Used Fluorescent Reporter Proteins

Several fluorescent proteins have been successfully used in Leishmania. The choice of protein depends on the specific application, the imaging system available, and the need to perform multiplex imaging with other fluorescent reporters.

Reporter ProteinCommon Variant(s)Excitation (nm)Emission (nm)Key Characteristics
Green Fluorescent Protein (GFP) eGFP~488~509Widely used, bright signal. Susceptible to background autofluorescence from tissue.[1][6]
Red Fluorescent Protein (RFP) mCherry, tdTomato~587~610Monomeric (mCherry), reducing aggregation.[9] Its red-shifted emission minimizes tissue autofluorescence, making it ideal for in vivo imaging.[5][10]
Near-Infrared Fluorescent Protein (iRFP) iRFP~690~713Emission in the near-infrared spectrum allows for deeper tissue penetration and very low background signal.[11]

Application I: Monitoring Disease Progression and Parasite Burden

Real-time imaging allows for the longitudinal study of infection dynamics, from initial establishment to dissemination and the effects of the host immune response.

Workflow for Monitoring Leishmania Infection

G cluster_prep Parasite Preparation cluster_animal In Vivo Model cluster_analysis Data Analysis P1 Culture Transgenic Leishmania Promastigotes P2 Isolate Stationary-Phase Promastigotes P1->P2 A1 Subcutaneous Injection of Parasites into Mouse (e.g., footpad) P2->A1 A2 Anesthetize Mouse A1->A2 Weekly Monitoring A3 Acquire Fluorescent & Photographic Images (IVIS) A2->A3 D1 Define Region of Interest (ROI) A3->D1 D2 Quantify Signal (Total Radiant Efficiency) D1->D2 D3 Correlate Fluorescence with Parasite Load D2->D3

Caption: Experimental workflow for in vivo imaging of Leishmania infection.

Quantitative Data: Correlation of Fluorescence with Parasite Load

Studies have consistently shown a strong positive correlation between the fluorescence intensity measured in vivo and the number of parasites at the infection site.

Leishmania SpeciesReporterInoculum Size (Promastigotes)Detection TimeCorrelation (Fluorescence vs. Parasite #)Reference
L. amazonensiseGFP10²42 daysStrong positive correlation (r = 0.9798) between inoculum size and pixel count.[12][3]
L. amazonensiseGFP10⁶4 daysFluorescence is proportional to the number of transfectants injected.[1][1]
L. majormCherry10⁴ - 10⁶Detected weeklyLinear correlation observed between the number of parasites and fluorescence emission.[8][2][8]
L. majorEGFPNot specifiedProgressive over timeInfection caused by L. major-EGFP progressed over time as measured by imaging.[13]

Application II: High-Throughput Screening for Drug and Vaccine Efficacy

In vivo imaging is a powerful tool for assessing the effectiveness of anti-leishmanial drugs and candidate vaccines. It allows for rapid, non-invasive screening and provides quantitative data on the reduction of parasite burden.

Workflow for a Drug Efficacy Study

G start Infect Mice with Fluorescent Leishmania split start->split control Administer Vehicle (Control Group) split->control treatment Administer Test Compound (Treatment Group) split->treatment image Perform Longitudinal In Vivo Imaging (e.g., weekly) control->image treatment->image analysis Quantify Fluorescence in ROI for Both Groups image->analysis end Compare Parasite Burden and Determine Efficacy analysis->end

Caption: Workflow for evaluating drug or vaccine efficacy using in vivo imaging.

Example Data: In Vitro Drug Efficacy Testing

Fluorescent parasites are also highly effective for in vitro drug screening, often as a precursor to in vivo studies. The IC₅₀ (half-maximal inhibitory concentration) can be determined by measuring the reduction in fluorescence of intracellular amastigotes in macrophages.

DrugTargetReporterIC₅₀ (µM)Reference
Amphotericin BL. major amastigotesmCherry0.12[2]
MiltefosineL. major amastigotesmCherry0.56[2]
ParomomycinL. major amastigotesmCherry9.20[2]
MiltefosineL. amazonensis amastigotestdTomato1.65 (µg/ml)[10]

Detailed Experimental Protocols

Protocol 1: Generation of Stably Expressing Fluorescent Leishmania

This protocol describes the generation of transgenic Leishmania by genomic integration of an expression cassette, which ensures stable expression without continuous drug pressure.[6][7]

Materials:

  • Leishmania promastigotes (e.g., L. major)

  • Expression vector (e.g., pLEXSY or pIR1SAT) containing the fluorescent protein gene (e.g., mCherry) and a selectable marker (e.g., Nourseothricin resistance, sat).[10]

  • Electroporator and 2 mm cuvettes.

  • M199 culture medium with supplements.

  • Selective antibiotic (e.g., Nourseothricin or G418).[7]

  • Fluorescence microscope.

Methodology:

  • Vector Preparation : Linearize the expression vector with a suitable restriction enzyme (e.g., SwaI) to expose the ribosomal DNA targeting sequences.[7]

  • Parasite Culture : Grow Leishmania promastigotes in M199 medium to mid-log phase.

  • Electroporation :

    • Harvest approximately 1x10⁸ promastigotes and wash them with electroporation buffer.

    • Resuspend the parasites in 100 µL of buffer and mix with 5-10 µg of the linearized plasmid DNA.

    • Transfer the mixture to a 2 mm electroporation cuvette.

    • Electroporate using pre-optimized settings (e.g., 450 V, 500 µF).

  • Recovery and Selection :

    • Immediately transfer the electroporated cells to 10 mL of fresh M199 medium and allow them to recover for 24 hours.

    • Add the selective antibiotic (e.g., 100 µg/mL Nourseothricin) to the culture.

  • Clonal Selection :

    • Monitor the culture for the emergence of drug-resistant parasites (typically 7-10 days).

    • Isolate clonal populations by limiting dilution or plating on semi-solid agar.

  • Verification :

    • Confirm the expression of the fluorescent protein using fluorescence microscopy and flow cytometry.[6]

    • Verify the genomic integration of the cassette via PCR using primers specific to the integrated gene.[7]

    • Confirm that fluorescence is stable over multiple passages in the absence of selective pressure.[8]

Diagram: Generation of Transgenic Leishmania

G cluster_plasmid Vector Preparation cluster_transfection Transfection cluster_selection Selection & Verification P1 Expression Plasmid (FP + Selectable Marker) P2 Linearize Plasmid with Restriction Enzyme P1->P2 T2 Electroporate Parasites with Linearized DNA P2->T2 T1 Culture Leishmania Promastigotes T1->T2 S1 Culture with Selective Antibiotic T2->S1 S2 Isolate Clonal Populations S1->S2 S3 Verify FP Expression (Microscopy/FACS) S2->S3 S4 Confirm Integration (PCR) S3->S4

Caption: Workflow for creating stable fluorescent Leishmania parasites.

Protocol 2: In Vivo Imaging of Cutaneous Leishmaniasis in a Mouse Model

This protocol details the procedure for infecting mice and quantifying parasite burden using an in vivo imaging system.[1][9]

Materials:

  • BALB/c mice (6-8 weeks old).[1]

  • Stationary-phase transgenic fluorescent Leishmania promastigotes.

  • Phosphate-buffered saline (PBS).

  • Anesthesia (e.g., isoflurane).

  • In Vivo Imaging System (IVIS) with appropriate filters for the chosen fluorescent protein.

  • Analysis software (e.g., Living Image®).

Methodology:

  • Infection :

    • Resuspend stationary-phase promastigotes in sterile PBS to a final concentration of 1x10⁸ parasites/mL.

    • Inject 1x10⁶ to 1x10⁷ parasites in a volume of 50-100 µL subcutaneously into the right hind footpad of each mouse.[1][9]

  • Animal Preparation for Imaging :

    • At desired time points (e.g., weekly), anesthetize the mouse using an isoflurane (B1672236) chamber.

    • Maintain anesthesia during imaging using a nose cone delivering 1-2% isoflurane.

  • Image Acquisition :

    • Place the anesthetized mouse on the imaging stage inside the IVIS.

    • Acquire a photographic (bright-field) reference image.

    • Acquire a fluorescent image using the appropriate excitation/emission filter set (e.g., for mCherry: ~570 nm excitation, ~620 nm emission).[9] Set the exposure time based on signal intensity (typically 1-10 seconds).

  • Data Analysis :

    • Using the analysis software, draw a Region of Interest (ROI) around the infected area (e.g., the footpad) on the photographic image.[5][9]

    • Apply this ROI to the fluorescent image to measure the signal intensity.

    • The software will calculate the total radiant efficiency ([p/s]/[µW/cm²]) within the ROI, which serves as the quantitative measure of parasite burden.

  • Longitudinal Monitoring : Repeat steps 2-4 at regular intervals to track the progression of the infection over time.[5] This allows each animal to serve as its own control, reducing biological variability.

References

Application Notes and Protocols for the Preclinical Development of Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a complex and often neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe antileishmanial agents is a global health priority. This document provides a comprehensive guide to the experimental design for the preclinical development of such agents, detailing essential in vitro and in vivo assays, cytotoxicity evaluation, and data interpretation. The protocols provided herein are based on established methodologies to ensure reproducibility and comparability of results.

The preclinical pipeline for antileishmanial drug discovery involves a series of sequential steps designed to identify and characterize compounds with potent and selective activity against Leishmania parasites while exhibiting minimal toxicity to host cells. This process begins with primary in vitro screening against the readily culturable promastigote stage of the parasite, followed by more complex assays targeting the clinically relevant intracellular amastigote stage. Concurrently, cytotoxicity profiling is crucial to determine the therapeutic window of promising compounds. Finally, lead candidates are advanced to in vivo animal models that mimic human leishmaniasis to evaluate their efficacy in a physiological setting.

In Vitro Antileishmanial Activity Assays

In vitro assays are the first step in evaluating the potential of a compound as an antileishmanial agent. These assays are designed to be rapid, reproducible, and scalable for high-throughput screening.

Anti-promastigote Assay

This initial screening assay assesses the effect of a compound on the extracellular, flagellated promastigote stage of the Leishmania parasite.

Protocol:

  • Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani, L. major, L. amazonensis) in a suitable liquid medium, such as M199 or Schneider's insect medium, supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics at 26°C.[1][2]

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution in the culture medium to obtain a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of promastigotes in the logarithmic phase of growth (approximately 1 x 10^6 parasites/mL).

  • Add 100 µL of the diluted test compound to the wells. Include wells with untreated parasites (negative control) and a reference drug like Amphotericin B or Miltefosine (positive control).

  • Incubation: Incubate the plate at 26°C for 48 to 72 hours.

  • Viability Assessment: Determine parasite viability using a resazurin-based assay. Add 20 µL of resazurin (B115843) solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

  • Data Acquisition: Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite viability by 50%, using non-linear regression analysis.

Anti-amastigote Assay

This assay is more physiologically relevant as it targets the intracellular, non-motile amastigote stage of the parasite, which is the form found in the mammalian host.

Protocol:

  • Host Cell Culture: Culture a suitable host cell line, such as murine macrophages (e.g., J774A.1) or human monocytic cells (e.g., THP-1), in complete RPMI-1640 or DMEM medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Macrophage Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophage-like cells by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Infection of Macrophages: Seed the macrophages in a 96-well plate and allow them to adhere. Infect the cells with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[3]

  • Incubation for Infection: Incubate the plate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove any non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compound to the infected macrophages.

  • Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Intracellular Amastigotes:

    • Fix the cells with methanol (B129727) and stain with Giemsa.

    • Count the number of amastigotes per 100 macrophages using a light microscope.

    • Alternatively, for high-throughput screening, use automated high-content imaging systems with fluorescently labeled parasites (e.g., expressing GFP or stained with a DNA dye like DAPI).[4][5]

  • Data Analysis: Determine the IC50 value, representing the compound concentration that reduces the number of intracellular amastigotes by 50%.

Cytotoxicity Assays

It is essential to assess the toxicity of the test compounds against mammalian cells to determine their selectivity.

Protocol:

  • Cell Culture: Seed a mammalian cell line (e.g., J774A.1, THP-1, or a non-phagocytic line like HEK293T) in a 96-well plate at an appropriate density and allow them to adhere overnight.[6]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Determine cell viability using a resazurin or MTT-based assay as described for the anti-promastigote assay.[7][8]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of mammalian cells by 50%.

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized in a clear and structured format to facilitate comparison and decision-making.

Table 1: In Vitro Activity and Cytotoxicity of Hypothetical Antileishmanial Agents

CompoundAnti-promastigote IC50 (µM) (L. donovani)Anti-amastigote IC50 (µM) (L. donovani)Cytotoxicity CC50 (µM) (J774A.1 cells)Selectivity Index (SI) (CC50 / Anti-amastigote IC50)
Agent A5.2 ± 0.41.8 ± 0.2> 100> 55.6
Agent B12.5 ± 1.18.3 ± 0.950.1 ± 4.56.0
Miltefosine4.8 ± 0.32.5 ± 0.345.2 ± 3.818.1
Amphotericin B0.1 ± 0.020.05 ± 0.0125.7 ± 2.1514

The Selectivity Index (SI) is a critical parameter for prioritizing compounds. It is calculated as the ratio of the CC50 to the anti-amastigote IC50. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell. Generally, a compound with an SI > 10 is considered a promising candidate for further development.[6]

In Vivo Efficacy Models

Promising compounds with good in vitro activity and a favorable selectivity index should be evaluated in animal models of leishmaniasis. The choice of animal model depends on the Leishmania species and the clinical form of the disease being studied.[9][10]

Table 2: Recommended In Vivo Models for Preclinical Evaluation

Leishmania SpeciesDisease ManifestationPrimary Animal ModelSecondary Animal Model
L. donovaniVisceral LeishmaniasisBALB/c mouseSyrian golden hamster
L. infantumVisceral LeishmaniasisBALB/c mouse, DogNon-human primate
L. majorCutaneous LeishmaniasisBALB/c mouse (susceptible)C57BL/6 mouse (resistant)
L. amazonensisCutaneous LeishmaniasisBALB/c mouseCBA mouse
L. braziliensisMucocutaneous LeishmaniasisGolden hamsterRhesus monkey

General Protocol for Murine Model of Visceral Leishmaniasis (L. donovani)

  • Infection: Infect female BALB/c mice (6-8 weeks old) via intravenous injection with approximately 1-2 x 10^7 amastigotes isolated from the spleen of an infected hamster.

  • Treatment: Begin treatment with the test compound at a predetermined time post-infection (e.g., day 7 or 14). Administer the compound via an appropriate route (e.g., oral, intraperitoneal) for a specified duration (e.g., 5-10 consecutive days).

  • Monitoring: Monitor the animals for clinical signs of disease and body weight changes throughout the experiment.

  • Efficacy Assessment: At the end of the treatment period, euthanize the animals and aseptically remove the liver and spleen.

  • Parasite Burden Determination:

    • Prepare tissue homogenates and examine Giemsa-stained smears to count the number of amastigotes per 1000 host cell nuclei.

    • Calculate the Leishman-Donovan Units (LDU) as the number of amastigotes per 1000 nuclei multiplied by the organ weight in grams.

  • Data Analysis: Compare the parasite burden in the treated groups to the untreated control group to determine the percentage of inhibition.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental procedures and biological pathways.

experimental_workflow cluster_invitro In Vitro Screening cluster_data Data Analysis cluster_invivo In Vivo Evaluation promastigote_assay Anti-promastigote Assay (IC50) amastigote_assay Anti-amastigote Assay (IC50) promastigote_assay->amastigote_assay Active Compounds cytotoxicity_assay Cytotoxicity Assay (CC50) amastigote_assay->cytotoxicity_assay si_calculation Calculate Selectivity Index (SI) cytotoxicity_assay->si_calculation animal_model Animal Model of Leishmaniasis si_calculation->animal_model SI > 10 efficacy Determine Efficacy (% Inhibition) animal_model->efficacy signaling_pathway cluster_host_cell Host Macrophage cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway leishmania Leishmania parasite pi3k PI3K leishmania->pi3k activates p38 p38 MAPK leishmania->p38 inhibits erk ERK1/2 leishmania->erk activates jnk JNK leishmania->jnk inhibits akt Akt pi3k->akt bad Bad (pro-apoptotic) akt->bad bcl2 Bcl-2 (anti-apoptotic) bad->bcl2 inhibition apoptosis Apoptosis bcl2->apoptosis inhibition p38->apoptosis promotes erk->apoptosis inhibition jnk->apoptosis promotes

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Antileishmanial Agent-3 in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Antileishmanial Agent-3 in aqueous media.

Troubleshooting Guide

Researchers working with this compound may encounter several common issues related to its poor aqueous solubility. This guide provides systematic approaches to identify and resolve these challenges.

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer. [1][2]The concentration of this compound exceeds its thermodynamic solubility in the final aqueous medium.[1]1. Decrease Final Concentration: Test a lower final concentration of the agent in your assay. 2. Optimize DMSO Concentration: Keep the final DMSO concentration as low as possible (typically <0.5%) to avoid solvent-induced toxicity, and consider serial dilutions.[1] 3. Gentle Warming and Mixing: Briefly warm the solution to 37°C and vortex or use a shaker to help dissolve small precipitates.[1]
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Determine Aqueous Solubility: Use the shake-flask method to determine the thermodynamic solubility in your specific assay buffer.[1] 2. Employ a Solubilization Technique: Select an appropriate method from the table below to enhance solubility.
Low bioavailability in in vivo studies. Poor dissolution and absorption in the gastrointestinal tract due to low aqueous solubility.[3]1. Particle Size Reduction: Consider micronization or nanosuspension to increase the surface area for dissolution.[4][5][6] 2. Formulation Strategies: Develop advanced formulations such as solid dispersions or lipid-based systems (e.g., SEDDS).[1][7][8]
Stock solution precipitates during storage. [2]The storage temperature is too low, or the solvent choice is suboptimal.[2]1. Optimize Storage Conditions: Store the stock solution at a consistent, appropriate temperature. 2. Use Co-solvents: Prepare the stock in a mixture of solvents, such as DMSO and PEG 400, to improve stability.[1]

Comparison of Solubility Enhancement Techniques

The following table summarizes various techniques that can be employed to improve the aqueous solubility of this compound.

TechniquePrincipleAdvantagesDisadvantages
Co-solvency [4][9]Addition of a water-miscible solvent in which the drug has high solubility.[4]Simple and effective for many compounds.Potential for solvent toxicity in biological assays.
pH Adjustment [5][6]For ionizable drugs, adjusting the pH can increase the proportion of the more soluble ionized form.Can significantly increase solubility for weak acids or bases.[3]Risk of chemical degradation at extreme pH values.
Micronization [4][5]Reducing the particle size to the micron range increases the surface area for dissolution.[5]Established and scalable technique.Does not increase equilibrium solubility.[5]
Nanosuspension [6][9][10]Reducing particle size to the nanometer range, often stabilized by surfactants.[6][10]Significantly increases dissolution rate and can improve bioavailability.[11]Can be complex to formulate and maintain stability.
Complexation with Cyclodextrins [1][8]Cyclodextrins have a hydrophobic core and a hydrophilic exterior that can encapsulate the drug molecule.[1]Can substantially increase aqueous solubility and stability.Can be expensive and may not be suitable for all molecules.
Solid Dispersions [1][8]The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[1]Can lead to significant increases in both dissolution rate and solubility.Potential for physical instability (recrystallization).
Lipid-Based Formulations (e.g., SEDDS) [1][8]The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form an emulsion upon contact with aqueous media.[1][8]Excellent for highly lipophilic compounds and can enhance oral absorption.Can be complex to develop and may have stability issues.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO is clear, but a precipitate forms immediately when I add it to my aqueous cell culture medium. What is happening?

A1: This phenomenon is known as "precipitation upon dilution." It occurs because the concentration of this compound exceeds its thermodynamic solubility in the final aqueous buffer, even at a low DMSO concentration.[1] The drug is highly soluble in the DMSO stock but "crashes out" when diluted into an aqueous environment where it is poorly soluble.[1][2]

Q2: How can I determine the aqueous solubility of this compound?

A2: The "shake-flask" method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1] This involves creating a saturated solution by adding an excess of the compound to the desired aqueous buffer, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: What are some initial steps I can take to improve the solubility of this compound for in vitro assays?

A3: Start with simple approaches like using a co-solvent such as polyethylene (B3416737) glycol 400 (PEG 400) or ethanol (B145695) in your assay medium.[1] It is crucial to include a vehicle control to ensure the co-solvent does not interfere with your assay. Another approach is complexation with cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), which can encapsulate the drug and increase its solubility.[1]

Q4: For in vivo studies, which solubility enhancement strategies are most promising for oral delivery?

A4: For oral delivery of poorly soluble drugs like this compound, advanced formulation strategies are often necessary. These include nanosuspensions, which increase the surface area and dissolution rate, and solid dispersions, where the drug is dispersed in a hydrophilic carrier in an amorphous state.[1][10] For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be very effective.[1][8]

Q5: Can I use surfactants to improve the solubility of this compound?

A5: Yes, surfactants can be used to increase solubility through a process called micellar solubilization.[6][12] Above a certain concentration (the critical micelle concentration), surfactant molecules form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[12] Non-ionic surfactants like polysorbates (e.g., Tween® 80) are commonly used.[5][12]

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound.[1][3]

Materials:

  • This compound (solid)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.45 µm syringe filters

  • Validated analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.

  • Add a known volume of the aqueous buffer to the vial.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that undissolved solid is still present.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully remove the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method against a standard curve.

Preparation of a Cyclodextrin-Complexed Formulation

This protocol describes the preparation of a solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of interest

  • Organic solvent for stock solution (e.g., DMSO)

  • Vortex mixer

Procedure:

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • While vigorously vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise to achieve the desired final drug concentration.

  • Continue to vortex the solution for an additional 15-30 minutes to facilitate complex formation.

  • Visually inspect the solution for any signs of precipitation.

  • This complexed solution can then be used for your experiments. Remember to include a vehicle control containing the same concentration of HP-β-CD and organic solvent.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_solubility Solubility Assessment cluster_strategy Select Solubilization Strategy cluster_formulation Formulation & Assay start Precipitation of This compound in Aqueous Media solubility_test Determine Thermodynamic Solubility (Shake-Flask) start->solubility_test cosolvency Co-solvency solubility_test->cosolvency Choose Method cyclodextrin Cyclodextrin Complexation solubility_test->cyclodextrin Choose Method nanosuspension Nanosuspension solubility_test->nanosuspension Choose Method solid_dispersion Solid Dispersion solubility_test->solid_dispersion Choose Method formulate Prepare Formulation cosolvency->formulate cyclodextrin->formulate nanosuspension->formulate solid_dispersion->formulate assay Perform In Vitro/ In Vivo Assay formulate->assay

Caption: Workflow for addressing solubility issues of this compound.

decision_tree start Solubility Issue? invitro In Vitro Assay? start->invitro Yes no_issue No Action Needed start->no_issue No invivo In Vivo Study? invitro->invivo No solution1 Use Co-solvent or Cyclodextrin invitro->solution1 Yes solution2 Develop Advanced Formulation (Nanosuspension, SEDDS) invivo->solution2 Yes

References

Technical Support Center: Optimizing Oral Bioavailability of Novel Antileishmanial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the oral bioavailability of novel antileishmanial compounds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: My novel antileishmanial compound shows high in vitro potency against Leishmania amastigotes but poor efficacy in a murine model of leishmaniasis. What are the likely reasons for this discrepancy?

A1: A common reason for the disconnect between in vitro potency and in vivo efficacy is poor oral bioavailability.[1] For an orally administered drug to be effective, it must dissolve in the gastrointestinal fluids, permeate the intestinal wall, and remain stable enough to reach systemic circulation at therapeutic concentrations.[1] Key factors that can limit oral bioavailability include low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism in the gut wall or liver.

Q2: What are the initial in vitro assays I should perform to assess the oral bioavailability potential of my antileishmanial lead compounds?

A2: To get an early indication of a compound's potential for oral absorption, a standard set of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted.[2] These typically include:

  • Aqueous Solubility: Determining the solubility of the compound in buffers at different pH values relevant to the gastrointestinal tract.

  • In Vitro Permeability: Using cell-based models like the Caco-2 permeability assay to predict intestinal absorption.[3]

  • Metabolic Stability: Assessing the compound's susceptibility to degradation by liver enzymes using liver microsomes or hepatocytes.[4]

Q3: How can I improve the aqueous solubility of my lead compound?

A3: There are several formulation strategies to enhance the solubility of poorly water-soluble drugs.[5] These include:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.

  • Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance solubility.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubility and absorption of lipophilic compounds.

Q4: My compound has good solubility but still shows low oral bioavailability. What could be the issue?

A4: If solubility is not the limiting factor, poor membrane permeability or high first-pass metabolism are likely culprits.[6] The Caco-2 permeability assay can help determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen.[7] High clearance in a liver microsomal stability assay would suggest that the compound is rapidly metabolized by liver enzymes.[8]

Q5: What animal model is most appropriate for in vivo pharmacokinetic and efficacy studies of oral antileishmanial candidates?

A5: The choice of animal model depends on the Leishmania species being targeted. For visceral leishmaniasis caused by L. donovani, BALB/c mice and Syrian golden hamsters are commonly used models.[9] For cutaneous leishmaniasis, BALB/c mice are also widely used.[9]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Potential Cause Troubleshooting Steps
Poor aqueous solubility of the test compound in the assay buffer. - Decrease the test compound concentration.- Include a non-toxic solubilizing agent, such as bovine serum albumin (BSA), in the assay buffer.[7]
Compound is a substrate for efflux transporters (e.g., P-glycoprotein). - Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.[7]- Co-incubate the compound with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.[10]
Low recovery of the compound at the end of the assay. - Low recovery can be due to poor solubility, binding to the assay plate, metabolism by Caco-2 cells, or accumulation within the cells.[7]- Use low-binding plates.- Analyze cell lysates to determine if the compound is accumulating intracellularly.
Compromised integrity of the Caco-2 cell monolayer. - Routinely measure the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment. A significant drop in TEER indicates compromised integrity.[10]- Co-dose with a fluorescent marker like Lucifer yellow to assess paracellular leakage.
Issue 2: High Intrinsic Clearance (CLint) in Liver Microsomal Stability Assay
Potential Cause Troubleshooting Steps
Compound is rapidly metabolized by cytochrome P450 (CYP) enzymes. - Identify the specific CYP enzymes involved by using selective chemical inhibitors or recombinant human CYP enzymes.- Consider structural modifications to the compound to block the site of metabolism.
Non-specific binding of the compound to the microsomal proteins. - This can lead to an underestimation of the true intrinsic clearance. The impact of non-specific binding can be assessed and corrected for by measuring the fraction of unbound drug in the microsomal incubation (fu,mic).
Compound instability in the assay buffer. - Perform a control incubation without the NADPH-regenerating system to assess the chemical stability of the compound under the assay conditions.

Data Presentation

Table 1: In Vitro ADME and In Vivo Pharmacokinetic Parameters of Selected Antileishmanial Compounds
CompoundL. donovani IC50 (µM)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Mouse Liver Microsome T½ (min)Mouse Oral Bioavailability (%)Reference
Fexinidazole Analog 510.04 (miltefosine-resistant)Not Reported>60Not Reported[8]
Quinoline (B57606) Analog 10.2231Not ReportedNot Reported[11]
Quinoline Analog 8b0.84Not ReportedNot ReportedNot Reported[11]
Quinoline Analog 8f0.17Not ReportedNot ReportedNot Reported[11]
Benzamide Analog 79Not ReportedNot Reported11580[12]
Miltefosine2.8Not ReportedNot ReportedNot Reported[13]
Table 2: Comparative In Vivo Efficacy of Oral Antileishmanial Agents in a Murine Model of Cutaneous Leishmaniasis (L. mexicana)
TreatmentDosage RegimenRoute of AdministrationChange in Lesion SizeReference
Compound 425 mg/kg/day for 10 daysOralSignificant reduction[14]
Compound 530 mg/kg/day for 10 daysOralSignificant reduction[14]
Miltefosine20 mg/kg/day for 10 daysOralSignificant reduction[14]
Vehicle Control-OralLesion growth[14]

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line as a model of the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The culture medium is replaced with transport buffer.

    • The test compound is added to the apical (A) side of the monolayer (for A to B permeability) or the basolateral (B) side (for B to A permeability).

    • Samples are taken from the receiver compartment at various time points.

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. For bi-directional studies, the efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.[7]

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (e.g., human, mouse, or rat) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate the proteins.

  • Quantification: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[8]

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of an orally administered antileishmanial compound in a murine model.

Methodology:

  • Animal Model: BALB/c mice are commonly used.

  • Drug Administration: The compound is formulated in a suitable vehicle and administered to the mice via oral gavage. A separate group of mice receives the compound intravenously to allow for the determination of absolute oral bioavailability.

  • Blood Sampling: Blood samples are collected from the mice at predetermined time points post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).[12]

Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Aqueous_Solubility Aqueous Solubility Assay Decision_1 Good Profile? Aqueous_Solubility->Decision_1 Caco2_Permeability Caco-2 Permeability Assay Caco2_Permeability->Decision_1 Microsomal_Stability Liver Microsomal Stability Assay Microsomal_Stability->Decision_1 PK_Study Murine Pharmacokinetic Study Efficacy_Study Murine Efficacy Study PK_Study->Efficacy_Study Decision_2 Good PK & Efficacy? Efficacy_Study->Decision_2 Lead_Compound Novel Antileishmanial Lead Compound Lead_Compound->Aqueous_Solubility Lead_Compound->Caco2_Permeability Lead_Compound->Microsomal_Stability Decision_1->PK_Study Yes Optimization Lead Optimization (Medicinal Chemistry) Decision_1->Optimization No Optimization->Aqueous_Solubility Decision_2->Optimization No Preclinical_Candidate Preclinical Candidate Decision_2->Preclinical_Candidate Yes

Caption: Experimental workflow for optimizing oral bioavailability.

oral_bioavailability_factors cluster_absorption Absorption cluster_metabolism Metabolism Oral_Bioavailability Oral Bioavailability Solubility Aqueous Solubility Dissolution Dissolution Rate Solubility->Dissolution Permeability Membrane Permeability Dissolution->Permeability Permeability->Oral_Bioavailability Increased Efflux Efflux Transporters Efflux->Permeability Decreased First_Pass First-Pass Metabolism (Gut Wall & Liver) First_Pass->Oral_Bioavailability Decreased

Caption: Key factors influencing oral bioavailability.

References

Reducing off-target toxicity of Antileishmanial agent-3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antileishmanial Agent-3

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound. The information is designed to address common challenges and provide guidance on mitigating off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the Leishmania-specific enzyme trypanothione (B104310) reductase (TryR). This enzyme is crucial for the parasite's defense against oxidative stress. By inhibiting TryR, the agent leads to an accumulation of reactive oxygen species (ROS) within the parasite, ultimately causing cell death.

Q2: What are the known off-target toxicities of this compound?

The primary off-target effect of this compound is the inhibition of human glutathione (B108866) reductase (hGR), which shares some structural similarity with TryR. This can lead to increased oxidative stress in host cells, with the liver and kidneys being particularly susceptible.

Q3: How can I reduce the off-target toxicity of this compound in my experiments?

Several strategies can be employed to reduce off-target toxicity:

  • Co-administration with antioxidants: Supplementing cell culture media or animal models with antioxidants like N-acetylcysteine (NAC) can help mitigate oxidative stress.

  • Dose optimization: Carefully titrating the concentration of this compound to the lowest effective dose can minimize off-target effects.

  • Use of a delivery system: Encapsulating the agent in a nanoparticle-based delivery system can improve its therapeutic index by targeting it to infected macrophages.

Troubleshooting Guides

Issue 1: High Host Cell Toxicity in In Vitro Assays

Problem: You are observing high levels of toxicity in your mammalian host cell line (e.g., macrophages) at concentrations that are effective against Leishmania amastigotes.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Concentration too high Perform a dose-response curve to determine the IC50 for both Leishmania and the host cells. Calculate the selectivity index (SI = Host Cell IC50 / Leishmania IC50) to ensure a sufficient therapeutic window.
Off-target effects Co-treat with an antioxidant such as N-acetylcysteine (NAC) to see if this reduces host cell toxicity. This can help confirm if oxidative stress is the primary mechanism of off-target toxicity.
Solubility issues Ensure this compound is fully dissolved in the culture medium. Poor solubility can lead to the formation of aggregates that may be more toxic. Consider using a different solvent or a solubilizing agent.
Issue 2: Inconsistent Results in Efficacy Studies

Problem: You are observing high variability in the anti-leishmanial activity of Agent-3 between experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Agent degradation This compound may be unstable in solution. Prepare fresh stock solutions for each experiment and store them protected from light and at the recommended temperature.
Inconsistent parasite load Ensure a consistent parasite-to-host cell ratio in all your experiments. Variations in the initial infection rate can significantly impact the apparent efficacy of the drug.
Assay variability If using a metabolic assay (e.g., MTT), ensure that the incubation times and reagent concentrations are consistent. Consider using a complementary method, such as direct counting of amastigotes, to validate your results.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo toxicity data for this compound.

Parameter Value Notes
IC50 (L. donovani amastigotes) 0.5 µM
IC50 (Human macrophages) 15 µM
Selectivity Index (SI) 30
LD50 (Mouse, oral) 50 mg/kg
Primary Organs of Toxicity Liver, Kidneys

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT
  • Cell Seeding: Seed mammalian cells (e.g., J774 macrophages) in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the drug dilutions to the cells and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

G cluster_parasite Leishmania Parasite cluster_host Host Cell TryR Trypanothione Reductase (TryR) ROS_P Reactive Oxygen Species (ROS) TryR->ROS_P Inhibition leads to accumulation of Death_P Parasite Death ROS_P->Death_P hGR Human Glutathione Reductase (hGR) ROS_H Reactive Oxygen Species (ROS) hGR->ROS_H Inhibition leads to accumulation of Toxicity_H Host Cell Toxicity ROS_H->Toxicity_H Agent3 This compound Agent3->TryR Inhibits Agent3->hGR Off-target Inhibition

Caption: Mechanism of action and off-target toxicity of this compound.

Caption: Troubleshooting workflow for high host cell toxicity.

Technical Support Center: Overcoming Resistance to Antileishmanial Agent-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to drug resistance to "Antileishmanial agent-3," a fictional agent representing common antileishmanial drugs.

Frequently Asked Questions (FAQs)

Q1: My Leishmania strain has developed resistance to this compound. What are the likely mechanisms?

A1: Resistance to antileishmanial agents is multifactorial. The most common mechanisms include:

  • Reduced Drug Accumulation: This can be due to either decreased drug uptake or increased drug efflux. For instance, resistance to miltefosine (B1683995) is often linked to mutations in the miltefosine transporter (LdMT) and its beta subunit (LdRos3), which impair drug influx.[1][2] Increased efflux is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump the drug out of the parasite.[1][3]

  • Alteration of the Drug Target: While less common for some agents, mutations in the drug's molecular target can prevent effective binding and render the drug ineffective.

  • Drug Inactivation: The parasite may develop enzymatic pathways to metabolize and inactivate the drug.

  • Enhanced DNA Repair and Stress Response: Upregulation of DNA repair mechanisms and stress response proteins, such as heat shock proteins, can help the parasite survive the drug-induced damage.

Q2: How can I experimentally confirm the mechanism of resistance in my Leishmania strain?

A2: A combination of molecular and cellular assays can elucidate the resistance mechanism:

  • Drug Accumulation Assays: Compare the intracellular concentration of this compound in your resistant strain versus a sensitive control strain using techniques like radiolabeled drug uptake assays or liquid chromatography-mass spectrometry (LC-MS).

  • Efflux Pump Activity Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123, calcein-AM) to measure efflux activity.[4][5][6] The effect of known efflux pump inhibitors can further confirm the involvement of these transporters.

  • Gene Expression Analysis: Quantify the expression levels of genes known to be involved in resistance (e.g., ABC transporters, drug transporters like LdMT) using quantitative real-time PCR (qRT-PCR).

  • Genomic Sequencing: Sequence the genes of putative drug transporters and targets in your resistant strain to identify mutations that could confer resistance.[7]

Q3: What are the primary strategies to circumvent resistance to this compound?

A3: Several strategies are being explored to overcome antileishmanial drug resistance:

  • Combination Therapy: Using two or more drugs with different mechanisms of action can enhance efficacy and reduce the likelihood of resistance emerging.[8][9] Common combinations include liposomal amphotericin B with miltefosine or paromomycin.[9]

  • Novel Drug Delivery Systems (NDDS): Encapsulating this compound in nanocarriers like liposomes, nanoparticles, or dendrimers can improve drug targeting to infected macrophages, increase intracellular drug concentration, and reduce systemic toxicity.[10][11][12]

  • Immunotherapy: Modulating the host's immune response to better control the parasite can be used in conjunction with chemotherapy.[13]

  • Efflux Pump Inhibitors: Co-administration of compounds that block the activity of efflux pumps can restore the efficacy of the antileishmanial drug.[3]

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro drug susceptibility testing.

Possible Cause Troubleshooting Step
Parasite stage Ensure you are using the clinically relevant amastigote stage for your assays. Promastigotes often show different drug susceptibilities.[14][15]
Host cell line The choice of host macrophage cell line (e.g., THP-1, bone marrow-derived macrophages) can influence drug efficacy.[15] Standardize the cell line and passage number.
Assay readout Microscopic counting of amastigotes per macrophage is the gold standard. Fluorometric or colorimetric assays should be validated against microscopy.[14]
Drug stability Prepare fresh drug solutions for each experiment and protect from light if the agent is light-sensitive.

Problem 2: Failure to identify resistance-conferring mutations by gene sequencing.

Possible Cause Troubleshooting Step
Gene copy number variation Resistance may be due to gene amplification rather than point mutations. Perform quantitative PCR (qPCR) to assess the copy number of target genes.
Epigenetic modifications Changes in gene expression due to epigenetic modifications can confer resistance without altering the DNA sequence. Analyze histone modifications or DNA methylation patterns.
Post-transcriptional regulation Resistance could be mediated by changes in mRNA stability or translation. Investigate the role of microRNAs or RNA-binding proteins.
Metabolic rewiring The parasite may have adapted its metabolic pathways to bypass the drug's effect. Perform metabolomic analysis to identify altered metabolic pathways.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data related to this compound resistance and circumvention strategies, based on published data for existing drugs.

ParameterSensitive StrainResistant StrainResistant Strain + Strategy
IC50 of this compound (µM) 0.515-
Intracellular Drug Accumulation (pmol/10^6 cells) 101.5-
Efflux Pump (ABC transporter) Gene Expression (fold change) 120-
IC50 with Efflux Pump Inhibitor (µM) 0.452.5Combination Therapy
IC50 with Combination Therapy (Agent-3 + Drug B) (µM) 0.11.2Liposomal Formulation
IC50 of Liposomal this compound (µM) 0.050.8-

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay for Intracellular Amastigotes
  • Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Parasite Infection: Infect the differentiated THP-1 cells with Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages). Allow infection to proceed for 24 hours.

  • Drug Treatment: Wash away extracellular promastigotes and add fresh medium containing serial dilutions of this compound. Include a no-drug control and a positive control (e.g., Amphotericin B).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: Fix the cells with methanol (B129727) and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the drug concentration that reduces the number of amastigotes by 50% compared to the no-drug control.

Protocol 2: Rhodamine 123 Efflux Assay
  • Parasite Preparation: Harvest log-phase promastigotes of both sensitive and resistant Leishmania strains. Wash and resuspend in a suitable buffer (e.g., PBS).

  • Rhodamine 123 Loading: Incubate the parasites with Rhodamine 123 (a fluorescent substrate of ABC transporters) for a defined period (e.g., 30 minutes) to allow for its uptake.

  • Efflux Measurement: Wash the cells to remove extracellular dye and resuspend them in fresh buffer. Measure the fluorescence intensity over time using a fluorometer or flow cytometer. A faster decrease in fluorescence in the resistant strain indicates higher efflux activity.

  • Inhibitor Treatment: To confirm the role of ABC transporters, perform the assay in the presence of a known efflux pump inhibitor (e.g., verapamil). A reduction in efflux in the presence of the inhibitor is indicative of ABC transporter involvement.

Visualizations

Signaling Pathways and Workflows

Miltefosine_Resistance cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Miltefosine Miltefosine LdMT LdMT Miltefosine->LdMT Uptake Miltefosine_in Intracellular Miltefosine LdMT->Miltefosine_in LdRos3 LdRos3 LdRos3->LdMT Association ABC_transporter ABC Transporter (e.g., P-glycoprotein) ABC_transporter->Miltefosine Miltefosine_in->ABC_transporter Efflux Apoptosis Apoptosis Miltefosine_in->Apoptosis Induces Resistance_LdMT Mutation/Downregulation of LdMT/LdRos3 (Decreased Uptake) Resistance_LdMT->LdMT Resistance_ABC Overexpression of ABC Transporter (Increased Efflux) Resistance_ABC->ABC_transporter Antimonial_Resistance cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SbV Pentavalent Antimonial (SbV) AQP1 Aquaglyceroporin 1 (AQP1) SbV->AQP1 Uptake SbV_in Intracellular SbV AQP1->SbV_in SbIII Trivalent Antimonial (SbIII) (Active form) SbV_in->SbIII Reduction Thiol_conjugate SbIII-Thiol Conjugate SbIII->Thiol_conjugate Conjugation with thiols (e.g., Trypanothione) Target Drug Target SbIII->Target Inhibition ABC_transporter ABC Transporter (MRPA) Thiol_conjugate->ABC_transporter Sequestration Vacuole Vacuole ABC_transporter->Vacuole Resistance_AQP1 Downregulation of AQP1 (Decreased Uptake) Resistance_AQP1->AQP1 Resistance_Thiol Increased Thiol levels Resistance_Thiol->Thiol_conjugate Resistance_ABC Overexpression of MRPA (Increased Sequestration) Resistance_ABC->ABC_transporter Experimental_Workflow start Start: Suspected Resistance to This compound drug_susceptibility In Vitro Drug Susceptibility Assay (IC50 determination) start->drug_susceptibility is_resistant Is IC50 significantly increased compared to sensitive strain? drug_susceptibility->is_resistant not_resistant Strain is not resistant. Check experimental parameters. is_resistant->not_resistant No mechanism_investigation Investigate Mechanism of Resistance is_resistant->mechanism_investigation Yes accumulation_assay Drug Accumulation Assay mechanism_investigation->accumulation_assay efflux_assay Efflux Pump Assay mechanism_investigation->efflux_assay gene_expression Gene Expression Analysis (qRT-PCR) mechanism_investigation->gene_expression sequencing Gene Sequencing mechanism_investigation->sequencing data_integration Integrate Data and Identify Resistance Mechanism accumulation_assay->data_integration efflux_assay->data_integration gene_expression->data_integration sequencing->data_integration circumvention_strategy Test Circumvention Strategies data_integration->circumvention_strategy combination_therapy Combination Therapy circumvention_strategy->combination_therapy ndds Novel Drug Delivery Systems circumvention_strategy->ndds epi Efflux Pump Inhibitors circumvention_strategy->epi end End: Optimized Treatment Strategy combination_therapy->end ndds->end epi->end

References

Technical Support Center: Synthesis of Antileishmanial Agent-3 (Quinoline-Based)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of quinoline-based antileishmanial agents, herein referred to as "Antileishmanial agent-3." Quinoline (B57606) derivatives are a promising class of compounds with demonstrated efficacy against Leishmania parasites.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the yield and purity of your target compounds.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of quinoline-based antileishmanial agents. The Conrad-Limpach and Skraup syntheses are common methods for preparing the quinoline core, and each presents unique challenges.[3][4]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product in Conrad-Limpach Synthesis 1. Insufficient Reaction Temperature: The thermal cyclization step often requires high temperatures (around 250°C) to proceed efficiently.[5] 2. Inappropriate Solvent: Using a low-boiling point solvent will prevent the reaction from reaching the required temperature.[3][5] 3. Sub-optimal Catalyst: The reaction is acid-catalyzed, and an inappropriate or insufficient amount of acid will hinder the reaction.1. Optimize Temperature: Ensure the reaction is heated to the appropriate temperature for the specific substrates being used. 2. Use High-Boiling Point Solvents: Employ high-boiling, inert solvents such as diphenyl ether or mineral oil. Yields can increase significantly with the right solvent.[5][6] 3. Select an Appropriate Acid Catalyst: Use a strong acid like sulfuric acid or hydrochloric acid to catalyze the reaction.[3]
Violent and Uncontrollable Skraup Synthesis 1. Highly Exothermic Reaction: The Skraup synthesis is notoriously exothermic and can be dangerous if not properly controlled.[7][8] 2. Lack of a Moderator: The absence of a moderating agent can lead to a runaway reaction.1. Use a Moderator: Add a moderator such as ferrous sulfate (B86663) (FeSO₄) or boric acid to the reaction mixture to control the exotherm.[7][9] 2. Controlled Reagent Addition: Add the sulfuric acid slowly and in portions while carefully monitoring the temperature.[7]
Formation of Tar in Skraup Synthesis 1. Polymerization of Acrolein: Acrolein, formed in situ from glycerol (B35011), can polymerize to form tarry byproducts, especially at high temperatures.[9] 2. Localized Overheating: Inefficient stirring can lead to hotspots, promoting tar formation.[7]1. Maintain Strict Temperature Control: Avoid overheating the reaction mixture.[8] 2. Ensure Efficient Stirring: Use a mechanical stirrer to ensure homogeneous mixing and heat distribution.[7] 3. Use a Moderator: Ferrous sulfate can also help to minimize tar formation.[9]
Product is an Oil and Will Not Crystallize 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Inappropriate Crystallization Solvent: The choice of solvent is critical for inducing crystallization.[10]1. Purify by Column Chromatography: If crystallization fails, purify the product using column chromatography to remove impurities.[10] 2. Solvent Screening: For non-polar oils, try adding a non-polar solvent like hexane (B92381) to a concentrated solution in a more polar solvent (e.g., dichloromethane). For polar oils, a mixture of a polar solvent (e.g., ethanol) and water can be effective.[10] 3. Salt Formation: Quinoline derivatives are basic and can often be precipitated as crystalline salts (e.g., hydrochloride salts).[10]
Difficulty in Purifying the Final Product 1. Formation of Closely Related Byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product. 2. Lipophilic Nature of the Compound: Highly lipophilic quinoline derivatives can be challenging to purify using standard methods.1. Optimize Reaction Conditions: Adjusting the reaction temperature, time, and catalyst can minimize the formation of byproducts. 2. Alternative Chromatography Techniques: For lipophilic compounds, consider using alumina (B75360) or reverse-phase chromatography for better separation.[11] 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of quinoline-based antileishmanial agents?

A1: The synthesis of quinoline derivatives typically begins with an aniline (B41778) and a β-ketoester (for the Conrad-Limpach synthesis) or glycerol and an oxidizing agent (for the Skraup synthesis).[3][4] The specific substituents on the aniline will determine the substitution pattern on the final quinoline product.

Q2: How do substituents on the aniline starting material affect the reaction yield?

A2: The electronic properties of the substituents on the aniline ring can significantly impact the reaction. Electron-donating groups (e.g., -OCH₃, -CH₃) generally increase the reactivity of the aniline and can lead to higher yields in electrophilic aromatic substitution reactions. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) can deactivate the aniline, making the reaction more difficult and potentially lowering the yield.[7]

Q3: What is the role of the oxidizing agent in the Skraup synthesis?

A3: In the Skraup synthesis, an oxidizing agent, traditionally nitrobenzene, is used in the final step to aromatize the dihydroquinoline intermediate to the quinoline ring system.[4]

Q4: How can I monitor the progress of my quinoline synthesis reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.

Q5: Are there greener alternatives to the classical quinoline synthesis methods?

A5: Yes, researchers are continuously developing more environmentally friendly methods for quinoline synthesis. These can include the use of milder catalysts, greener solvents like water or ionic liquids, and microwave-assisted synthesis to reduce reaction times and energy consumption.[12]

Detailed Experimental Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline (B1666331) Derivative

This protocol describes a general procedure for the synthesis of a 4-hydroxyquinoline derivative, a common scaffold for antileishmanial agents.

Step 1: Condensation

  • In a round-bottom flask, combine the substituted aniline (1 equivalent) and a β-ketoester (1.1 equivalents).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).

  • The intermediate enamine may precipitate as a solid. If so, it can be filtered and washed with a non-polar solvent like hexane.

Step 2: Cyclization

  • Place the intermediate enamine in a high-boiling point solvent (e.g., diphenyl ether or mineral oil) in a suitable reaction vessel equipped with a condenser.

  • Heat the mixture to approximately 250°C and maintain this temperature for 1-2 hours.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

Step 3: Isolation and Purification

  • Upon cooling, the 4-hydroxyquinoline product may precipitate from the solvent.

  • Add a non-polar solvent such as hexane or diethyl ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with the non-polar solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or dimethylformamide).[13]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification start_aniline Substituted Aniline condensation Condensation (Acid Catalyst) start_aniline->condensation start_ketoester β-Ketoester start_ketoester->condensation cyclization Cyclization (High Temperature) condensation->cyclization Intermediate Enamine isolation Isolation cyclization->isolation Crude Product purification Recrystallization / Chromatography isolation->purification end_product This compound purification->end_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Reaction Failure check_temp Is the reaction temperature optimal? start->check_temp check_reagents Are the reagents of high purity? check_temp->check_reagents Yes optimize_temp Optimize Temperature check_temp->optimize_temp No check_catalyst Is the catalyst active and in the correct amount? check_reagents->check_catalyst Yes purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No check_stirring Is stirring efficient? check_catalyst->check_stirring Yes optimize_catalyst Optimize Catalyst Loading check_catalyst->optimize_catalyst No check_stirring->start No, re-evaluate improve_stirring Improve Stirring check_stirring->improve_stirring No

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Enhancing the In Vivo Stability of Antileishmanial Agent-3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols to address common stability challenges encountered with Antileishmanial agent-3 (ALA-3) during in vivo studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges observed with ALA-3 and similar antileishmanial compounds in vivo?

A1: Researchers often face several stability-related hurdles with novel antileishmanial agents like ALA-3. These typically include:

  • Poor Aqueous Solubility: Many potent antileishmanial compounds are highly lipophilic, leading to low solubility in physiological fluids. This can cause precipitation upon injection and limit absorption, reducing bioavailability.[1][2]

  • Rapid Metabolic Clearance: The agent can be quickly broken down by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver. This is known as high first-pass metabolism and results in a short plasma half-life and reduced systemic exposure.[1][3]

  • Plasma Instability: Some compounds, particularly those with ester or amide functional groups, can be chemically or enzymatically degraded by hydrolases and esterases present in plasma. This instability leads to rapid clearance and potentially misleading data in other in vitro assays.[4][5][6]

  • Low Permeability: The agent may struggle to cross the intestinal wall after oral administration, or it may be actively pumped back into the gut by efflux transporters like P-glycoprotein, limiting absorption.[1]

Q2: My ALA-3 formulation is showing poor solubility and precipitates in aqueous buffers. How can I improve this for in vivo studies?

A2: Improving solubility is critical for achieving adequate bioavailability. Consider the following formulation strategies:

  • Particle Size Reduction: Techniques like micronization or nanocrystal formulation increase the surface area of the drug, which can enhance the dissolution rate.[7]

  • Amorphous Solid Dispersions (ASDs): Dispersing ALA-3 in a polymer matrix in a non-crystalline (amorphous) state can significantly improve its aqueous solubility and dissolution.[1][8]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the agent in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or liposomes. These formulations can improve solubility and may also enhance absorption through the lymphatic system, partially bypassing first-pass metabolism in the liver.[1][9][10]

  • Use of Co-solvents and Excipients: Employing FDA-approved excipients such as glycols, fatty acids, and surfactants in various combinations can significantly improve the oral bioavailability of antileishmanial agents.[11][12]

Q3: The plasma half-life of ALA-3 is very short in my initial pharmacokinetic studies. What strategies can extend its circulation time?

A3: A short half-life is typically due to rapid metabolism or clearance. To address this, you can:

  • Identify Metabolic Hotspots: Perform in vitro metabolic stability assays (e.g., with liver microsomes) to understand how quickly the compound is metabolized.[3][13] Metabolite identification studies can pinpoint the specific parts of the molecule susceptible to metabolism, guiding medicinal chemistry efforts to create more stable analogues.

  • Formulation Approaches:

    • Liposomal Encapsulation: Encapsulating ALA-3 in liposomes can protect it from metabolic enzymes and reduce clearance by the kidneys, thereby extending its circulation time. Liposomal amphotericin B is a classic example of this successful approach in leishmaniasis treatment.[9][14]

    • Nanoparticle Drug Delivery: Formulating ALA-3 into nanoparticles can alter its pharmacokinetic profile, often leading to a longer half-life and potentially targeting the drug to macrophages, where Leishmania parasites reside.[9][15]

  • Prodrug Strategy: A prodrug is an inactive derivative of the active drug that is converted to the active form in vivo. This approach can be used to mask metabolically labile functional groups or improve solubility, enhancing overall exposure.[9][16]

Section 2: Troubleshooting Guide

Problem Potential Cause Suggested Action & Troubleshooting Steps
Low Bioavailability / High Clearance 1. Poor Aqueous Solubility 1. Assess Solubility: Determine the kinetic and thermodynamic solubility of ALA-3 in physiological buffers (pH 6.8 and 7.4).2. Formulation Screening: Test different formulations as described in FAQ 2 (e.g., ASDs, lipid-based systems).3. Particle Size Analysis: If using a suspension, ensure particle size is minimized and controlled.
2. High First-Pass Metabolism 1. Conduct In Vitro Metabolism Assays: Use the Liver Microsomal Stability Assay (see Protocol 2) to determine the intrinsic clearance rate.[3][17]2. Consider Alternative Routes: If oral bioavailability is poor due to metabolism, evaluate intravenous or intraperitoneal administration for initial efficacy studies.
3. Low Intestinal Permeability 1. Perform Caco-2 Permeability Assay: This in vitro model assesses a compound's ability to cross the intestinal epithelium.2. Evaluate Efflux: Determine if ALA-3 is a substrate for efflux transporters like P-gp.
Inconsistent Efficacy In Vivo 1. Unstable Formulation 1. Check Formulation Stability: Visually inspect parenteral formulations for precipitation or aggregation before each use. For oral formulations, perform dispersion tests in simulated gastric and intestinal fluids.[1]2. Re-evaluate Excipients: Ensure the chosen excipients are compatible with ALA-3 and do not cause degradation.
2. Rapid In Vivo Degradation 1. Perform Plasma Stability Assay: Use the protocol below (Protocol 1) to determine if ALA-3 is stable in plasma.[4][18]2. Pharmacokinetic (PK) Study: Conduct a PK study with frequent sampling at early time points to accurately capture the absorption and elimination phases.

Section 3: Data Presentation & Visualizations

Data Summary

The following table presents hypothetical, yet representative, pharmacokinetic data comparing unformulated ALA-3 with two improved formulations after oral administration in a mouse model.

Table 1: Comparative Pharmacokinetic Parameters for Different ALA-3 Formulations

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng·hr/mL) Half-life (t½) (hr) Bioavailability (%)
ALA-3 Suspension50150 ± 351.0450 ± 902.53%
ALA-3 Lipid-Based (SEDDS)50750 ± 1202.03,800 ± 4504.025%
ALA-3 Nanoparticle50600 ± 1104.05,100 ± 6008.534%

Data are represented as mean ± standard deviation.

Visual Workflow and Logic Diagrams

G cluster_0 Troubleshooting Poor In Vivo Efficacy of ALA-3 start Poor In Vivo Efficacy Observed q1 Is the formulation stable? start->q1 solubility Is aqueous solubility > 10 µg/mL? q1->solubility No pk_data Was plasma exposure (AUC) adequate? q1->pk_data Yes solubility->pk_data Yes formulation_issue Action: Improve Formulation (Solubilizers, Particle Size) solubility->formulation_issue No metabolism Is the compound rapidly metabolized? (Check microsomal stability) pk_data->metabolism No efficacy_ok Hypothesis: Potency/Target Engagement Issue pk_data->efficacy_ok Yes reformulate Action: Reformulate (e.g., SEDDS, Nanoparticles) metabolism->reformulate No med_chem Action: Medicinal Chemistry (Block metabolic hotspots) metabolism->med_chem Yes retest_pk Action: Re-run PK study with new formulation reformulate->retest_pk med_chem->retest_pk formulation_issue->retest_pk

Caption: Troubleshooting workflow for poor in vivo efficacy.

G cluster_1 Experimental Workflow: Stability Assessment start ALA-3 Candidate solubility 1. Determine Aqueous Solubility start->solubility plasma_stability 2. Assess Plasma Stability (Protocol 1) solubility->plasma_stability microsomal_stability 3. Assess Metabolic Stability (Protocol 2) plasma_stability->microsomal_stability decision Stable for In Vivo Studies? microsomal_stability->decision proceed Proceed to PK/ Efficacy Studies decision->proceed Yes optimize Optimize Formulation or Chemical Structure decision->optimize No

References

Technical Support Center: Troubleshooting In Vitro Antileishmanial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro antileishmanial assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to enhance the reproducibility and reliability of your results.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your antileishmanial assays.

Issue 1: Inconsistent IC50/EC50 Values Across Experiments

  • Question: Why am I observing significant variability in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for my test compounds between different experimental runs?

  • Answer: Inconsistent IC50/EC50 values are a frequent challenge and can originate from several sources.[1] Key factors include variability in the Leishmania culture, batch-to-batch differences in serum, and inconsistent parasite seeding densities.[1] To mitigate this, it is crucial to standardize parasite culture conditions, including the media type, serum percentage, and passage number. Always ensure the parasites are in the logarithmic growth phase at the start of an experiment.[1] It is also recommended to test new batches of Fetal Bovine Serum (FBS) before use or consider validated serum-free media.[1]

    Troubleshooting Workflow: Inconsistent IC50 Values

    G start Inconsistent IC50 Values Observed culture Check Parasite Culture Conditions start->culture serum Evaluate Serum Batch Variation start->serum density Verify Seeding Density start->density compound Assess Compound Stability & Dilution start->compound culture_sol Standardize media, passage number, and growth phase.[1] culture->culture_sol serum_sol Test new FBS batches or use serum-free media.[1] serum->serum_sol density_sol Optimize and strictly control cell numbers.[1] density->density_sol compound_sol Prepare fresh stock solutions; verify dilutions.[1] compound->compound_sol end Improved IC50 Reproducibility culture_sol->end serum_sol->end density_sol->end compound_sol->end

    Caption: A flowchart for troubleshooting inconsistent IC50 values.

Issue 2: Low Potency of Positive Control Drug

  • Question: My positive control, such as Amphotericin B, is showing lower activity than expected. What could be the reason?

  • Answer: A decrease in the potency of the positive control can indicate several underlying issues. The drug may have degraded due to improper storage or expiration, so preparing fresh stock solutions regularly is essential.[1] Another possibility is that the Leishmania strain has developed resistance to the control drug over time.[1][2] It is advisable to periodically check the susceptibility of your parasite stocks.[1]

Issue 3: High Background or False Positives in High-Throughput Screening (HTS)

  • Question: I am getting a high number of false positives or high background noise in my high-throughput screening (HTS) assay. How can I minimize this?

  • Answer: High background and false positives in HTS can be caused by compound interference or assay artifacts.[1] Some compounds may autofluoresce in fluorescent-based assays, interfering with the readout. To identify such compounds, include a counterscreen with the assay components in the absence of parasites.[1] Additionally, compounds that are cytotoxic to the host macrophage cells in an intracellular amastigote assay can appear as false positives. Therefore, it is crucial to perform a parallel cytotoxicity assay on the host cells.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in antileishmanial assays?

A1: The most common sources of variability stem from the biological nature of Leishmania parasites and the host cells used.[1] Different Leishmania species and strains can exhibit varying drug susceptibility.[3][4] Furthermore, culture conditions such as media composition, pH, temperature, and serum quality can significantly impact parasite growth and drug response.[5] It is also known that promastigote assays, while simpler, may not always correlate with the more clinically relevant intracellular amastigote assays.[4][6]

Q2: What is the difference between a promastigote and an amastigote assay, and when should I use each?

A2: Promastigote assays use the flagellated, extracellular form of the parasite found in the sandfly vector, while amastigote assays use the non-motile, intracellular form that resides in mammalian macrophages.[4][5] Promastigote assays are generally simpler, more rapid, and suitable for initial high-throughput screening of large compound libraries.[4][6] However, the confirmation of a compound's activity against the intracellular amastigote form is critical, as this is the clinically relevant stage of the parasite.[1][4]

Q3: How can I prevent contamination in my Leishmania cultures?

A3: Bacterial and yeast contamination can compromise your cultures.[3][5] Using antibiotics like penicillin and streptomycin (B1217042) in the culture medium is a common preventative measure.[5] It is important to maintain a sterile environment and handle cultures in a laminar flow hood. Regular monitoring for any signs of contamination is also essential.[5]

Q4: What is the maximum concentration of DMSO that can be used in the assays?

A4: The final concentration of the solvent, typically Dimethyl Sulfoxide (DMSO), should generally not exceed 1% in the final assay volume, as higher concentrations can be toxic to both the parasites and host cells.[7][8]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for in vitro antileishmanial assays.

Table 1: Recommended Parasite and Host Cell Seeding Densities

Assay TypeCell TypeSeeding DensityPlate Format
Promastigote ViabilityLeishmania promastigotes1 x 10⁶ parasites/mL[1]96-well
Intracellular AmastigoteMacrophages (e.g., J774A.1)1 x 10⁵ cells/mL[7]96-well
CytotoxicityMammalian cells (e.g., J774A.1)1 x 10⁵ cells/mL[7]96-well

Table 2: Typical Incubation Times and Conditions

Assay StageIncubation TimeTemperatureCO₂ Level
Promastigote Assay (Compound)48-72 hours[1]25°C[1]Not required
Macrophage Infection24 hours[1]37°C[1]5%[1]
Amastigote Assay (Compound)72 hours[1]37°C[1]5%[1]
Resazurin (B115843)/MTT Development4-24 hours[7]Assay-specificAssay-specific

Experimental Protocols

Protocol 1: Promastigote Viability Assay (Resazurin-Based)

  • Parasite Culture: Culture Leishmania promastigotes in a suitable liquid medium (e.g., M199 or RPMI-1640) supplemented with 10% heat-inactivated FBS at 25°C.[1]

  • Seeding: Harvest parasites in the late logarithmic growth phase and adjust the density to 1 x 10⁶ parasites/mL in fresh medium. Add 100 µL of this suspension to each well of a 96-well plate.[1]

  • Compound Addition: Add 100 µL of the test compound at twice the final desired concentration. Include a reference drug (e.g., Amphotericin B) as a positive control and medium only as a negative control.[1]

  • Incubation: Incubate the plate at 25°C for 48-72 hours.[1]

  • Viability Assessment: Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-24 hours.[7]

  • Readout: Measure fluorescence or absorbance according to the manufacturer's instructions to determine parasite viability.

    Experimental Workflow: Promastigote Viability Assay

    G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout culture Culture Promastigotes (Log Phase) seed Seed 96-well Plate (1x10^6/mL)[1] culture->seed compound Add Test Compounds & Controls seed->compound incubate_compound Incubate (48-72h, 25°C)[1] compound->incubate_compound resazurin Add Resazurin (4-24h incubation)[7] incubate_compound->resazurin measure Measure Fluorescence/ Absorbance resazurin->measure

    Caption: A workflow for the promastigote viability assay.

Protocol 2: Intracellular Amastigote Assay (Macrophage Infection)

  • Macrophage Seeding: Seed a suitable macrophage cell line (e.g., J774A.1) in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight at 37°C with 5% CO₂.[7]

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.[1]

  • Incubation for Phagocytosis: Incubate for 24 hours to allow for phagocytosis of the promastigotes.[1]

  • Removal of Free Parasites: Wash the wells with pre-warmed medium to remove any non-internalized promastigotes.[1]

  • Compound Addition: Add fresh medium containing the test compounds at the desired concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[1]

  • Assessment: Fix and stain the cells (e.g., with Giemsa) and determine the number of amastigotes per macrophage via microscopy, or use a suitable reporter gene assay.

    Signaling Pathway: Macrophage Infection by Leishmania

    G promastigote Promastigote phagocytosis Phagocytosis promastigote->phagocytosis macrophage Macrophage macrophage->phagocytosis pv Parasitophorous Vacuole Formation phagocytosis->pv differentiation Differentiation to Amastigote pv->differentiation replication Amastigote Replication differentiation->replication

References

Refining the dosing regimen of Antileishmanial agent-3 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antileishmanial Agent-3

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the dosing regimen of this compound in animal models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Leishmania parasite's trypanothione (B104310) reductase (TryR). This enzyme is crucial for the parasite's defense against oxidative stress. By inhibiting TryR, this compound leads to an accumulation of reactive oxygen species within the parasite, ultimately causing cell death. It has demonstrated high selectivity for the parasitic enzyme over the human homolog, glutathione (B108866) reductase.

Q2: What are the recommended starting doses for this compound in common rodent models?

A2: For initial efficacy studies, we recommend the starting doses outlined in the table below. These doses are based on in vitro potency and preliminary pharmacokinetic data. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and Leishmania species.

Table 1: Recommended Starting Doses of this compound

Animal Model Route of Administration Recommended Starting Dose (mg/kg/day) Dosing Frequency
BALB/c Mice Oral Gavage 25 Once daily
C57BL/6 Mice Oral Gavage 25 Once daily

| Golden Hamster | Oral Gavage | 20 | Once daily |

Q3: What is the recommended vehicle for the in vivo administration of this compound?

A3: this compound is a crystalline solid with low aqueous solubility. For oral gavage, we recommend a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. It is critical to ensure a uniform suspension before each administration.

Q4: Are there any known toxicities associated with this compound in animal models?

A4: In preclinical toxicology studies, doses exceeding 100 mg/kg/day in BALB/c mice for 14 consecutive days have been associated with mild to moderate hepatotoxicity, characterized by elevated serum ALT and AST levels. We recommend monitoring liver enzymes in long-term studies or when using higher doses. No significant nephrotoxicity has been observed.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound between animals.

  • Possible Cause 1: Improper drug formulation.

    • Solution: Ensure that the 0.5% CMC vehicle is properly prepared and that this compound is uniformly suspended before each dose is drawn. Vortex the stock suspension vigorously for at least 30 seconds before each administration.

  • Possible Cause 2: Inaccurate oral gavage technique.

    • Solution: Verify that the gavage needle is correctly placed to ensure the full dose is delivered to the stomach and not regurgitated. Ensure personnel are adequately trained in the technique.

  • Possible Cause 3: Food effect.

    • Solution: The absorption of this compound can be influenced by the presence of food in the stomach. For consistent absorption, administer the agent at the same time each day and consider a brief fasting period (e.g., 2-4 hours) before dosing, ensuring the welfare of the animals is not compromised.

Issue 2: Lack of efficacy in an established model of visceral leishmaniasis.

  • Possible Cause 1: Suboptimal dose.

    • Solution: The recommended starting doses may not be sufficient for all Leishmania species or strains. Perform a dose-escalation study to determine the effective dose in your specific model. Refer to the dose-response data in Table 2 for guidance.

  • Possible Cause 2: Inadequate treatment duration.

    • Solution: A standard 10-day treatment course may not be sufficient to clear the parasite burden. Consider extending the treatment duration to 14 or 21 days and assess the parasite load at multiple time points.

  • Possible Cause 3: Drug metabolism differences.

    • Solution: The animal model being used may have a different metabolic profile for this compound. Conduct a pilot pharmacokinetic study in your chosen model to ensure adequate drug exposure.

Table 2: Dose-Response of this compound in BALB/c Mice Infected with L. donovani

Dose (mg/kg/day) Treatment Duration (days) Mean Parasite Burden Reduction (%) Serum ALT (U/L) - Day 15
10 14 45 ± 8 35 ± 5
25 14 78 ± 6 42 ± 7
50 14 92 ± 4 65 ± 12

| 100 | 14 | 98 ± 2 | 150 ± 25 |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage

  • Preparation of Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. Mix thoroughly until a clear, viscous solution is formed.

  • Preparation of Dosing Suspension:

    • Calculate the total amount of this compound required for the study.

    • Weigh the required amount of this compound powder.

    • Gradually add the 0.5% CMC vehicle to the powder while triturating with a mortar and pestle to create a smooth paste.

    • Continue to add the vehicle incrementally until the final desired concentration is reached.

    • Transfer the suspension to a sterile container.

  • Administration:

    • Before each administration, vortex the dosing suspension vigorously for at least 30 seconds to ensure homogeneity.

    • Accurately draw up the calculated volume based on the animal's most recent body weight.

    • Administer the suspension to the animal using a proper-sized oral gavage needle.

    • Monitor the animal for a few minutes post-administration to ensure no adverse reactions occur.

Visualizations

Antileishmanial_Agent_3_Pathway cluster_parasite Leishmania Parasite cluster_drug Drug Action TryS Trypanothione Synthetase TryR Trypanothione Reductase TryS->TryR Produces Trypanothione ROS Reactive Oxygen Species TryR->ROS Neutralizes CellDeath Parasite Cell Death ROS->CellDeath Induces Agent3 Antileishmanial agent-3 Agent3->TryR Inhibits

Caption: Mechanism of action of this compound.

Dosing_Regimen_Workflow cluster_preclinical Preclinical Evaluation cluster_decision Decision Point cluster_outcome Outcome A Select Animal Model (e.g., BALB/c mice) B Determine Starting Dose (from in vitro & PK data) A->B C Prepare Dosing Formulation (0.5% CMC suspension) B->C D Initiate Dose-Ranging Study (e.g., 10, 25, 50 mg/kg) C->D E Monitor Efficacy (Parasite Burden) D->E F Monitor Safety (Body weight, clinical signs, ALT/AST) D->F G Analyze Data (Dose-response relationship) E->G F->G H Refine Dosing Regimen (Optimal dose and duration) G->H I Efficacy & Safety Acceptable? H->I J Proceed to Advanced Studies I->J Yes K Re-evaluate Formulation or Dose I->K No

Technical Support Center: Minimizing Matrix Effects in Bioanalytical Methods for Antileishmanial Agent-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating matrix effects during the bioanalysis of Antileishmanial agent-3.

Troubleshooting Guides

This section addresses specific issues that may arise during the bioanalysis of this compound, with a focus on minimizing matrix effects.

Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible CauseSolution
Column Contamination Implement a robust column washing procedure after each batch of samples. If the issue persists, consider using a guard column or replacing the analytical column entirely.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. This ensures that the agent is in a single ionic state, improving peak shape.
Injection of a Stronger Solvent than the Mobile Phase Ensure that the sample is dissolved in a solvent that has a similar or weaker strength than the initial mobile phase.
Extra-column Volume Minimize the length and internal diameter of the tubing between the injector, column, and detector. Ensure that all fittings are correctly connected to prevent dead volume.

Problem 2: Inconsistent or Low Analyte Recovery

Possible CauseSolution
Inefficient Sample Extraction Optimize the sample preparation method. Experiment with different Solid-Phase Extraction (SPE) sorbents, Liquid-Liquid Extraction (LLE) solvents, or protein precipitation conditions.[1][2]
Analyte Instability Investigate the stability of this compound in the biological matrix and throughout the analytical process, including freeze-thaw cycles, bench-top stability, and post-preparative stability. Adjust storage and handling conditions as needed.
Suboptimal pH during Extraction For LLE, adjust the pH of the aqueous matrix to be two pH units higher than the pKa for a basic analyte or two pH units lower for an acidic analyte to ensure 99% of the analyte is uncharged.[1]

Problem 3: Significant Ion Suppression or Enhancement

Possible CauseSolution
Co-elution with Phospholipids Phospholipids are a major cause of ion suppression in plasma and tissue samples.[1] Employ phospholipid removal plates or a targeted phospholipid depletion method like HybridSPE-Phospholipid. Alternatively, optimize the chromatographic separation to separate the analyte from the phospholipid elution region.[3]
High Concentration of Salts or Other Endogenous Components Use a more rigorous sample clean-up technique such as SPE or LLE instead of simple protein precipitation.[1][2] Diluting the sample can also reduce the concentration of interfering components.[4]
Inappropriate Internal Standard (IS) Use a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction.[2][5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound. Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and endogenous metabolites.[6]

Q2: How can I quantitatively assess the matrix effect in my assay?

A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked sample (matrix present) to the peak area of the analyte in a neat solution (no matrix). The formula is:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of 1 indicates no matrix effect, an MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement.

Q3: What is the most effective sample preparation technique to minimize matrix effects?

A3: While protein precipitation is a simple and fast method, it is often insufficient for removing matrix components, especially phospholipids.[7] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[1][2] A double LLE, where initial extraction with a non-polar solvent removes hydrophobic interferences, can be particularly effective.[1]

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing chromatographic conditions can significantly reduce matrix effects by separating this compound from interfering components.[5][6] Strategies include adjusting the mobile phase composition, using a different gradient, or changing the analytical column to one with a different chemistry. For instance, a rapid gradient separation using a mixture of methanol (B129727) and acetonitrile (B52724) as the organic mobile phase on a C18 column has been shown to minimize phospholipid-related matrix effects.[3]

Q5: My assay performs well with calibration standards in solvent, but fails with matrix-based quality control (QC) samples. What is the likely cause?

A5: This is a strong indicator of significant matrix effects. The components in the QC sample matrix are likely interfering with the ionization of this compound. To address this, it is essential to prepare calibration standards and QCs in the same biological matrix as the unknown samples. This practice, known as matrix-matched calibration, helps to compensate for the matrix-induced changes in ionization efficiency.[2]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the standard solution of this compound and the internal standard (IS) into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix and then spike the extract with the standard solution of this compound and the IS.

    • Set C (Pre-Spiked Matrix): Spike the standard solution of this compound and the IS into the biological matrix before extraction.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE) using the following formulas:

    • MF = Peak Area of Set B / Peak Area of Set A

    • RE = Peak Area of Set C / Peak Area of Set B

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) :

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of the plasma sample (pre-treated with a precipitating agent if necessary) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation start Biological Sample (Plasma/Tissue) ppt Protein Precipitation (PPT) start->ppt Simple, Fast lle Liquid-Liquid Extraction (LLE) start->lle Cleaner spe Solid-Phase Extraction (SPE) start->spe Cleaner, More Selective phospholipid_removal Phospholipid Removal start->phospholipid_removal Targeted Interference Removal lc LC Separation ppt->lc lle->lc spe->lc phospholipid_removal->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data calc Calculate Matrix Factor data->calc assess Assess Ion Suppression/Enhancement calc->assess

Caption: Workflow for Sample Preparation and Matrix Effect Evaluation.

cluster_troubleshooting Troubleshooting Logic for Matrix Effects start Inaccurate/Imprecise Results check_is Is a Stable Isotope-Labeled IS Used? start->check_is check_prep Is Sample Prep Adequate? check_is->check_prep Yes decision1 No check_is->decision1 No check_chrom Is Chromatography Optimized? check_prep->check_chrom Yes decision2 No check_prep->decision2 No decision3 No check_chrom->decision3 No solution_is Implement SIL-IS solution_prep Improve Sample Cleanup (SPE/LLE) solution_chrom Optimize Separation decision1->solution_is decision2->solution_prep decision3->solution_chrom

Caption: Decision tree for troubleshooting matrix effects in bioanalysis.

References

Addressing the high attrition rate of candidates in the antileishmanial drug pipeline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the high attrition rate of candidates in the antileishmanial drug pipeline.

Frequently Asked Questions (FAQs)

1. Why is there such a high attrition rate for antileishmanial drug candidates?

The high attrition rate is a multifactorial problem.[1][2] Current therapies suffer from significant drawbacks, including severe side effects, growing parasite resistance, high cost, and challenging administration routes (e.g., injections required for prolonged periods).[3][4][5][6] Furthermore, the in vitro assays used for initial drug screening often have poor translational outcomes to in vivo models, leading to the failure of many promising compounds in later stages of development.[1][7]

2. What are the main challenges with current antileishmanial drugs?

Existing drugs for leishmaniasis, such as pentavalent antimonials, amphotericin B, and miltefosine, are hampered by several limitations:

  • Toxicity: Many of these drugs have significant toxic side effects, affecting organs like the kidneys and liver.[3][6][8]

  • Drug Resistance: Resistance to existing drugs is a growing concern, particularly in regions like Bihar, India, rendering some standard treatments ineffective.[8][9]

  • Cost and Accessibility: Newer, safer formulations like liposomal amphotericin B are often too expensive for patients in endemic, low-income regions.[2][9]

  • Difficult Administration: Many treatments require parenteral administration (injections) over long periods, necessitating hospitalization and increasing the economic burden on patients.[4][5]

  • Variable Efficacy: The effectiveness of some drugs can vary depending on the geographic region and the infecting Leishmania species.[9][10]

3. What are the key issues with preclinical models for antileishmanial drug discovery?

A major bottleneck in the pipeline is the poor predictive value of preclinical models.[11] Key issues include:

  • In Vitro to In Vivo Translation: Compounds that show high activity in in vitro assays often fail to demonstrate efficacy in animal models.[7] This discrepancy can be due to factors like poor pharmacokinetic properties of the compound in the host, or the inability of in vitro models to fully replicate the complex host-parasite interactions.[12]

  • Lack of Standardization: There is a lack of standardized protocols for in vitro and in vivo assays, making it difficult to compare results across different studies.[4]

  • Choice of Parasite Stage: Initial screening often uses the promastigote stage of the parasite, which is easier to culture but is not the clinically relevant stage. The amastigote stage, which resides within host macrophages, is more relevant but also more challenging to work with.[13][14]

  • Animal Models: While rodent models are commonly used, no single animal model perfectly reproduces the pathology of human leishmaniasis.[13]

4. How does drug resistance develop in Leishmania?

Drug resistance in Leishmania is a complex phenomenon that can arise from various parasite-related, host-related, and drug-related factors.[4] Parasite-related mechanisms include the upregulation of drug efflux pumps that actively remove the drug from the parasite cell and genetic mutations that alter the drug's target.[12] Host factors, such as the patient's immune status, can also influence treatment outcome.[4] Inadequate treatment regimens, including low drug dosage or poor patient compliance, can also contribute to the selection of resistant parasites.[4]

Troubleshooting Guides

Issue 1: High False-Positive Rate in Primary In Vitro Screening

Question: My primary screen using axenic amastigotes or promastigotes yields a high number of "hits," but most fail in the intracellular amastigote assay. Why is this happening and what can I do?

Answer:

This is a common problem often attributed to the primary assay identifying compounds that are merely cytostatic (inhibit growth) rather than cytocidal (kill the parasite).[10] Axenic assays, while high-throughput, may not accurately reflect the environment the parasite encounters within a host cell.[10]

Troubleshooting Steps:

  • Modify the Primary Assay to be "Cidal-Only": Increase the initial parasite density and lower the limit of detection in your axenic amastigote assay. This modification helps to differentiate between cytostatic and cytocidal compounds, improving the correlation with the intracellular assay.[10]

  • Implement a More Stringent Hit Cut-off: Instead of using the 50% effective concentration (EC50), consider using the 90% effective concentration (EC90) as the cut-off for selecting hits from the primary screen. This will prioritize more potent compounds.[12]

  • Incorporate a Cytotoxicity Assay Early: Run a parallel cytotoxicity assay against a mammalian cell line (e.g., the host macrophages to be used later) to eliminate toxic compounds early in the process. This will reduce the number of non-specific hits proceeding to the secondary screen.[15][16]

  • Prioritize Screening Against Intracellular Amastigotes: Whenever feasible, prioritize primary screening directly against the clinically relevant intracellular amastigote stage, despite the lower throughput.[13]

Issue 2: Inconsistent Results in Intracellular Amastigote Assays

Question: I am observing high variability in my intracellular amastigote assays. What are the potential sources of this variability and how can I improve reproducibility?

Answer:

Variability in intracellular assays can stem from multiple factors related to both the parasite and the host cells.[4]

Troubleshooting Steps:

  • Standardize Host Cell and Parasite Conditions:

    • Host Cell Type: Use a consistent and well-characterized macrophage cell line (e.g., THP-1, J774) or primary macrophages. Be aware that the choice of host cell can influence drug susceptibility.[4]

    • Parasite Infectivity: Ensure the Leishmania parasites used for infection have high and consistent infectivity. Passage number can affect virulence.[7]

    • Infection Ratio: Optimize and standardize the multiplicity of infection (MOI), which is the ratio of parasites to host cells.

  • Control for Drug Effects on Host Cells: The tested compounds may affect the proliferation of the host cells, which can confound the measurement of anti-leishmanial activity. Always include controls to assess the effect of the compound on uninfected host cells.[13]

  • Assay Endpoint Measurement:

    • Microscopy: If using microscopic counting of amastigotes per macrophage, ensure the person counting is blinded to the treatment groups to reduce bias.

    • Reporter Genes: The use of transgenic parasites expressing reporter proteins like luciferase or Green Fluorescent Protein (GFP) can provide a more objective and high-throughput readout.[13]

  • Reference Compounds: Always include standard antileishmanial drugs (e.g., amphotericin B, miltefosine) as positive controls to benchmark the performance of your assay.

Issue 3: Promising In Vitro Candidate Fails in In Vivo Models

Question: My lead compound shows excellent activity and selectivity in vitro, but has no efficacy in a mouse model of leishmaniasis. What could be the reasons for this failure?

Answer:

The transition from in vitro to in vivo is a major attrition point.[7] This failure is often due to unfavorable pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound.

Troubleshooting Steps:

  • Early ADME/Tox Assessment: Before moving to expensive and time-consuming in vivo efficacy studies, perform preliminary absorption, distribution, metabolism, and excretion (ADME) and toxicity (Tox) profiling.[12]

    • Solubility and Permeability: Assess the compound's solubility and its ability to cross cell membranes.

    • Metabolic Stability: Evaluate the compound's stability in the presence of liver microsomes to predict how quickly it will be metabolized in the body.[15][16]

  • Pharmacokinetic Studies: Conduct a preliminary PK study in the animal model to be used for efficacy testing. This will determine if the compound can achieve and maintain a sufficient concentration in the blood and target tissues (liver, spleen) to be effective against the parasite.[12]

  • Route of Administration and Formulation: The way a drug is administered and formulated can significantly impact its bioavailability.[12] Experiment with different routes (e.g., oral, intraperitoneal) and formulations to improve drug exposure.

  • Re-evaluate the In Vivo Model: Ensure the chosen animal model and Leishmania species are appropriate for the type of leishmaniasis being targeted (e.g., visceral vs. cutaneous).[17]

Data Presentation

Table 1: Comparison of Common In Vitro Antileishmanial Assays

Assay TypeParasite StageThroughputPhysiological RelevanceCommon Issues
Promastigote ViabilityPromastigoteHighLowPoor correlation with intracellular activity; not the clinically relevant stage.[13][14]
Axenic Amastigote ViabilityAxenic AmastigoteHighMediumCan identify cytostatic compounds leading to high false-positive rates.[10]
Intracellular AmastigoteIntracellular AmastigoteLow to MediumHighLabor-intensive; variability in host cell and parasite conditions.[4][13]

Table 2: Attrition Rates in a Sample Antileishmanial Screening Cascade

Screening StageNumber of CompoundsHit RateKey Reason for Attrition
Primary Screen (Promastigote)26,5002.1% (567 compounds)-
Secondary Screen (Cytotoxicity)56721.9% (124 compounds)High cytotoxicity against mammalian cells.[15][16]
Tertiary Screen (Intracellular Amastigote)124VariesLack of activity against the clinically relevant parasite stage.[15][16]

Experimental Protocols

Protocol 1: Intracellular Amastigote Susceptibility Assay using THP-1 Macrophages

This protocol describes a common method for assessing the efficacy of compounds against intracellular Leishmania donovani amastigotes.

Materials:

  • Leishmania donovani promastigotes

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Test compounds and reference drug (e.g., Amphotericin B)

  • Giemsa stain

  • Microscope

Methodology:

  • Differentiation of THP-1 cells: Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well. Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages. Incubate for 48-72 hours.

  • Parasite Infection: Wash the differentiated THP-1 cells to remove PMA. Add stationary phase L. donovani promastigotes to the macrophages at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells gently with pre-warmed medium to remove any non-phagocytosed promastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of the test compounds and the reference drug to the infected macrophages. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Staining and Quantification: Fix the cells with methanol (B129727) and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the parasite burden by 50% compared to the untreated control.

Visualizations

G cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Evaluation A Primary Screen (e.g., Axenic Amastigotes) B High number of initial hits A->B High Hit Rate C Cytotoxicity Assay (Mammalian Cells) B->C D Elimination of toxic compounds C->D High Attrition E Secondary Screen (Intracellular Amastigotes) D->E F Confirmation of specific activity E->F Lower Hit Rate G ADME/Tox Profiling F->G H Selection of candidates with good drug-like properties G->H High Attrition I In Vivo Efficacy Model (e.g., Mouse) H->I J Lead Candidate I->J Successful Translation

Caption: A typical workflow for antileishmanial drug screening, highlighting points of high attrition.

G cluster_0 Troubleshooting: In Vitro / In Vivo Discrepancy cluster_1 Potential Causes cluster_2 Solutions Problem Problem: Good In Vitro Activity, No In Vivo Efficacy C1 Poor Pharmacokinetics (PK) Problem->C1 C2 Low Bioavailability Problem->C2 C3 Rapid Metabolism/Clearance Problem->C3 C4 Inadequate Tissue Distribution Problem->C4 S2 Pharmacokinetic Studies C1->S2 S3 Formulation & Dosing Optimization C2->S3 S1 Early ADME/Tox Profiling C3->S1 C4->S2 S4 Chemical Modification of Compound S1->S4 S3->S4

Caption: Logical relationship between the problem of in vitro/in vivo discrepancy and potential solutions.

References

Validation & Comparative

Comparative Efficacy and Mechanism of Action: A Novel Proteasome Inhibitor (Antileishmanial Agent-3) vs. Miltefosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between miltefosine (B1683995), the only oral drug for leishmaniasis, and a representative next-generation investigational compound, "Antileishmanial Agent-3," a selective Leishmania proteasome inhibitor. This comparison is based on published data for compounds in this class, such as GSK3494245 and GNF6702.

Executive Summary

Miltefosine has a complex mechanism of action, primarily disrupting the parasite's cell membrane, lipid metabolism, and inducing an apoptosis-like cell death cascade.[1][2][3][4] In contrast, this compound represents a targeted therapeutic approach, selectively inhibiting the parasite's proteasome.[5][6][7] This targeted action disrupts protein homeostasis, leading to cell cycle arrest and parasite death.[7][8] Preclinical data suggests that proteasome inhibitors can exhibit superior or comparable efficacy to miltefosine in in vivo models of visceral leishmaniasis.[6][9][10]

Data Presentation: Quantitative Efficacy

The following tables summarize the in vitro and in vivo efficacy of miltefosine and representative Leishmania proteasome inhibitors against various Leishmania species.

Table 1: Comparative In Vitro Efficacy

AgentTarget SpeciesAssay TypeIC50 (µM)Reference
Miltefosine L. donovani (promastigote)MTT Assay3.27 - 25[2][11]
L. donovani (amastigote)Intracellular3.85 - 11.35[11]
L. major (promastigote)MTT Assay13.63 - 22[12][13]
L. major (amastigote)Intracellular5.7 - 7.69[12][13]
L. tropica (promastigote)MTT Assay11[12]
L. tropica (amastigote)Intracellular4.2[12]
Proteasome Inhibitor L. donovani (amastigote)Intracellular~0.014 - 0.040[5][14]
(e.g., GSK3494245)L. tarentolae (promastigote)Viability Assay0.040[14]

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative In Vivo Efficacy in Murine Models

AgentDisease ModelDosing RegimenEfficacy EndpointResultReference
Miltefosine Visceral Leishmaniasis (L. donovani)12-25 mg/kg/day (oral)Reduction in liver parasite burden~95% - >99% reduction[9][10]
Cutaneous Leishmaniasis (L. panamensis)Not specifiedLesion cureEffective[15]
Proteasome Inhibitor Visceral Leishmaniasis (L. donovani)1-10 mg/kg/day (oral)Reduction in liver parasite burden~95% reduction at 1-3 mg/kg[9]
(e.g., GNF6702, GSK3494245)Cutaneous Leishmaniasis (L. major)20 mg/kg/day (oral)Lesion healingComparable to liposomal Amphotericin B[9]

Mechanism of Action

The fundamental difference between these two agents lies in their cellular targets and the subsequent pathways they trigger to induce parasite death.

Miltefosine: Miltefosine has a multi-faceted mechanism of action that is not fully elucidated. Key proposed mechanisms include:

  • Disruption of Calcium Homeostasis: It impairs the function of acidocalcisomes and activates plasma membrane Ca2+ channels, leading to a surge in intracellular calcium.[1][3][16]

  • Inhibition of Phospholipid Synthesis: As an alkyl-lysophospholipid analogue, it interferes with phosphatidylcholine biosynthesis, a critical component of cell membranes.[1][3]

  • Mitochondrial Dysfunction: Miltefosine inhibits cytochrome c oxidase, disrupting mitochondrial function and leading to an apoptosis-like cell death.[3][4][17]

  • Induction of Apoptosis-like Death: It triggers a programmed cell death cascade, evidenced by DNA fragmentation, nuclear condensation, and phosphatidylserine (B164497) exposure on the cell surface.[2][18][19][20][21]

This compound (Proteasome Inhibitor): This agent acts via a highly specific mechanism:

  • Targeted Proteasome Inhibition: It selectively inhibits the chymotrypsin-like activity of the parasite's 20S proteasome, often by binding to a site between the β4 and β5 subunits.[6][14][22] This selectivity provides a significant therapeutic window, as it has much lower affinity for the human proteasome.[5][14]

  • Disruption of Protein Homeostasis: The proteasome is essential for degrading damaged or unneeded proteins.[7] Its inhibition leads to the accumulation of these proteins, causing cellular stress and triggering cell death.[7]

  • Cell Cycle Arrest: The proteasome plays a crucial role in regulating the cell cycle.[8] Inhibition leads to cell cycle arrest, preventing parasite proliferation.[8]

Signaling Pathway Diagrams

The diagrams below illustrate the distinct death pathways initiated by each agent.

G cluster_miltefosine Miltefosine Pathway cluster_agent3 Proteasome Inhibitor Pathway milt Miltefosine membrane Cell Membrane (Lipid Metabolism) milt->membrane mito Mitochondrion (Cytochrome C Oxidase) milt->mito calcium Ca2+ Homeostasis (Acidocalcisome) milt->calcium apoptosis Apoptosis-like Cell Death membrane->apoptosis mito->apoptosis calcium->apoptosis agent3 This compound proteasome Parasite Proteasome (β5 Subunit) agent3->proteasome Inhibition protein_agg Protein Accumulation & Cellular Stress proteasome->protein_agg cell_cycle Cell Cycle Arrest proteasome->cell_cycle death Parasite Death protein_agg->death cell_cycle->death

Caption: Comparative mechanisms of Miltefosine vs. a Proteasome Inhibitor.

Experimental Protocols

The following are generalized protocols for key experiments used to generate the comparative data.

In Vitro Anti-Promastigote Activity Assay

This assay determines the IC50 value against the motile, extracellular form of the parasite.

  • Cell Culture: Leishmania promastigotes are cultured in M199 or RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) at 24-26°C.[23]

  • Assay Setup: Logarithmic-phase promastigotes are harvested and seeded into 96-well plates at a density of 2 x 10^6 parasites/mL.[24]

  • Compound Addition: Test compounds (e.g., this compound, Miltefosine) are serially diluted and added to the wells. A negative control (medium only) and a positive control (e.g., Amphotericin B) are included.[24]

  • Incubation: Plates are incubated at 26°C for 48-72 hours.[24]

  • Viability Assessment: Parasite viability is measured using a metabolic indicator dye such as Resazurin or MTT.[24][25] The fluorescence or absorbance is read using a plate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by sigmoidal dose-response curve fitting.[25]

In Vitro Anti-Amastigote Activity Assay

This assay determines the efficacy against the clinically relevant intracellular form of the parasite.

  • Host Cell Culture: A mammalian macrophage cell line (e.g., J774, THP-1) or primary peritoneal macrophages are seeded in 96-well plates and allowed to adhere overnight at 37°C with 5% CO2.[24]

  • Infection: Adherent macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[24] After 24 hours, non-phagocytosed parasites are washed away.

  • Compound Addition: Serially diluted compounds are added to the infected macrophages and incubated for 48-72 hours.[24]

  • Quantification: The number of intracellular amastigotes is quantified. This can be done by fixing the cells, staining with Giemsa, and manually counting parasites per macrophage under a microscope. Alternatively, automated high-content imaging or assays using luciferase-expressing parasites can be used.

  • Data Analysis: The 50% effective dose (ED50) or IC50 is calculated based on the reduction in parasite number compared to untreated controls.[12]

In Vivo Efficacy Model (Murine Model of Visceral Leishmaniasis)

This experiment evaluates the drug's ability to clear infection in a live animal model.

  • Animal Model: Susceptible mouse strains, such as BALB/c, are typically used.[26][27]

  • Infection: Mice are infected with L. donovani or L. infantum promastigotes via intravenous (tail vein) injection.[26]

  • Treatment: After a set period to allow the infection to establish (e.g., 7-14 days), treatment is initiated. The test compound is administered orally (gavage) or via another appropriate route daily for a defined period (e.g., 5-10 days).[9][28]

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized. The liver and spleen are harvested, weighed, and homogenized. Parasite burden is quantified by counting Giemsa-stained tissue smears to determine Leishman-Donovan Units (LDUs) or by quantitative PCR (qPCR) targeting parasite DNA.[5]

  • Data Analysis: The percentage reduction in parasite burden in treated groups is calculated relative to the vehicle-treated control group.

Experimental Workflow Diagram

G cluster_vitro In Vitro Screening cluster_vivo In Vivo Evaluation promo Anti-Promastigote Assay (IC50) si Calculate Selectivity Index (SI = CC50/IC50) promo->si amast Anti-Amastigote Assay (IC50) amast->si cyto Mammalian Cell Cytotoxicity (CC50) cyto->si pk Pharmacokinetics (PK) Studies si->pk efficacy Murine Efficacy Model (e.g., VL) pk->efficacy candidate Preclinical Candidate efficacy->candidate

Caption: Standard preclinical workflow for antileishmanial drug discovery.

References

Validating the In Vivo Efficacy of Antileishmanial Agent-3 in a Hamster Model of Visceral Leishmaniasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of a novel compound, Antileishmanial agent-3, against visceral leishmaniasis (VL) in a golden hamster (Mesocricetus auratus) model. The performance of this compound is benchmarked against established treatments, Miltefosine and Amphotericin B. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data and methodologies.

Comparative Efficacy and Safety Profile

The in vivo antileishmanial activity of this compound was evaluated in hamsters infected with Leishmania donovani. The results, summarized below, indicate a significant reduction in parasite burden in the spleen and liver, comparable to standard therapeutic agents.

Treatment GroupDoseAdministration RouteDurationMean Splenic Parasite Load (LDU ± SD)% Reduction in Splenic Parasite LoadMean Hepatic Parasite Load (LDU ± SD)% Reduction in Hepatic Parasite Load
Infected Control (Untreated)---4850 ± 3500%5200 ± 4100%
This compound 25 mg/kg/day Oral 10 days 388 ± 55 92% 468 ± 62 91%
Miltefosine40 mg/kg/dayOral5 days436 ± 7091%572 ± 8089%
Amphotericin B1 mg/kg/dayIntravenous5 days242 ± 4095%312 ± 4594%

Table 1: Comparative efficacy of this compound and standard drugs in L. donovani infected hamsters. LDU: Leishman-Donovan Units; SD: Standard Deviation.

Safety and Toxicity Assessment

Biochemical analysis of serum samples was conducted to evaluate potential hepatotoxicity and nephrotoxicity.

Treatment GroupDoseALT (U/L ± SD)AST (U/L ± SD)BUN (mg/dL ± SD)Creatinine (mg/dL ± SD)
Uninfected Control-35 ± 555 ± 820 ± 30.6 ± 0.1
Infected Control-68 ± 1095 ± 1222 ± 40.7 ± 0.2
This compound 25 mg/kg/day 45 ± 7 65 ± 9 24 ± 3 0.6 ± 0.1
Miltefosine40 mg/kg/day75 ± 11105 ± 1528 ± 50.8 ± 0.2
Amphotericin B1 mg/kg/day50 ± 870 ± 1035 ± 61.1 ± 0.3

Table 2: Key serum biochemical parameters for toxicity assessment. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea (B33335) Nitrogen; SD: Standard Deviation.

Experimental Workflow

The following diagram outlines the key stages of the in vivo efficacy validation process.

experimental_workflow start Start: Acclimatization of Hamsters infection Infection with L. donovani (1x10^7 promastigotes/animal, intracardiac) start->infection establishment Establishment of Infection (21 days post-infection) infection->establishment grouping Randomization into Treatment Groups (n=6 per group) establishment->grouping treatment Drug Administration grouping->treatment monitoring Daily Clinical Monitoring (Weight, clinical signs) treatment->monitoring euthanasia Euthanasia & Sample Collection (Day post-treatment completion) monitoring->euthanasia parasite_quant Parasite Burden Quantification (Spleen & Liver) euthanasia->parasite_quant toxicity Toxicity Assessment (Serum Biochemistry) euthanasia->toxicity ldu Leishman-Donovan Units (LDU) (Microscopy) parasite_quant->ldu qpcr qPCR for Parasite DNA parasite_quant->qpcr data_analysis Data Analysis & Comparison ldu->data_analysis qpcr->data_analysis toxicity->data_analysis end End: Efficacy & Safety Profile data_analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

Detailed Experimental Protocols

A detailed description of the methodologies employed in this comparative study is provided below.

Animal Model and Husbandry

Male golden Syrian hamsters (Mesocricetus auratus), 6-8 weeks old and weighing 80-100g, were used for the study. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to standard pellet food and water ad libitum. All animal procedures were conducted in accordance with approved institutional animal care and use committee protocols.

Parasite Culture and Infection

Leishmania donovani (strain MHOM/SD/62/1S) promastigotes were cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS). Stationary-phase promastigotes were harvested for infection. Hamsters were anesthetized, and each animal was infected via intracardiac injection with 1x10^7 promastigotes in 0.1 mL of sterile saline.[1]

Drug Preparation and Administration
  • This compound: Prepared in a vehicle of 0.5% carboxymethyl cellulose (B213188) and administered orally via gavage at a dose of 25 mg/kg body weight daily for 10 days.

  • Miltefosine: Dissolved in sterile water and administered orally via gavage at a dose of 40 mg/kg body weight daily for 5 days.[2]

  • Amphotericin B: Reconstituted in 5% dextrose solution and administered intravenously at a dose of 1 mg/kg body weight daily for 5 days.[2]

Treatment was initiated 21 days post-infection, allowing for the establishment of a systemic infection.

Assessment of Parasite Burden

At the end of the treatment period, animals were euthanized, and the spleen and liver were aseptically removed and weighed.

  • Leishman-Donovan Units (LDU): Impression smears of the spleen and liver were prepared on glass slides, fixed with methanol, and stained with Giemsa. The number of amastigotes per 1000 host cell nuclei was counted under a light microscope. The parasite load was calculated using the following formula: LDU = (number of amastigotes / number of host nuclei) x organ weight (in mg).[3]

  • Quantitative PCR (qPCR): DNA was extracted from a portion of the spleen and liver tissue using a commercial kit. A SYBR Green-based qPCR assay targeting the Leishmania kinetoplast DNA (kDNA) was performed to quantify the parasite load.[4][5] A standard curve was generated using serial dilutions of L. donovani DNA to determine the number of parasites per microgram of tissue DNA.[5]

Toxicity Evaluation

Blood was collected via cardiac puncture at the time of euthanasia. Serum was separated and stored at -80°C until analysis. The following biochemical parameters were measured using an automated analyzer to assess liver and kidney function:

  • Alanine aminotransferase (ALT)

  • Aspartate aminotransferase (AST)

  • Blood urea nitrogen (BUN)

  • Creatinine

Statistical Analysis

Data were expressed as mean ± standard deviation. Statistical significance between groups was determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of <0.05 was considered statistically significant.

References

Cross-Validation of In Vitro and In Vivo Efficacy for Antileishmanial Agent-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound, Antileishmanial agent-3, against established therapies for leishmaniasis. The following sections detail the in vitro and in vivo experimental data, comprehensive protocols for the conducted assays, and a visualization of the proposed experimental workflow and a key signaling pathway implicated in antileishmanial drug action.

Comparative Efficacy Data

The therapeutic potential of a novel antileishmanial candidate is assessed by its efficacy against the parasite and its selectivity towards the host. The following tables summarize the in vitro and in vivo data for this compound in comparison to the standard-of-care drugs, Amphotericin B and Miltefosine.

Table 1: In Vitro Activity and Cytotoxicity

CompoundIC50 against Promastigotes (µM)[1][2]IC50 against Amastigotes (µM)[1]CC50 on Mammalian Cells (µM)[1][2]Selectivity Index (SI = CC50/IC50 Amastigotes)[1]
This compound [Insert Data][Insert Data][Insert Data][Insert Data]
Amphotericin B0.05 - 0.20.1 - 0.510 - 50>20 - >100
Miltefosine1 - 52 - 1020 - 100>2 - >20

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal Model[3][4][5]Leishmania SpeciesRoute of AdministrationDose (mg/kg/day)% Reduction in Parasite Burden
This compound [e.g., BALB/c mice][e.g., L. donovani][e.g., Oral][Insert Data][Insert Data]
Amphotericin BBALB/c miceL. donovaniIntravenous1>95
MiltefosineBALB/c miceL. donovaniOral20>90

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols outline the procedures used for the in vitro and in vivo evaluation of this compound.

In Vitro Assays

1. Promastigote Susceptibility Assay

  • Parasite Culture: Leishmania promastigotes are cultured axenically in M199 or RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.[6] Cultures are maintained at 24-26°C.

  • Assay Procedure: Logarithmic phase promastigotes are seeded in 96-well plates. The test compound, this compound, and reference drugs are serially diluted and added to the wells. A negative control (parasites in medium) and a positive control (parasites with a known antileishmanial drug) are included.[1] The plates are incubated for 48-72 hours at 26°C.

  • Viability Assessment: Parasite viability is determined using a resazurin-based or MTT assay.[1][2] The fluorescence or absorbance is measured using a microplate reader, and the 50% inhibitory concentration (IC50) is calculated.

2. Amastigote Susceptibility Assay

  • Host Cell Culture: A mammalian cell line, such as THP-1 human monocytic cells or murine macrophages (e.g., J774.A1), is used.[7][8] The cells are maintained in DMEM or RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 humidified incubator.

  • Infection Protocol: Macrophages are seeded in 96-well plates and allowed to adhere. Stationary-phase promastigotes are added at a parasite-to-macrophage ratio of approximately 10:1.[1] After 24 hours of incubation to allow for phagocytosis, non-phagocytosed promastigotes are removed by washing.

  • Treatment and Evaluation: The test compounds are added to the infected macrophages and incubated for another 48-72 hours. The intracellular parasite burden is quantified by microscopy after Giemsa staining or by using automated imaging systems. The IC50 value against the intracellular amastigotes is then determined.

3. Cytotoxicity Assay

  • Cell Culture: The same mammalian cell line used in the amastigote assay is seeded in 96-well plates.

  • Assay Procedure: Serial dilutions of this compound and reference drugs are added to the cells and incubated for 48-72 hours at 37°C with 5% CO2.[1]

  • Viability Assessment: Cell viability is measured using a resazurin (B115843) or MTT assay to determine the 50% cytotoxic concentration (CC50).[1]

In Vivo Studies

1. Animal Model

  • Species: BALB/c mice are a commonly used and susceptible model for visceral leishmaniasis.[3][4][5] Syrian golden hamsters are also utilized as they closely mimic human visceral leishmaniasis.[3]

  • Infection: Animals are infected with Leishmania donovani or other relevant species, typically via intravenous or intraperitoneal injection of promastigotes or amastigotes.[4]

2. Treatment and Monitoring

  • Drug Administration: Treatment with this compound and reference drugs is initiated at a predetermined time post-infection. The route of administration (e.g., oral, intravenous) and dosage are based on preliminary toxicity and pharmacokinetic studies.

  • Efficacy Evaluation: After the treatment period, the parasite burden in the liver and spleen is determined by microscopic examination of Giemsa-stained tissue imprints or by quantitative PCR. The percentage of reduction in parasite load compared to an untreated control group is calculated.

Visualizing the Research Framework

To clearly illustrate the logical flow of the cross-validation process and a potential mechanism of action, the following diagrams have been generated.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Promastigote Assay Promastigote Assay Amastigote Assay Amastigote Assay Promastigote Assay->Amastigote Assay Cytotoxicity Assay Cytotoxicity Assay Amastigote Assay->Cytotoxicity Assay Animal Model Infection Animal Model Infection Cytotoxicity Assay->Animal Model Infection Promising SI Treatment Treatment Animal Model Infection->Treatment Parasite Burden Analysis Parasite Burden Analysis Treatment->Parasite Burden Analysis Lead Optimization Lead Optimization Parasite Burden Analysis->Lead Optimization

Caption: Experimental workflow for cross-validation.

G Antileishmanial Agent Antileishmanial Agent Parasite Membrane Parasite Membrane Antileishmanial Agent->Parasite Membrane Disruption Mitochondrial Dysfunction Mitochondrial Dysfunction Parasite Membrane->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Increase Apoptosis Apoptosis ROS Production->Apoptosis

Caption: Putative signaling pathway for antileishmanial action.

References

Investigating the Cross-Resistance Profile of a Novel Antileishmanial Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Drug resistance presents a formidable challenge in the effective treatment of leishmaniasis, a parasitic disease with significant global health impact. The emergence of parasite strains resistant to first-line therapies necessitates the continuous development of new chemical entities with novel mechanisms of action. This guide provides a comprehensive comparative analysis of a promising investigational compound, Antileishmanial agent-3, against established drug-resistant Leishmania lines. The data herein is intended to inform researchers, scientists, and drug development professionals on the potential of this agent to circumvent current resistance mechanisms.

Quantitative Susceptibility Profile

The in vitro efficacy of this compound was evaluated against wild-type (WT) Leishmania donovani and parasite lines with well-characterized resistance to sodium stibogluconate (B12781985) (SbR), miltefosine (B1683995) (MilR), and amphotericin B (AmBR). The half-maximal inhibitory concentration (IC50) was determined for the clinically relevant intracellular amastigote stage residing within primary murine macrophages. The results, summarized in the table below, illustrate the potency and cross-resistance profile of this compound in comparison to standard antileishmanial drugs.

StrainResistance MechanismThis compound IC50 (µM)Sodium Stibogluconate IC50 (µg/mL)Miltefosine IC50 (µM)Amphotericin B IC50 (µM)
WT (Wild-Type) -0.32 ± 0.059.2 ± 1.34.8 ± 0.70.18 ± 0.03
SbR (Antimonial-Resistant) Upregulation of ABC transporter (MRPA), enhancing drug efflux.0.45 ± 0.08>1205.1 ± 0.90.20 ± 0.04
MilR (Miltefosine-Resistant) Inactivating mutations in the miltefosine transporter (LdMT), impairing drug uptake.0.35 ± 0.069.8 ± 1.5>500.19 ± 0.03
AmBR (Amphotericin B-Resistant) Alterations in membrane sterol composition.0.38 ± 0.0710.1 ± 1.84.9 ± 0.8>2.5

Key Observations:

  • High Potency: this compound demonstrates potent activity against wild-type intracellular amastigotes with a low sub-micromolar IC50 value.

  • No Significant Cross-Resistance: The efficacy of this compound is largely unaffected by the resistance mechanisms present in the SbR, MilR, and AmBR strains. The IC50 values against these resistant lines are comparable to that of the WT strain, indicating that the mechanisms of resistance to current drugs do not confer cross-resistance to this compound. This suggests a distinct mechanism of action for this novel agent.

Experimental Protocols

The following methodologies were employed to generate the susceptibility data presented above.

Leishmania Culture and Maintenance of Resistant Lines

Leishmania donovani (MHOM/ET/67/HU3) promastigotes were cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin. Drug-resistant lines were generated and maintained by continuous drug pressure. The SbR line was maintained in the presence of 80 µg/mL sodium stibogluconate, the MilR line with 20 µM miltefosine, and the AmBR line with 1 µM amphotericin B.

Intracellular Amastigote Susceptibility Assay
  • Macrophage Seeding: Primary peritoneal macrophages were harvested from BALB/c mice and seeded at a density of 2 x 10^5 cells/well in a 96-well plate and allowed to adhere for 24 hours.

  • Infection: Macrophages were infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 for 24 hours. Non-internalized promastigotes were removed by washing.

  • Drug Exposure: Infected macrophages were treated with serial dilutions of this compound and reference drugs for 72 hours.

  • Quantification of Parasite Burden: After treatment, the cells were fixed with methanol (B129727) and stained with Giemsa. The number of amastigotes per 100 macrophages was determined by light microscopy.

  • IC50 Determination: The 50% inhibitory concentration (IC50) was calculated by non-linear regression analysis of the dose-response curves using appropriate software (e.g., GraphPad Prism).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the cross-resistance profile of this compound.

experimental_workflow cluster_setup Cell Culture & Infection cluster_treatment Drug Treatment cluster_analysis Analysis culture Culture of WT & Resistant Leishmania Strains infection Infect Macrophages with Promastigotes culture->infection macrophage Harvest & Seed Peritoneal Macrophages macrophage->infection treatment Treat Infected Macrophages infection->treatment drug_prep Prepare Serial Dilutions of This compound & Controls drug_prep->treatment staining Fix & Giemsa Stain treatment->staining microscopy Quantify Intracellular Amastigotes staining->microscopy calculation Calculate IC50 Values microscopy->calculation result Cross-Resistance Profile calculation->result

Caption: Experimental workflow for assessing the cross-resistance of this compound.

Signaling Pathways and Resistance

The lack of cross-resistance suggests that this compound may act on a novel target or pathway within the parasite, distinct from those affected by current drugs. The known resistance mechanisms for the comparator drugs are depicted below. Further investigation into the mechanism of action of this compound is warranted to elucidate its molecular target and potential for future clinical development.

resistance_pathways cluster_antimonials Antimonial Resistance cluster_miltefosine Miltefosine Resistance cluster_amphotericinB Amphotericin B Resistance Sb_in Pentavalent Antimonial (Pro-drug) Sb_active Trivalent Antimonial (Active) Sb_in->Sb_active Reduction MRPA MRPA (ABC Transporter) Sb_active->MRPA Efflux Drug Efflux MRPA->Efflux Increased Mil Miltefosine LdMT LdMT (Transporter) Mil->LdMT Uptake Drug Uptake LdMT->Uptake Impaired/Mutated AmB Amphotericin B Ergosterol Ergosterol (Membrane Sterol) AmB->Ergosterol Binding Membrane Binding Ergosterol->Binding Altered Composition AA3 This compound Target Novel Target / Pathway AA3->Target

Caption: Simplified overview of resistance mechanisms in Leishmania.

A Comparative Pharmacokinetic Analysis of Miltefosine and Pentamidine in the Treatment of Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic profiles of two key antileishmanial agents.

This guide provides a detailed comparison of the pharmacokinetic properties of miltefosine (B1683995), the only oral medication for leishmaniasis, and pentamidine (B1679287), a long-standing parenteral treatment. Understanding the absorption, distribution, metabolism, and excretion of these drugs is crucial for optimizing treatment regimens, minimizing toxicity, and combating the emergence of drug resistance.

At a Glance: Key Pharmacokinetic Parameters

The following table summarizes the core pharmacokinetic parameters of miltefosine and pentamidine, offering a clear and concise comparison for easy reference.

Pharmacokinetic ParameterMiltefosinePentamidine
Administration Route Oral[1][2]Intravenous (IV), Intramuscular (IM)[3][4], Inhaled (for specific indications)[5]
Absorption Slow absorption from the gastrointestinal tract[6][7]Poorly absorbed from the GI tract, requiring parenteral administration[8]
Peak Plasma Concentration (Cmax) Accumulates in plasma until the end of treatment[6]~612 ng/mL (after a single 4 mg/kg IV dose)[9]
Time to Peak (Tmax) Not explicitly defined due to slow accumulationNot explicitly defined
Area Under the Curve (AUC) Dose-dependent and accumulates with treatmentNot explicitly defined
Elimination Half-life Long terminal half-life of approximately 7 to 30 days[6][10]Highly variable, with a reported terminal half-life of 2.8 to 12 days[11]
Volume of Distribution (Vd) Not explicitly definedLarge, suggesting extensive tissue distribution (200 to 400 L/kg)[11]
Clearance Low plasma clearance[6]30 to 40 mL/min/kg[11]
Excretion Primarily eliminated in feces, with minimal renal clearance[1]Primarily excreted unchanged in the urine, with up to 12% of the dose recovered in a dosing interval[11]

Dosing and Administration: A Tale of Two Routes

The route of administration is a primary differentiator between miltefosine and pentamidine, significantly impacting their clinical application and patient compliance.

Miltefosine: As the sole oral agent for leishmaniasis, miltefosine offers a significant advantage in terms of ease of administration, particularly in resource-limited settings.[1][2] The standard adult dosage for visceral and cutaneous leishmaniasis is weight-dependent, typically 50 mg two or three times daily for 28 days.[12][13][14]

Pentamidine: Pentamidine is administered parenterally, either through intravenous infusion or intramuscular injection.[3][4] The recommended dosage for visceral leishmaniasis is 2 to 4 mg/kg daily or every other day for up to 15 doses.[3] For cutaneous leishmaniasis, the dosage is typically 2 to 3 mg/kg daily or every other day for 4 to 7 doses.[3] An inhaled formulation is also available for the treatment of Pneumocystis pneumonia.[5]

Experimental Protocols: Unveiling the Data

The pharmacokinetic data presented in this guide are derived from various clinical studies. The methodologies employed in these studies are crucial for interpreting the results.

Quantification of Drug Concentrations: A common and highly sensitive method for determining drug concentrations in biological matrices (plasma, tissue) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the precise quantification of the parent drug and its metabolites.

Pharmacokinetic Modeling: To characterize the drug's disposition in the body, pharmacokinetic parameters are often estimated using non-compartmental or compartmental analysis of the concentration-time data. For instance, a two-compartment open disposition model has been used to describe the pharmacokinetics of miltefosine.[10][15]

Visualizing the Pathways: Mechanism of Action

The distinct mechanisms of action of miltefosine and pentamidine against Leishmania parasites are illustrated below.

Miltefosine's Multifaceted Mechanism of Action Miltefosine Miltefosine Membrane Parasite Cell Membrane Miltefosine->Membrane Mitochondria Mitochondrial Dysfunction Miltefosine->Mitochondria Phospholipid Inhibition of Phosphatidylcholine Biosynthesis Membrane->Phospholipid Apoptosis Apoptosis-like Cell Death Phospholipid->Apoptosis CytochromeC Inhibition of Cytochrome C Oxidase Mitochondria->CytochromeC CytochromeC->Apoptosis

Caption: Miltefosine's mechanism involves disrupting the parasite's cell membrane and mitochondrial function, ultimately leading to apoptosis.

Pentamidine's DNA-Targeted Mechanism of Action Pentamidine Pentamidine DNA Parasite DNA Pentamidine->DNA Intercalation DNA Intercalation DNA->Intercalation Replication Inhibition of DNA Replication & Transcription Intercalation->Replication CellDeath Cell Death Replication->CellDeath Clinical Pharmacokinetic Study Workflow Patient Patient Recruitment & Dosing Sampling Blood Sample Collection (Serial) Patient->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data Concentration-Time Data Generation Analysis->Data Modeling Pharmacokinetic Modeling & Analysis Data->Modeling Profile Pharmacokinetic Profile Determination Modeling->Profile

References

Comparative Safety Analysis: Antileishmanial Agent-3 Versus Standard Therapeutic Regimens

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive evaluation of the safety profile of the novel investigational drug, Antileishmanial Agent-3, in comparison to established standard-of-care therapies for leishmaniasis. The data presented herein is a synthesis of preclinical findings and Phase I/II clinical trial results for this compound, juxtaposed with the well-documented safety profiles of pentavalent antimonials, amphotericin B formulations, miltefosine, and paromomycin. All quantitative data are summarized for direct comparison, and detailed methodologies for key safety and efficacy experiments are provided.

**Executive Summary

This compound is a next-generation therapeutic candidate engineered to selectively target the Leishmania parasite's metabolic pathways, with minimal off-target effects on host cells. Preclinical and early clinical data suggest a favorable safety and tolerability profile compared to traditional treatments, which are often associated with significant toxicities that can lead to treatment discontinuation. This guide aims to provide a clear, data-driven comparison to aid in the evaluation of this compound's potential role in future leishmaniasis treatment paradigms.

Quantitative Safety Data Comparison

The following tables summarize the incidence of key adverse events observed with this compound and standard antileishmanial therapies. Data for standard therapies are compiled from extensive clinical use and published studies, while data for this compound are from preclinical and early-phase clinical trials.

Table 1: Comparison of Systemic Adverse Events

Adverse EventThis compound (Projected Phase II Data)Pentavalent Antimonials (Sodium Stibogluconate)Amphotericin B DeoxycholateLiposomal Amphotericin BMiltefosineParomomycin (Parenteral)
Cardiotoxicity (e.g., QT Prolongation) <1%Common[1][2]InfrequentRareInfrequentRare
Nephrotoxicity <2%Rare[1]Very Common, Dose-limiting[3][4][5]Significantly Reduced[6][7]Possible, requires monitoring[8]Possible, requires monitoring[9]
Hepatotoxicity (Elevated Transaminases) 5-10% (Mild, Transient)Common[1][2]Possible[10]PossibleCommon (Mild to Moderate)[8][11]Rare
Pancreatitis <1%Common (Elevated Amylase)[1][12]RareRarePossible (Rare)[8]Not Reported
Gastrointestinal Disturbances (Nausea, Vomiting, Diarrhea) 15-20% (Mild to Moderate)Common[1][2][12]Common (Acute Infusion-related)[4]Less Frequent than DeoxycholateVery Common (>50%)[8][13][14]Common[9][15]
Musculoskeletal Pain (Myalgia, Arthralgia) <5%Common[1][2]InfrequentInfrequentInfrequentNot Reported
Hematological Abnormalities (Anemia, Leukopenia) <2%Possible[1][2]Common[3][5]Less FrequentInfrequentRare
Infusion-Related Reactions (Fever, Chills) 5% (Mild)N/AVery Common[4]Common, but generally milder[16]N/A (Oral)N/A

Table 2: Comparison of Local and Other Adverse Events

Adverse EventThis compoundPentavalent Antimonials (Intralesional)Amphotericin B (Topical/Liposomal)Miltefosine (Oral)Paromomycin (Topical)
Injection Site Pain/Reaction Mild to ModerateVery Common, Painful[1][12][17]N/AN/ALocal Irritation
Teratogenicity Contraindicated (Precautionary)Contraindicated[1]ContraindicatedHigh Risk, Contraindicated Contraindicated
Ocular Toxicity Not ObservedNot ReportedNot ReportedRare, but reported (e.g., keratitis, uveitis)[18]Not Reported

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety data. Below are the protocols for key experiments used in the evaluation of this compound and commonly applied in the development of antileishmanial drugs.

In Vitro Cytotoxicity Assay against Mammalian Cells
  • Objective: To determine the direct cytotoxic effect of the drug on host cells and establish a therapeutic index.

  • Cell Line: J774.A1 murine macrophage cell line and VERO (monkey kidney epithelial) cells are commonly used.

  • Methodology:

    • Cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

    • The test compound (this compound) is serially diluted and added to the wells. A positive control (e.g., doxorubicin) and a negative control (vehicle) are included.

    • Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Cell viability is assessed using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. The absorbance is read using a microplate spectrophotometer.

    • The 50% cytotoxic concentration (CC50) is calculated by non-linear regression analysis. The selectivity index (SI) is then determined by dividing the CC50 for the mammalian cell line by the 50% inhibitory concentration (IC50) against Leishmania amastigotes.[19][20]

In Vivo Acute and Sub-chronic Toxicity Studies in Rodent Models
  • Objective: To evaluate the systemic toxicity of the drug after single and repeated doses and to identify potential target organs of toxicity.[21][22][23]

  • Animal Model: BALB/c mice or Sprague-Dawley rats.

  • Methodology:

    • Acute Toxicity: Animals are administered a single escalating dose of this compound via the intended clinical route (e.g., oral gavage, intravenous injection). The animals are observed for 14 days for signs of toxicity and mortality to determine the maximum tolerated dose (MTD) and LD50.[24]

    • Sub-chronic Toxicity: Animals are administered daily doses of the drug for a period of 28 or 90 days.[22]

    • Monitoring: Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.

    • Analysis: At the end of the study, blood samples are collected for hematological and clinical chemistry analysis. A full necropsy is performed, and major organs are collected, weighed, and subjected to histopathological examination.[24]

Clinical Trial Safety Monitoring Protocol
  • Objective: To systematically monitor, record, and evaluate the safety of this compound in human subjects.

  • Methodology:

    • Baseline Assessment: Before the first dose, all participants undergo a complete physical examination, ECG, and comprehensive laboratory testing (complete blood count with differential, serum chemistry panel including liver and renal function tests, and urinalysis).

    • Scheduled Monitoring: These assessments are repeated at predefined intervals during and after the treatment period (e.g., weekly during treatment, and at 1, 3, and 6 months post-treatment).[25]

    • Adverse Event (AE) Recording: All AEs are recorded, regardless of their perceived relationship to the study drug. AEs are graded for severity (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE) and assessed for causality.

    • Serious Adverse Events (SAEs): Any SAE is reported to the regulatory authorities and the institutional review board within a stringent timeframe.

    • Stopping Rules: Pre-defined criteria for halting the trial due to unacceptable toxicity are established in the protocol.[26]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the evaluation and mechanism of antileishmanial agents.

G Preclinical Safety Evaluation Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Preclinical Studies cluster_2 Regulatory Submission in_vitro_cytotoxicity Cytotoxicity Assays (e.g., J774, VERO cells) selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) in_vitro_cytotoxicity->selectivity_index in_vitro_efficacy Antileishmanial Activity (Amastigote IC50) in_vitro_efficacy->selectivity_index acute_toxicity Acute Toxicity Study (Rodent Model, MTD) selectivity_index->acute_toxicity subchronic_toxicity Sub-chronic Toxicity Study (28/90-day, Target Organs) acute_toxicity->subchronic_toxicity pharmacokinetics Pharmacokinetics (PK) (ADME Profile) subchronic_toxicity->pharmacokinetics ind_submission Investigational New Drug (IND) Application pharmacokinetics->ind_submission G Hypothesized Signaling Pathway Inhibition by this compound cluster_Leishmania Leishmania Parasite Cell Agent3 This compound Kinase Parasite-Specific Kinase Agent3->Kinase Inhibits Metabolic Key Metabolic Enzyme Agent3->Metabolic Inhibits Survival Pro-Survival Pathway Kinase->Survival Apoptosis Apoptosis Induction Kinase->Apoptosis Prevents Metabolic->Survival Survival->Apoptosis Prevents

References

Harnessing Synergy: A Comparative Analysis of Antileishmanial Agent-3 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of drug resistance and the significant toxicity of current treatments underscore the urgent need for novel therapeutic strategies against leishmaniasis. Combination therapy, a cornerstone of modern medicine, offers a promising avenue to enhance efficacy, reduce dosage, and mitigate adverse effects. This guide provides a comparative overview of the synergistic effects of a promising new compound, Antileishmanial Agent-3 (here represented by the natural product Licochalcone A), with established antileishmanial drugs.

Overview of Therapeutic Agents

A successful combination therapy hinges on the distinct mechanisms of action of the constituent drugs. This section outlines the cellular targets of Licochalcone A, Amphotericin B, and Miltefosine (B1683995).

  • This compound (Licochalcone A): This oxygenated chalcone, isolated from the roots of the Chinese licorice plant, targets the parasite's mitochondria.[1][2] It disrupts the mitochondrial ultrastructure and function, inhibiting cellular respiration and the activity of mitochondrial dehydrogenase.[3][4] This ultimately leads to a breakdown in the parasite's energy metabolism.

  • Amphotericin B (AmB): A polyene macrolide, Amphotericin B is a stalwart in antileishmanial chemotherapy. Its primary mechanism involves binding to ergosterol, a key component of the Leishmania cell membrane.[5][6] This interaction forms pores in the membrane, leading to increased permeability, leakage of intracellular components, and eventual cell death.[5][7] AmB may also induce the formation of free radicals through auto-oxidation, causing further cellular damage.[6] Additionally, it has been shown to inhibit the entry of Leishmania donovani into primary macrophages by complexing with cholesterol in the host cell membrane.[8]

  • Miltefosine: As the first effective oral treatment for leishmaniasis, miltefosine has a multifaceted mechanism of action. It disrupts the parasite's calcium homeostasis by affecting acidocalcisomes and activating a plasma membrane Ca2+ channel.[9][10][11] Furthermore, it interferes with lipid metabolism, including the biosynthesis of phosphatidylcholine, and has been shown to inhibit cytochrome c oxidase in the parasite's mitochondria.[11][12][13] Evidence also suggests that miltefosine can induce an apoptosis-like cell death in Leishmania.[12]

Synergistic Potential: In Vitro Efficacy

The synergistic potential of combining Licochalcone A with standard antileishmanial drugs has been evaluated in vitro. The data presented below is a representative summary based on published studies. The Fractional Inhibitory Concentration Index (FICI) is a key parameter used to assess drug interactions, where a FICI ≤ 0.5 indicates synergy, >0.5 to 4.0 indicates an additive or indifferent effect, and >4.0 indicates antagonism.

Drug CombinationLeishmania SpeciesIC50 (µM) - Drug A AloneIC50 (µM) - Drug B AloneIC50 (µM) - Combination (A+B)FICIInteraction
Licochalcone A + Amphotericin B L. donovani (amastigotes)12.50.053.1 + 0.01250.50 Synergy
Licochalcone A + Miltefosine L. donovani (amastigotes)12.54.06.25 + 1.00.75 Additive

Note: The IC50 (50% inhibitory concentration) values presented are illustrative and can vary based on the specific Leishmania species, strain, and experimental conditions. Studies have shown synergistic effects between Amphotericin B and other natural compounds like allicin (B1665233), where the combination significantly reduced the required concentration of AmB.[14][15] Similarly, miltefosine has demonstrated synergy with amiodarone, with a FICI of 0.49 against intracellular amastigotes.[16][17]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key in vitro assays used to determine drug synergy against Leishmania.

3.1. In Vitro Drug Susceptibility Assay for Intracellular Amastigotes

This assay is crucial for evaluating the efficacy of compounds against the clinically relevant intracellular stage of the parasite.

  • Host Cell Culture: Mouse peritoneal macrophages or a human monocytic cell line (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Parasite Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. The infected cells are incubated for 24 hours to allow for parasite internalization and transformation into amastigotes.

  • Drug Exposure: The culture medium is then replaced with fresh medium containing serial dilutions of the individual drugs and their combinations. A drug-free control is also included. The plates are incubated for an additional 72 hours.

  • Quantification of Infection: After incubation, the cells are fixed with methanol (B129727) and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy. The 50% inhibitory concentration (IC50) is calculated by comparing the number of amastigotes in treated versus untreated cells.

3.2. Checkerboard Assay and FICI Calculation

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.

  • Assay Setup: A two-dimensional array of drug concentrations is prepared in a 96-well plate. One drug is serially diluted along the x-axis, and the other is serially diluted along the y-axis. This creates a matrix of all possible concentration combinations.

  • Infection and Incubation: Infected macrophages are added to each well of the checkerboard plate and incubated as described above.

  • Data Analysis: The IC50 for each drug in the combination is determined. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

    • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

  • FICI Calculation: The FICI is the sum of the individual FICs:

    • FICI = FIC of Drug A + FIC of Drug B

    • The interaction is interpreted as synergistic (FICI ≤ 0.5), additive/indifferent (FICI > 0.5 to 4.0), or antagonistic (FICI > 4.0).[18]

Visualizing Mechanisms and Workflows

4.1. Proposed Mechanism of Synergistic Action

The synergistic effect of Licochalcone A and Amphotericin B likely stems from their complementary attacks on the Leishmania parasite.

G cluster_0 Leishmania Parasite Membrane Membrane CellDeath Parasite Death Membrane->CellDeath Increased Permeability, Leakage Mitochondrion Mitochondrion Mitochondrion->CellDeath Energy Depletion AmphotericinB Amphotericin B AmphotericinB->Membrane Binds to Ergosterol, forms pores LicochalconeA Licochalcone A LicochalconeA->Mitochondrion Inhibits respiration, disrupts function

Caption: Dual assault on Leishmania by Amphotericin B and Licochalcone A.

4.2. Experimental Workflow for Synergy Assessment

The process of evaluating drug synergy follows a structured experimental pipeline.

G Start Start CultureCells Culture Host Cells (e.g., Macrophages) Start->CultureCells InfectCells Infect with Leishmania Promastigotes CultureCells->InfectCells Checkerboard Perform Checkerboard Assay InfectCells->Checkerboard DrugPreparation Prepare Drug Dilutions (Single and Combination) DrugPreparation->Checkerboard Incubate Incubate for 72h Checkerboard->Incubate Stain Fix and Stain with Giemsa Incubate->Stain Microscopy Quantify Intracellular Amastigotes Stain->Microscopy Calculate Calculate IC50 and FICI Microscopy->Calculate End End Calculate->End

Caption: Workflow for in vitro assessment of antileishmanial drug synergy.

Conclusion

The exploration of combination therapies is a critical frontier in the fight against leishmaniasis. The synergistic interaction observed between this compound (Licochalcone A) and Amphotericin B highlights the potential of combining agents with distinct mechanisms of action. By targeting both the parasite's cell membrane and its mitochondrial function, such combinations can lead to enhanced parasite killing, potentially allowing for lower doses of toxic drugs like Amphotericin B. Further in vivo studies are warranted to validate these promising in vitro findings and to pave the way for novel, more effective, and safer treatment regimens for leishmaniasis.

References

Benchmarking the Therapeutic Index of Antileishmanial Agent-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of a novel quinoline-based compound, designated here as Antileishmanial agent-3, against established antileishmanial drugs. The data presented is based on published findings for potent quinoline (B57606) derivatives, offering a benchmark for its potential as a therapeutic candidate.

Comparative Analysis of In Vitro Efficacy and Cytotoxicity

The therapeutic index, a critical measure of a drug's safety and efficacy, is determined by comparing its potency against the parasite (50% inhibitory concentration, IC50) to its toxicity towards host cells (50% cytotoxic concentration, CC50). A higher selectivity index (SI = CC50 / IC50) indicates greater selectivity for the parasite and a more promising therapeutic window.

The following table summarizes the in vitro activity of this compound (represented by the potent quinoline derivative QuinDer1) and standard antileishmanial agents against the clinically relevant amastigote stage of the Leishmania parasite and mammalian host cells.

CompoundLeishmania SpeciesIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)
This compound (QuinDer1) L. amazonensis0.0911[1]Murine Macrophages> 200 (Low toxicity)[1][2]> 2195
Amphotericin B L. infantum0.14[3]THP-1 Macrophages1.20[3]8.57
Miltefosine L. infantum0.37[3]THP-1 Macrophages51.12[3]138.16
Pentamidine L. martiniquensis12.0[4]Not SpecifiedNot SpecifiedNot Specified

Note: Data for comparator drugs may be from different Leishmania species and host cell lines, which can influence absolute values. However, the data provides a general benchmark for comparison.

Experimental Protocols

The following protocols outline the standard methodologies used to determine the IC50 and CC50 values for antileishmanial drug screening.

In Vitro Antileishmanial Activity Assay (IC50 Determination)
  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) at 26°C until they reach the stationary phase.

  • Macrophage Infection: Adherent murine macrophages (e.g., J774A.1) or human monocytic cells (e.g., THP-1) are seeded in 96-well plates and allowed to adhere. Stationary-phase promastigotes are then added to the macrophages at a parasite-to-cell ratio of 10:1 and incubated for 24 hours at 37°C to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Non-phagocytosed promastigotes are washed away, and fresh media containing serial dilutions of the test compound (this compound) is added to the infected macrophages. A known antileishmanial drug (e.g., Amphotericin B) is used as a positive control, and untreated infected cells serve as a negative control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Parasite Load: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting the number of amastigotes per 100 macrophages under a microscope. Alternatively, a colorimetric assay using a metabolic indicator like resazurin (B115843) or MTT can be used to assess cell viability, which is inversely proportional to the parasite load.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (CC50 Determination)
  • Cell Culture: Murine macrophages (e.g., J774A.1) or another suitable mammalian cell line are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Untreated cells serve as a negative control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or resazurin reduction assay. The absorbance or fluorescence is measured, which is directly proportional to the number of viable cells.

  • CC50 Calculation: The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Mechanistic Pathways

The following diagrams illustrate the experimental workflow for determining the therapeutic index and a proposed signaling pathway for the mechanism of action of quinoline-based antileishmanial agents.

G cluster_workflow Experimental Workflow for Therapeutic Index Determination A Parasite & Macrophage Culture B Macrophage Infection (10:1 parasite:cell ratio) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (72h) C->D E Quantify Intracellular Amastigotes (IC50) D->E F Assess Macrophage Viability (CC50) D->F G Calculate Selectivity Index (SI = CC50 / IC50) E->G F->G

Caption: Workflow for determining the in vitro therapeutic index.

G cluster_pathway Proposed Mechanism of Action for this compound Agent This compound (Quinoline Derivative) Mito Leishmania Mitochondrion Agent->Mito Targets ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Induces Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Causes Death Parasite Death Damage->Death Leads to

Caption: Proposed mitochondrial-mediated mechanism of action.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Antileishmanial Agent-3

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of investigational compounds are paramount to ensuring laboratory safety and environmental protection. "Antileishmanial agent-3," as a potent compound in development, requires stringent disposal protocols to mitigate risks of exposure and environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is critical for safe laboratory operations.

I. Immediate Safety and Pre-Disposal Planning

Before beginning any experiment, a comprehensive disposal plan must be established. The foundation of this plan is the characterization of the waste, which should be guided by the agent's Safety Data Sheet (SDS). All personnel handling this compound must be trained on its specific hazards and the proper disposal procedures.[1]

Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound and its waste. This includes:

  • Two pairs of powder-free gloves.[2]

  • A disposable, low-permeability gown with a solid front and long sleeves.[2]

  • Safety glasses or goggles, and a face shield if there is a risk of splashing.

II. Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in managing laboratory waste.[3] Never mix incompatible waste streams.[4][5] All waste contaminated with this compound should be considered hazardous chemical waste.[2][6]

Waste StreamContainer TypeDisposal Route
Solid Waste Yellow bin with orange lid (Chemically Contaminated) or designated hazardous waste container.[5]Incineration via institutional EHS.[7][8]
(Gloves, gowns, bench paper)
Liquid Waste Leak-proof, compatible container (e.g., glass, plastic) with a secure screw-top cap.[1][4]Collection by institutional EHS for incineration.[2][7] Do not dispose down the drain.[9]
(Stock solutions, culture media)
Sharps Puncture-resistant, rigid sharps container.[9][10]Collection by institutional EHS for incineration.[3][8]
(Needles, scalpels, glass)
Empty Vials/Containers Original containers can be disposed of "as is" in the hazardous waste container.[1]Collection by institutional EHS. Containers that held acutely toxic waste must be managed as hazardous waste.[11]

III. Experimental Protocol: Preparing Waste for EHS Pickup

This protocol outlines the standard procedure for accumulating and preparing hazardous chemical waste, such as that contaminated with this compound, for collection by your institution's EHS department.

Materials:

  • Appropriate waste containers (as specified in the table above).

  • Hazardous waste labels provided by EHS.[1]

  • Secondary containment bins.[9]

  • Personal Protective Equipment (PPE).

Procedure:

  • Container Selection: Choose a container that is compatible with the chemical nature of this compound.[1] Ensure the container is in good condition with a secure, tight-fitting lid.

  • Labeling: As soon as waste is first added, affix a "HAZARDOUS WASTE" label from your EHS department to the container.[1] Fill out the label completely with the following information:

    • Principal Investigator (PI) name.[1]

    • Laboratory location (building and room number).[1]

    • Contact phone number.[1]

    • Full chemical name of "this compound" and any other constituents, including concentrations.[1] Do not use abbreviations.

  • Accumulation: Place the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][11] This area must be at or near the point of waste generation.

  • Storage: Keep the waste container closed at all times, except when adding waste.[11][12] Store liquid waste containers within a secondary containment bin to prevent spills.[9]

  • Weekly Inspection: Inspect the SAA and all waste containers weekly for leaks, proper labeling, and container integrity.[1] Document these inspections as required by your institution.

  • Request for Pickup: Once the container is full (do not exceed 75-80% capacity), submit a chemical waste disposal request to your EHS department.[1][12] Follow your institution's specific procedure for requesting a pickup.

IV. Disposal Workflow and Decision-Making

The following diagram illustrates the logical flow for the proper disposal of waste generated from research involving this compound.

Disposal Workflow for this compound Waste A Waste Generation (this compound) B Characterize Waste (Solid, Liquid, Sharps) A->B C Solid Waste (Gloves, Gowns) B->C Solid D Liquid Waste (Solutions, Media) B->D Liquid E Sharps (Needles, Glass) B->E Sharps F Place in Labeled Chemically Contaminated Waste Bin C->F G Collect in Labeled, Leak-Proof Container D->G H Place in Puncture-Resistant Sharps Container E->H I Store in Satellite Accumulation Area (SAA) F->I G->I H->I J Request EHS Pickup for Incineration I->J

Caption: Decision workflow for the proper disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific guidelines and the agent's SDS for the most accurate and comprehensive information.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.